Olmesartan impurity
描述
属性
IUPAC Name |
[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWXNFBOZZDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568450 | |
| Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154709-18-9 | |
| Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Degradation Profile of Olmesartan: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of olmesartan (B1677269) degradation products. Olmesartan, an angiotensin II receptor blocker, is susceptible to degradation under various stress conditions, leading to the formation of multiple impurities. Understanding these degradation pathways is critical for ensuring the quality, safety, and efficacy of olmesartan drug products. This document outlines the key degradation products, summarizes quantitative data from forced degradation studies, provides detailed experimental protocols, and visualizes the degradation pathways and analytical workflows.
Executive Summary
Forced degradation studies are integral to the development and validation of stability-indicating analytical methods for pharmaceutical substances. In the case of olmesartan, these studies have revealed its susceptibility to hydrolysis (acidic and basic), oxidation, and to a lesser extent, photolysis and thermal stress. The primary degradation pathways involve the hydrolysis of the medoxomil ester group, dehydration of the tertiary alcohol on the imidazole (B134444) side chain, and modifications to the tetrazole ring and biphenyl (B1667301) structure. This guide consolidates findings from multiple studies to present a holistic view of olmesartan's degradation profile.
Quantitative Analysis of Olmesartan Degradation
Forced degradation studies have been conducted under a variety of conditions to purposefully degrade olmesartan and identify the resulting products. The extent of degradation is highly dependent on the nature and duration of the stress applied. The following tables summarize the quantitative data from these studies, showcasing the percentage of olmesartan degradation and the formation of key degradation products under different stress conditions.
Table 1: Summary of Olmesartan Degradation under Various Stress Conditions
| Stress Condition | Duration | Temperature | Reagent Concentration | Percent Degradation of Olmesartan | Key Degradation Products Formed | Reference |
| Acid Hydrolysis | 8 hours | 60°C | 1 M HCl | 47.56% | Olmesartan Acid, Dehydro-olmesartan | [1][2] |
| Base Hydrolysis | 60 minutes | 60°C | 0.1 N NaOH | 48.92% | Olmesartan Acid | [2] |
| Oxidative Degradation | 60 minutes | 50°C | 3% H₂O₂ | 41.88% | Oxidative degradation products | [2] |
| Thermal Degradation | 24 hours | 100°C | N/A | 26.38% | Dehydro-olmesartan | [2] |
| Photolytic Degradation | 7 days | Ambient | UV/Visible Light | Minor Degradation | Photolytic degradation products | [3] |
Table 2: Identified Degradation Products of Olmesartan
| Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition(s) |
| Olmesartan Acid | C₂₄H₂₆N₆O₃ | 446.50 | Acid and Base Hydrolysis |
| Dehydro-olmesartan | C₂₄H₂₄N₆O₂ | 428.49 | Acid Hydrolysis, Thermal Stress |
| DP-1 (Esterified Dimer of Olmesartan) | C₄₈H₄₈N₁₂O₅ | 873.00 | Thermal Stress (in tablets) |
| DP10 (Chloro-olmesartan) | C₂₃H₂₅ClN₆O₂ | 436.94 | Chlorination |
| DP11 (N-butyramide derivative) | C₁₈H₁₉N₅O | 321.38 | Chlorination |
Experimental Protocols
The identification and quantification of olmesartan degradation products rely on a combination of stress degradation studies and sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Forced Degradation Studies
Objective: To generate potential degradation products of olmesartan under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.
1. Acid Hydrolysis [1]
-
Procedure: Accurately weigh 10 mg of olmesartan medoxomil and transfer to a 10 mL volumetric flask.
-
Add 1 M hydrochloric acid (HCl) to the mark.
-
Keep the flask at 60°C for 8 hours.
-
After cooling, take a 1 mL aliquot and dilute to 10 mL with a suitable diluent for HPLC analysis.
2. Base Hydrolysis [2]
-
Procedure: To a stock solution of olmesartan medoxomil (1 mg/mL), add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Reflux the mixture at 60°C for 60 minutes.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute the resulting solution to a suitable concentration for analysis.
3. Oxidative Degradation [2]
-
Procedure: To a stock solution of olmesartan medoxomil (1 mg/mL), add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Reflux the mixture at 50°C for 60 minutes.
-
Cool the solution and dilute to an appropriate concentration for analysis.
4. Thermal Degradation [3]
-
Procedure: Place a known quantity of solid olmesartan medoxomil in a petri dish.
-
Expose the sample to a high temperature (e.g., 100°C) in a hot air oven for 24 hours.
-
After cooling, dissolve a known amount of the stressed solid sample in a suitable solvent and dilute for analysis.
5. Photolytic Degradation [3]
-
Procedure: Expose a known quantity of solid olmesartan medoxomil, as well as a solution of the drug, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare solutions of the stressed samples for analysis.
Analytical Methodology: Stability-Indicating HPLC Method
Objective: To separate, detect, and quantify olmesartan and its degradation products in stressed samples.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[3][4]
-
Column: A C18 column is commonly used (e.g., Symmetry C18, 150 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is frequently employed. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water containing an acidifier like orthophosphoric acid (pH adjusted to ~3.5).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: UV detection is usually performed at approximately 250-260 nm.[3]
-
Injection Volume: 20 µL is a common injection volume.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[3]
Structural Elucidation: LC-MS/MS, NMR, and IR
Objective: To identify the chemical structures of the unknown degradation products.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is used to determine the molecular weight and fragmentation patterns of the degradation products, which helps in proposing their structures.[5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proposed structures by providing detailed information about the arrangement of atoms within the molecule.[5]
-
IR (Infrared) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the degradation products.[5]
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the identification of olmesartan degradation products and the proposed degradation pathways.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and control of process-related impurities of Olmesartan (B1677269) Medoxomil, an angiotensin II receptor antagonist widely used in the treatment of hypertension. Understanding the formation and properties of these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the synthetic pathways of known impurities, provides experimental protocols for their preparation, summarizes key analytical data, and outlines methods for their detection and characterization.
Introduction to Olmesartan and its Impurities
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan, in the body. The manufacturing process of Olmesartan Medoxomil, a complex multi-step synthesis, can lead to the formation of various process-related impurities. Regulatory agencies require stringent control over these impurities, necessitating their identification, synthesis, and characterization to be used as reference standards in analytical methods.[1][2]
This guide focuses on several key process-related impurities that have been identified during the process development and forced degradation studies of Olmesartan Medoxomil. These include degradation products, by-products from side reactions, and impurities arising from starting materials and intermediates.
Synthesis of Olmesartan Medoxomil and Formation of Key Impurities
The synthesis of Olmesartan Medoxomil typically involves the coupling of a protected imidazole (B134444) moiety with a biphenyl (B1667301) tetrazole derivative, followed by esterification and deprotection steps. Impurities can be introduced at various stages of this process. The following diagram illustrates a general synthetic pathway for Olmesartan Medoxomil and highlights the points at which common impurities may arise.
Caption: General synthetic pathway of Olmesartan Medoxomil and points of impurity formation.
Synthesis and Characterization of Key Process-Related Impurities
This section provides detailed information on the synthesis and characterization of several significant impurities of Olmesartan Medoxomil.
Olmesartan Acid (Impurity A)
Olmesartan Acid is the active metabolite of Olmesartan Medoxomil and a major hydrolytic degradation product.[1]
Synthesis Workflow:
Caption: Synthesis workflow for Olmesartan Acid.
Experimental Protocol:
To a solution of Olmesartan Medoxomil (10.0 g, 0.0179 mol) in methanol (B129727) (200.0 mL), a solution of sodium hydroxide (B78521) (1.5 g, 0.0375 mol) in water (25.0 mL) was added.[1] The reaction mixture was stirred at 25-30 °C for 15-20 hours.[1] After completion of the reaction, methanol was distilled off completely at 45-50 °C and the residue was diluted with water. The aqueous layer was washed with ethyl acetate, separated, and its pH was adjusted to 3.5-4.0 using 10% HCl solution. The precipitated solid was filtered, washed with water, and dried to afford Olmesartan Acid.[1]
Characterization Data:
| Test | Result |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, δ ppm) | 0.83 (t, 3H), 1.39 (s, 6H), 1.51-1.58 (m, 2H), 2.54 (t, 2H), 5.43 (s, 2H), 6.95 (d, 2H), 7.07 (d, 2H), 7.50-7.67 (m, 4H) |
| Mass Spectrum (m/z) | 447.2 [M+H]⁺ |
| HPLC Purity | >99% |
Dehydro Olmesartan
Dehydro Olmesartan is a degradation impurity formed under acidic conditions or during synthesis through the dehydration of the tertiary alcohol group on the imidazole side chain.[1][3]
Synthesis Workflow:
Caption: Synthesis workflow for Dehydro Olmesartan.[4]
Experimental Protocol:
-
Step 1: Synthesis of Tritylated Dehydro Olmesartan: A solution of the medoxomil ester derivative of N-trityl-alkylated imidazole (Trityl Olmesartan Medoxomil intermediate) is treated with p-toluenesulphonic acid in toluene (B28343).[4] The reaction mixture is heated under reflux conditions to facilitate dehydration.[4]
-
Step 2: Synthesis of Dehydro Olmesartan: The tritylated dehydro intermediate (9.0 g, 0.011 mol) is dissolved in 40% aqueous acetic acid (270.0 mL) and heated at 55–60 °C for 2–3 hours.[5] After cooling, the reaction mixture is diluted with 5% sodium chloride solution (135.0 mL).[5] The precipitated solids are filtered, and the filtrate is extracted with dichloromethane (B109758) (270.0 mL).[5] The organic layer is washed, dried, and concentrated to yield Dehydro Olmesartan.[1]
Characterization Data:
| Test | Result |
| Appearance | Off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | 0.93 (t, 3H), 1.62-1.70 (m, 2H), 2.15 (s, 3H), 2.72 (t, 2H), 4.93 (s, 2H), 5.30 (s, 1H), 5.58 (s, 2H), 5.68 (s, 1H), 7.09-7.11 (m, 2H), 7.37-7.61 (m, 6H), 7.88-7.90 (m, 1H) |
| Mass Spectrum (m/z) | 541.2 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3435, 2962, 1832, 1715, 1612, 1477, 1286, 1162, 1076, 815, 759 |
Acetyl Impurities (4-acetyl and 5-acetyl Olmesartan)
These impurities are process-related and arise from side reactions during the synthesis of the imidazole core.[1]
Synthesis Workflow (4-acetyl Olmesartan):
Caption: Synthesis workflow for 4-acetyl Olmesartan.[1]
Experimental Protocol (5-acetyl Olmesartan):
The synthesis of the 5-acetyl impurity starts from an N-alkylated imidazole derivative, an intermediate in the Olmesartan synthesis.[1] This intermediate undergoes a Grignard reaction with an excess of methyl magnesium chloride in anhydrous toluene to yield the 5-acetyl derivative of N-alkylated imidazole.[1] Subsequent deprotection with acetic acid provides the 5-acetyl impurity.[1] A solution of the trityl-protected 5-acetyl intermediate (10.0 g, 0.013 mol) in 40% aqueous acetic acid (300.0 mL) is heated at 55–60 °C for 1–2 hours. The reaction mixture is then cooled, diluted with water, and the precipitated solids are filtered. The filtrate is extracted with dichloromethane, and the organic layer is washed and concentrated to give the final product.[1]
Characterization Data:
| Impurity | Test | Result |
| 4-acetyl Olmesartan | Mass Spectrum (m/z) | 543.2 [M+H]⁺ |
| ¹H NMR (CDCl₃, δ ppm) | 0.93 (t, 3H), 1.66-1.74 (m, 2H), 2.15 (s, 3H), 2.59 (s, 3H), 2.80 (t, 2H), 4.94 (s, 2H), 5.61 (s, 2H), 7.08-7.11 (m, 2H), 7.39-7.59 (m, 6H), 7.89-7.91 (m, 1H) | |
| 5-acetyl Olmesartan | Mass Spectrum (m/z) | 543.2 [M+H]⁺ |
| ¹H NMR (CDCl₃, δ ppm) | 0.93 (t, 3H), 1.43 (s, 6H), 1.66-1.74 (m, 2H), 2.15 (s, 3H), 2.59 (s, 3H), 2.71 (t, 2H), 4.94 (s, 2H), 5.61 (s, 2H), 7.08-7.11 (m, 2H), 7.39-7.59 (m, 6H), 7.89-7.91 (m, 1H) |
Other Process-Related Impurities
Several other impurities have been identified, including:
-
Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan: These are process-related impurities observed during process development.[2]
-
OLM-Me, OLM-Cl, and OLM-eliminate: These impurities are controlled by selecting trityl olmesartan medoxomil with low levels of the corresponding precursors.[6][7]
-
Regioisomeric Impurities: N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan have been identified as process-related impurities.[8]
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Olmesartan Medoxomil and to identify potential degradation products that could form under various stress conditions.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies of Olmesartan Medoxomil.
Experimental Protocols:
-
Acid Hydrolysis: A stock solution of Olmesartan Medoxomil (e.g., 1 mg/mL in methanol) is treated with an equal volume of 1N HCl and refluxed at 60°C for a specified period (e.g., 8 hours). The solution is then cooled, neutralized with 1N NaOH, and diluted for analysis.[9]
-
Base Hydrolysis: A stock solution of Olmesartan Medoxomil is treated with an equal volume of 1N NaOH and heated at 60°C. Samples are withdrawn at intervals, cooled, and neutralized with 1N HCl before analysis.[9]
-
Oxidative Degradation: A stock solution of Olmesartan Medoxomil is treated with 3% hydrogen peroxide (H₂O₂) and kept at room temperature for analysis at various time points.[9]
-
Thermal Degradation: Solid Olmesartan Medoxomil is exposed to a controlled high temperature (e.g., 60°C) in a hot air oven.[9]
-
Photolytic Degradation: Solid Olmesartan Medoxomil is exposed to UV and fluorescent light as per ICH guidelines.
Summary of Degradation Behavior:
| Stress Condition | Observation | Major Degradants |
| Acid Hydrolysis | Significant degradation | Olmesartan Acid, Dehydro Olmesartan |
| Base Hydrolysis | Significant degradation | Olmesartan Acid |
| Oxidative (H₂O₂) | Significant degradation | Multiple degradation products |
| Thermal | Relatively stable | Minor degradation |
| Photolytic | Relatively stable | Minor degradation |
Analytical Methods for Impurity Profiling
A robust and validated stability-indicating analytical method is crucial for the separation, detection, and quantification of Olmesartan and its process-related impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.
Typical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., Kromasil C18, 150 x 4.6mm, 5µm) |
| Mobile Phase A | Buffer (e.g., Sodium dihydrogen orthophosphate with triethylamine, pH 4.0)[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | Optimized to separate all impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or 260 nm (PDA detector)[9][10] |
| Column Temperature | 40°C[9] |
| Injection Volume | 10-20 µL |
Method Validation Summary:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank, placebo, and other impurities |
| LOD / LOQ | Sufficiently low to detect impurities at required levels (e.g., 0.05%) |
Conclusion
The control of process-related impurities in Olmesartan Medoxomil is a critical aspect of pharmaceutical manufacturing that directly impacts the safety and quality of the final drug product. This technical guide has provided a comprehensive overview of the synthesis and characterization of key impurities, including detailed experimental protocols and analytical data. A thorough understanding of the formation pathways and the implementation of robust analytical methods for impurity profiling are essential for the development of a commercially viable and compliant manufacturing process for Olmesartan Medoxomil. The information presented herein serves as a valuable resource for researchers and professionals dedicated to ensuring the highest standards in drug development and manufacturing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20060149078A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]
- 7. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]
- 8. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Potential Genotoxic Impurities in Olmesartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential genotoxic impurities (GTIs) associated with the antihypertensive drug Olmesartan Medoxomil. The document details the identification, formation pathways, and analytical methodologies for the control of these impurities, in line with regulatory expectations. It is intended to be a valuable resource for professionals involved in the development, manufacturing, and quality control of Olmesartan Medoxomil.
Introduction to Genotoxic Impurities and Regulatory Context
Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer. Due to the significant safety risk they pose, even at trace levels, stringent control of GTIs in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing.[1] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines, such as ICH M7, for the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[2] A key concept in these guidelines is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µ g/day intake, representing an acceptable cancer risk of less than 1 in 100,000 over a lifetime of exposure.[3]
For the sartan class of drugs, including Olmesartan, concerns have been raised regarding the presence of specific GTIs, most notably nitrosamines and azido (B1232118) impurities.[4][5] This has led to increased scrutiny of the manufacturing processes and the development of highly sensitive analytical methods to ensure patient safety.
Identified Potential Genotoxic Impurities in Olmesartan Medoxomil
Several potential genotoxic impurities have been identified as either process-related impurities or degradation products of Olmesartan Medoxomil. These are summarized in the table below.
| Impurity Name | Type | Potential Source |
| Azido Impurities | ||
| Azido methyl | Process-related | Use of sodium azide (B81097) in the synthesis of the tetrazole ring.[5] |
| Trityl azide | Process-related | Reaction involving the trityl protecting group and azide sources. |
| KL-2-Azide | Process-related | Intermediate in the formation of the tetrazole ring using azides. |
| KL-2 Diazide | Process-related | By-product from the tetrazole synthesis step. |
| Alkylating Agents | ||
| 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) | Process-related | Reagent used in the esterification of the medoxomil side chain.[6] |
| Degradation Products | ||
| Impurity-1 (m/z: 447.213) | Degradation | Formed under forced degradation conditions (acid, base, peroxide).[7] |
| Nitrosamines | ||
| N-Nitrosodimethylamine (NDMA) | Process-related/Cross-contamination | While more prominent in other sartans, a potential risk for the class due to common synthetic pathways.[4] |
Formation Pathways of Key Genotoxic Impurities
The formation of genotoxic impurities in Olmesartan Medoxomil can occur during the synthesis of the API or as a result of its degradation. Understanding these pathways is crucial for implementing effective control strategies.
Formation of Azido Impurities
The tetrazole ring in Olmesartan is a key structural feature. Its synthesis often involves the use of sodium azide. Residual azide can react with various intermediates or reagents to form potentially genotoxic azido impurities.
Formation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD)
4-CMMD is a reactive alkylating agent used to introduce the medoxomil ester group. As a potential genotoxic impurity, its levels in the final API must be strictly controlled. It can be carried over from the synthesis if not completely consumed or removed.
Quantitative Data Summary
The following tables summarize the quantitative data from analytical methods developed for the detection of potential genotoxic impurities in Olmesartan Medoxomil.
Table 1: HPLC Method Parameters for Azido Impurities [5][7]
| Parameter | Azido methyl | Trityl azide | KL-2-Azide | KL-2 Diazide |
| Linearity Range (ppm) | 0.1741 - 1.1607 | 0.1729 - 1.1525 | 0.1745 - 1.1630 | 0.1696 - 1.1305 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Retention Time (min) | 11.19 | 37.41 | 49.16 | 54.19 |
Table 2: GC-MS/MS Method Parameters for 4-CMMD [6]
| Parameter | Value |
| Linearity Range (ppm) | 3.74 - 45.12 |
| Correlation Coefficient (r) | 0.9981 |
| Limit of Detection (LOD) (ppm) | 1.23 |
| Limit of Quantification (LOQ) (ppm) | 3.74 |
Experimental Protocols
RP-HPLC Method for the Determination of Azido Impurities
This method is suitable for the quantification of four potential genotoxic azido impurities in Olmesartan Medoxomil tablets.[5][7]
5.1.1. Chromatographic Conditions
-
Column: C18 Kromasil (250mm x 4.6 mm), 5 µm
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Methanol and Acetonitrile (75:925 v/v)
-
Gradient Program:
-
0 min: 62% B
-
20 min: 68% B
-
45 min: 83% B
-
55 min: 85% B
-
58 min: 85% B
-
59 min: 62% B
-
70 min: 62% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
5.1.2. Preparation of Solutions
-
Diluent: Buffer and Acetonitrile (100:900 v/v)
-
Standard Solution: Prepare a composite stock solution of Azido methyl, Trityl azide, KL-2-azide, and KL-2 diazide. Further dilute to achieve concentrations within the linearity range.
-
Sample Solution: Weigh and transfer a quantity of powdered tablets equivalent to 150 mg of Olmesartan Medoxomil into a 10 mL flask. Add approximately 4 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
GC-MS/MS Method for the Determination of 4-CMMD
This method is a sensitive and selective approach for the trace-level analysis of the potential genotoxic impurity 4-CMMD in Olmesartan Medoxomil drug substance.[6]
5.2.1. Chromatographic and Mass Spectrometric Conditions
-
Column: DB-35MS
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min
-
Injection Mode: Split
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electron Ionization (EI)
-
Quantification Mode: Multiple Reaction Monitoring (MRM)
5.2.2. Preparation of Solutions
-
Standard Solution: Prepare solutions of 4-CMMD in a suitable solvent at concentrations ranging from 3.74 to 45.12 ppm.
-
Sample Solution: Dissolve a known amount of Olmesartan Medoxomil in a suitable solvent to achieve a target concentration for analysis.
In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9]
5.3.1. Principle The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. An increase in the number of revertants compared to the control indicates that the substance is mutagenic.
5.3.2. General Protocol
-
Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Dose Range Finding: Determine a suitable concentration range for the test substance that is not overly toxic to the bacteria.
-
Main Experiment:
-
Mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar (B569324) plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate and compare the results for the test substance with the negative and positive controls. A dose-related increase in revertants that is at least double the background rate is typically considered a positive result.
In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage in individual cells.[10][11]
5.4.1. Principle Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
5.4.2. General Protocol
-
Cell Preparation: Treat the selected cell line (e.g., human peripheral blood lymphocytes) with the test substance at various concentrations.
-
Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Visualization and Analysis: Examine the slides under a fluorescence microscope and analyze the comet images using appropriate software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Signaling Pathways and Mechanism of Genotoxicity
Genotoxic impurities, particularly alkylating agents, exert their effects by covalently binding to nucleophilic sites in DNA, forming DNA adducts.[12] This can lead to mutations during DNA replication if not repaired. The cell has evolved complex DNA damage response (DDR) pathways to counteract these effects.
Key signaling pathways involved in the cellular response to DNA damage include:
-
Base Excision Repair (BER): This pathway is crucial for repairing small, non-helix-distorting base lesions, such as those caused by alkylation.
-
Nucleotide Excision Repair (NER): NER is responsible for removing bulky DNA adducts that distort the DNA helix.
-
Mismatch Repair (MMR): This system corrects errors made during DNA replication, including mismatches that can arise from the presence of adducted bases.
-
DNA Damage Checkpoints: These are signaling pathways that arrest the cell cycle to allow time for DNA repair before the damage is propagated. Key proteins involved include ATM and p53.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the transmission of mutations.
Conclusion
The control of potential genotoxic impurities in Olmesartan Medoxomil is a critical aspect of ensuring the safety and quality of this widely used medication. A thorough understanding of the potential impurities, their formation pathways, and the implementation of sensitive analytical methods for their detection and quantification are essential. This technical guide provides a framework for addressing these challenges, drawing upon current scientific literature and regulatory expectations. Continuous vigilance and the application of robust analytical science are paramount in mitigating the risks associated with genotoxic impurities in pharmaceuticals.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Short review on genotoxic impurities in sartans [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. criver.com [criver.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. researchtweet.com [researchtweet.com]
- 11. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]
- 12. inotiv.com [inotiv.com]
Formation of Unknown Impurities in Olmesartan API: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olmesartan (B1677269) medoxomil, an angiotensin II receptor antagonist, is a widely prescribed antihypertensive agent. The purity of its Active Pharmaceutical Ingredient (API) is critical to ensure safety and efficacy. This technical guide provides a comprehensive overview of the formation mechanisms of known and potential unknown impurities in Olmesartan API. It delves into process-related impurities, degradation products, and impurities arising from interactions with manufacturing solvents. Detailed experimental protocols for impurity identification and characterization, alongside quantitative data from forced degradation studies, are presented. Furthermore, this guide utilizes visual diagrams to elucidate complex formation pathways, offering a valuable resource for researchers and professionals in drug development and quality control.
Introduction to Olmesartan and its Impurity Profile
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan, in the gastrointestinal tract.[1] The synthesis of Olmesartan medoxomil is a multi-step process that can lead to the formation of various process-related impurities.[2] Additionally, the drug substance is susceptible to degradation under various stress conditions, leading to the formation of degradation products.[3][4] Regulatory bodies mandate the identification and control of impurities in APIs to ensure patient safety. This guide focuses on the formation mechanisms of both well-documented and lesser-known "unknown" impurities of Olmesartan.
Known Process-Related Impurities and Degradation Products
A number of impurities associated with the synthesis and degradation of Olmesartan have been identified and characterized. These include Olmesartan acid, acetyl derivatives, and products of dehydration and dimerization.
Process-Related Impurities
During the synthesis of Olmesartan medoxomil, several related substances can be formed. These are often isomers, by-products of incomplete reactions, or consequences of side reactions. A summary of common process-related impurities is provided in the table below.
| Impurity Name | Type | Notes |
| Olmesartan Acid | Process & Degradation | Result of hydrolysis of the medoxomil ester.[5] |
| 4-acetyl olmesartan | Process | A process-related impurity.[5] |
| 5-acetyl olmesartan | Process | A process-related impurity.[5] |
| Isopropyl olmesartan | Process | A process-related impurity.[6] |
| Dimedoxomil olmesartan | Process | N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives.[6][7] |
| Dibiphenyl olmesartan | Process | A process-related impurity.[6] |
| Olmesartan Dimer Ester Impurity | Process | Formation involves a dimerization process during synthesis or storage.[8] |
Degradation Products
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[1] Olmesartan medoxomil is susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions.[3][4][9]
| Stress Condition | Degradation Products |
| Acid Hydrolysis | Dehydro Olmesartan, Olmesartan Acid.[1][5] |
| Base Hydrolysis | Olmesartan Acid and other degradation products.[3][4][5] |
| Oxidation | Multiple degradation products observed.[3][9] |
| Thermal Degradation | Dehydro Olmesartan and other minor degradation products.[1][9] |
| Photolytic Degradation | Relatively stable.[1][3] |
Formation Mechanism of an "Unknown" Impurity: 2-methyl-4-oxopentan-2-yl-protected Olmesartan Medoxomil
A notable "unknown" impurity was identified as 2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil.[10] This impurity is not a typical process-related or degradation product but arises from an interesting interaction with the solvent used during manufacturing.
The Role of Acetone (B3395972)
The investigation revealed that this impurity is formed through the condensation of the tetrazole group of Olmesartan medoxomil with mesityl oxide.[10] Mesityl oxide, a potential genotoxic compound, is generated in situ from the self-condensation of acetone under acidic conditions.[10] Acetone is a common solvent used in the purification of Olmesartan medoxomil.[11][12]
Proposed Formation Pathway
The formation mechanism involves a Michael-type addition reaction between the tetrazole ring of Olmesartan medoxomil and mesityl oxide. This highlights the critical importance of controlling solvent quality and reaction conditions to prevent the formation of such unexpected impurities.
Caption: Formation of an N-Alkyl impurity from acetone.
Dehydro Olmesartan: A Key Degradation Product
Dehydro Olmesartan is a significant degradation product formed under acidic and thermal stress conditions.[1] Its formation involves the dehydration of the tertiary alcohol group on the imidazole (B134444) side chain of Olmesartan.[1]
Formation Pathway
Caption: Formation of Dehydro Olmesartan from Olmesartan.
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of Olmesartan medoxomil degradation observed under various stress conditions as reported in the literature.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 0.1 M HCl | - | 60°C | 47.56% | [9] |
| 0.1 N NaOH | 60 min | 60°C | 48.92% | [9] |
| 3% H₂O₂ | - | 50°C | 41.88% | [9] |
| Thermal (Solid State) | 24 Hrs | 100°C | Minor | [9] |
| UV Radiation | 7 days | - | No degradation | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of studies and for the development of robust analytical methods.
Forced Degradation Studies Workflow
Caption: Workflow for forced degradation of Olmesartan.[1]
Protocol for Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).[1]
-
Stress Application: Transfer a known volume of the stock solution to a flask and add an equal volume of 1N Hydrochloric Acid (HCl).[1]
-
Incubation: Reflux the mixture at 60°C for a specified period, for example, 8 hours.[1]
-
Neutralization: After cooling to room temperature, neutralize the solution with an appropriate amount of 1N Sodium Hydroxide (B78521) (NaOH).[1]
-
Analysis: Dilute the resulting solution with the mobile phase for analysis by a stability-indicating HPLC method.[1]
Protocol for Synthesis of Olmesartan Acid Impurity
-
Dissolution: Dissolve Olmesartan medoxomil (e.g., 10.0 g) in methanol (B129727) (e.g., 200.0 mL).[5]
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 1.5 g in 25.0 mL of water) and stir the mixture at 25-30 °C for 15-20 hours.[5]
-
Work-up: Distill off the methanol and dilute the residue with water. Wash with ethyl acetate.[5]
-
pH Adjustment: Adjust the pH of the aqueous layer to 8.0-8.5 with 10% HCl solution.[5]
-
Isolation: The resulting solution contains the olmesartan acid impurity.[5]
Conclusion
The formation of impurities in Olmesartan API is a multifaceted issue involving process-related substances, degradation products, and unexpected by-products from interactions with manufacturing aids. A thorough understanding of these formation mechanisms is paramount for the development of robust manufacturing processes and stable formulations. This guide provides a foundational understanding of key impurities, their formation pathways, and the experimental methodologies required for their investigation. Continuous monitoring and characterization of impurities are essential to ensure the quality, safety, and efficacy of Olmesartan medoxomil.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
Unraveling Regioisomeric Impurities in Olmesartan Medoxomil Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, characterization, and quantification of regioisomeric impurities encountered during the synthesis of Olmesartan (B1677269) Medoxomil. Ensuring the purity and safety of this widely used antihypertensive agent is paramount, and a thorough understanding of potential process-related impurities is critical for robust drug development and manufacturing.
Introduction to Olmesartan Medoxomil and its Impurities
Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. It is a prodrug that is hydrolyzed to its active metabolite, olmesartan, in the body. The synthesis of olmesartan medoxomil is a complex multi-step process that can lead to the formation of various impurities, including regioisomers. Regioisomers are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. In the context of olmesartan medoxomil, these impurities often arise from the alkylation step at different nitrogen atoms on the imidazole (B134444) or tetrazole rings.
The presence of these impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, stringent control and accurate analytical monitoring of regioisomeric impurities are mandated by regulatory authorities worldwide.
Synthesis of Olmesartan Medoxomil and Formation of Regioisomeric Impurities
The synthesis of olmesartan medoxomil generally involves the coupling of a protected olmesartan intermediate with a medoxomil moiety. A key step susceptible to the formation of regioisomers is the N-alkylation of the imidazole and tetrazole rings.
During process development, several principal regioisomeric process-related impurities have been identified. These include N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan medoxomil.[1][2] Another critical regioisomeric impurity can form at the N-3 position of the imidazole ring of a key intermediate, trityl olmesartan ethyl ester (TOEE).[3][4]
The formation of these impurities is often influenced by the reaction conditions, including the choice of base, solvent, and temperature. For instance, the alkylation of the tetrazole ring can lead to a mixture of N-1 and N-2 alkylated products.[1][2]
Analytical Methodologies for Impurity Identification
The identification and quantification of regioisomeric impurities in olmesartan medoxomil primarily rely on chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
A typical analytical workflow involves method development and validation, followed by the analysis of bulk drug substances and stability samples. Forced degradation studies are also crucial to identify potential degradation products and to ensure the stability-indicating nature of the analytical method.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC)
A variety of RP-HPLC methods have been developed and validated for the determination of olmesartan medoxomil and its impurities.[9] These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile.[9] The detection wavelength is often set around 225 nm or 250 nm.[9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities.[11] It provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in definitively determining the structure of isolated impurities.[2][11] Techniques such as 1H, 13C, and 15N NMR are used to assign the complete chemical structure and differentiate between regioisomers.[1][2]
Quantitative Data on Regioisomeric Impurities
The levels of regioisomeric impurities must be controlled within the limits specified by regulatory guidelines. The following table summarizes some of the reported quantitative data for key impurities.
| Impurity Name | Typical Observed Levels (%) | Analytical Technique | Reference |
| N-1-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivative | 0.03 - 0.18 | HPLC | [1] |
| N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivative | 0.02 - 0.13 | HPLC | [1] |
| N-3 Regioisomeric Impurity of TOEE | 0.2 - 0.3 | HPLC | [3][4] |
| Olmesartan Acid Impurity | - | HPLC | [9] |
| Dehydro Olmesartan | - | HPLC | [5][12] |
Note: The levels of impurities can vary depending on the specific synthetic route and process controls employed.
Experimental Protocols
Sample Preparation for HPLC Analysis
-
Stock Solution Preparation: Accurately weigh and dissolve olmesartan medoxomil in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to a suitable concentration for analysis.
General RP-HPLC Method for Impurity Profiling
-
Column: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent.[9]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium dihydrogen orthophosphate with triethylamine, pH adjusted to 4.0) and acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[9]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Injection Volume: 20 µL.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method.[5][6]
-
Acid Hydrolysis: Treat the drug substance solution with 1N HCl and reflux at 60°C for a specified period (e.g., 8 hours).[5]
-
Base Hydrolysis: Treat the drug substance solution with 1N NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[6]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) in a hot air oven.[5]
-
Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.[6]
After exposure to the stress conditions, the samples are neutralized (if necessary), diluted, and analyzed by the developed HPLC method.
Conclusion
The identification and control of regioisomeric impurities are critical aspects of olmesartan medoxomil synthesis and quality control. A combination of advanced analytical techniques, including RP-HPLC, LC-MS, and NMR, is essential for the comprehensive characterization of these impurities. This guide provides a foundational understanding of the formation of these impurities, the analytical methodologies for their identification, and the importance of robust process control to ensure the quality, safety, and efficacy of olmesartan medoxomil.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. ajpaonline.com [ajpaonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Impurity Profile of Olmesartan: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Common Impurities in Olmesartan Bulk Drug for Researchers, Scientists, and Drug Development Professionals.
Olmesartan Medoxomil, a potent angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension.[1] The purity of the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the common impurities found in Olmesartan bulk drug, detailing their origins as either process-related or degradation products. Furthermore, this guide outlines the analytical methodologies employed for their identification and quantification, with a focus on high-performance liquid chromatography (HPLC).
Classification of Olmesartan Impurities
Impurities in Olmesartan can be broadly categorized into two main classes: process-related impurities, which arise during the synthesis of the drug substance, and degradation products, which are formed due to the decomposition of Olmesartan under various environmental conditions.[2][3] A thorough understanding of these impurities is crucial for the development of robust manufacturing processes and stable formulations.
Key Impurities in Olmesartan Bulk Drug
A number of impurities have been identified and characterized in Olmesartan bulk drug. The following table summarizes some of the most common impurities, their chemical names, and their classification.
| Impurity Name/Identifier | Chemical Name | Classification |
| Olmesartan Acid (EP Impurity A) | 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid[4] | Degradation/Metabolite[2] |
| Dehydro Olmesartan (EP Impurity C) | (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl 4-(2-propen-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylate[5] | Process-related/Degradation[2] |
| 4-acetyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-acetyl-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related[2] |
| 5-acetyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-acetyl-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related[2] |
| Isopropyl Olmesartan | Isopropyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related[6] |
| Dimedoxomil Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-(((2'-(1-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Process-related[6] |
| Dibiphenyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related[6] |
| Olmesartan Lactone (EP Impurity B) | 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one[5] | Process-related |
| Olmesartan Ethyl Ester | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related |
| N1-Trityl Olmesartan Medoxomil | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate[7] | Process-related |
Experimental Protocols for Impurity Profiling
The accurate detection and quantification of impurities in Olmesartan are critical for quality control. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed analytical technique for this purpose.[8][9]
Stability-Indicating RP-HPLC Method
A stability-indicating HPLC method is essential to separate the main drug from its impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromasil C18 (150 x 4.6mm, 5µm) or Symmetry C18 (150 mm x 4.6 mm, 5µ)[8][10] |
| Mobile Phase A | Buffer: 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 4.0 ± 0.05 with orthophosphoric acid.[8] |
| Mobile Phase B | Acetonitrile[8] |
| Elution | Isocratic or Gradient (e.g., 60:40 v/v Buffer:Acetonitrile)[8] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 225 nm or 250 nm[8][12] |
| Column Temperature | Ambient or 40°C[11] |
| Injection Volume | 20 µL |
Method Validation Parameters:
As per ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]
| Parameter | Typical Value/Range |
| Linearity Range (Olmesartan) | 2 µg/mL to 7 µg/mL[8] |
| Linearity Range (Impurities) | 0.25 µg/mL to 7 µg/mL (for Olmesartan Acid)[8] |
| Correlation Coefficient (r²) | > 0.999[12] |
| Accuracy (% Recovery) | 98.6% - 102.5%[12] |
| Precision (% RSD) | < 2% |
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of Olmesartan and to confirm the stability-indicating nature of the analytical method.[1][10] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][11]
Protocol for Acid Hydrolysis:
-
Prepare a stock solution of Olmesartan Medoxomil in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[1]
-
To a known volume of the stock solution, add an equal volume of 1N Hydrochloric Acid (HCl).[1]
-
Reflux the mixture at 60°C for a specified period (e.g., 8 hours).[1]
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 1N Sodium Hydroxide (B78521) (NaOH).[1]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[1]
Protocol for Base Hydrolysis:
-
To a solution of Olmesartan Medoxomil (e.g., 10.0 g in 200.0 mL of methanol), add a solution of sodium hydroxide (e.g., 1.5 g in 25.0 mL of water).[2]
-
Stir the reaction mixture at 25-30 °C for 15-20 hours.[2]
-
After completion, distill off the methanol (B129727) and dilute with water.[2]
-
Adjust the pH to 8.0-8.5 using a 10% HCl solution for analysis.[2]
Protocol for Oxidative Degradation:
-
An accurately weighed 10 mg of the pure drug is transferred to a 10 ml volumetric flask.
-
Add 3% hydrogen peroxide and make up to the mark.
-
Keep the solution for a specified period before injecting it for HPLC analysis.
Visualizing Impurity Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of impurities in Olmesartan bulk drug.
Caption: Workflow for Olmesartan Impurity Analysis.
Conclusion
A comprehensive understanding and control of impurities in Olmesartan bulk drug are fundamental to ensuring its quality, safety, and efficacy. This technical guide has provided an in-depth overview of the common process-related and degradation impurities of Olmesartan. The detailed experimental protocols for RP-HPLC analysis and forced degradation studies serve as a valuable resource for researchers and drug development professionals. By implementing robust analytical strategies and maintaining stringent quality control, the pharmaceutical industry can consistently produce high-purity Olmesartan, thereby safeguarding patient health.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. allmpus.com [allmpus.com]
- 6. researchgate.net [researchgate.net]
- 7. Olmesartan Impurities | SynZeal [synzeal.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. foundryjournal.net [foundryjournal.net]
- 10. scirp.org [scirp.org]
- 11. ijpsr.com [ijpsr.com]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Forced Degradation Studies of Olmesartan Medoxomil
Introduction: Olmesartan (B1677269) Medoxomil is an angiotensin II receptor blocker widely prescribed for the management of hypertension.[1] As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, Olmesartan.[2] Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] These studies are essential to identify potential degradation products, establish degradation pathways, understand the intrinsic stability of the drug molecule, and develop stability-indicating analytical methods.[2][3] This guide provides a detailed overview of the experimental protocols, degradation behavior, and analytical methodologies pertinent to the forced degradation of Olmesartan Medoxomil.
Experimental Protocols for Stress Degradation
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The typical stress conditions include acid and base hydrolysis, oxidation, and exposure to heat and light.[2]
Preparation of Stock Solution
A stock solution of Olmesartan Medoxomil is typically prepared by accurately dissolving the substance in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration (e.g., 1 mg/mL).[1][4] This stock solution serves as the starting material for subsequent solution-based stress studies.
Acidic Hydrolysis
-
Objective: To assess degradation in an acidic medium.
-
Protocol: A known volume of the Olmesartan Medoxomil stock solution is mixed with an acidic solution, commonly 0.1 M to 1 N Hydrochloric Acid (HCl).[1][5][6] The mixture is then typically refluxed or heated at a controlled temperature, such as 60°C, for a specified duration (e.g., 1 to 8 hours).[1][5] After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 1 N Sodium Hydroxide) before dilution with the mobile phase for analysis.[1]
Alkaline (Basic) Hydrolysis
-
Objective: To investigate degradation in an alkaline environment.
-
Protocol: The drug stock solution is treated with a basic solution, such as 0.1 N to 1 N Sodium Hydroxide (NaOH).[2][5] The mixture is heated, often at 60°C, for a period ranging from 60 minutes to several hours.[5] Following the heating period, the solution is cooled and neutralized with an appropriate acid (e.g., 1 N HCl) before analysis.[1] Olmesartan Medoxomil is known to be particularly susceptible to base-catalyzed hydrolysis.[5][7]
Oxidative Degradation
-
Objective: To determine the drug's susceptibility to oxidation.
-
Protocol: The drug solution is exposed to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), at a concentration of around 3%.[2][5] This study is often conducted at room temperature or slightly elevated temperatures (e.g., 50°C) for a period of up to 48 hours.[4][5] The resulting solution is then diluted and prepared for chromatographic analysis.
Thermal Degradation
-
Objective: To evaluate the effect of heat on the drug in its solid state.
-
Protocol: A known quantity of solid Olmesartan Medoxomil powder is placed in a suitable container, such as a petri dish, and exposed to high temperatures (e.g., 60°C to 100°C) in a thermostatically controlled oven for an extended period, such as 24 to 48 hours.[1][5][8] After exposure, the sample is cooled, and a known amount is dissolved in a suitable solvent for analysis.[1]
Photolytic Degradation
-
Objective: To assess the drug's photosensitivity.
-
Protocol: Solid drug substance is spread in a thin layer in a petri dish and exposed to a light source as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][8] A sample is also typically kept in the dark under the same conditions to serve as a control. The exposed sample is then dissolved and analyzed.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating method is crucial to separate the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used for separation.[2][9]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.[10] The pH of the buffer is often adjusted to an acidic value (e.g., pH 2.5 - 3.5) to ensure good peak shape.[9][11]
-
Detection: A photodiode array (PDA) detector is used for monitoring, with the detection wavelength commonly set around 250-260 nm.[4]
Summary of Degradation Behavior
The stability of Olmesartan Medoxomil varies significantly under different stress conditions. The quantitative data from various studies are summarized below.
| Stress Condition | Parameters | % Degradation | Major Degradation Products Observed | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 60 min | 47.56% | Peaks at Rt 4.56, 5.98, 6.21 min | [5] |
| 1 N HCl at 60°C for 8 hours | Significant | Dehydro Olmesartan, Olmesartan | [1][2] | |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 60 min | 48.92% | Peaks at Rt 4.89, 6.38, 9.84, 11.87, 14.67 min | [5] |
| 1 N NaOH at 60°C | Significant | Olmesartan (active metabolite) | [2][12] | |
| Oxidative | 3% H₂O₂ at 50°C | 41.88% | Peaks at Rt 1.91, 3.01, 5.09, 14.71, 15.89 min | [5] |
| Thermal (Solid) | 100°C for 24 hours | 26.38% | Minor peaks at Rt 4.85, 9.96, 11.86, 12.33 min | [5] |
| 70°C for 48 hours | Stable | - | [8] | |
| Photolytic (Solid) | UV radiation for 7 days | No degradation | - | [3][5] |
| Aqueous Hydrolysis | pH 6 buffer at 37°C for 28 hours | ~60% | Olmesartan | [12] |
Note: Retention times (Rt) are specific to the chromatographic conditions used in the cited study and serve to indicate the number of degradation products formed.
Visualizing Workflows and Degradation Pathways
Forced Degradation Experimental Workflow
The following diagram illustrates the typical workflow for conducting and analyzing forced degradation studies of a drug substance like Olmesartan Medoxomil.
Simplified Degradation Pathways of Olmesartan Medoxomil
Olmesartan Medoxomil primarily degrades via hydrolysis of its ester linkage and oxidation. The diagram below shows a simplified representation of these pathways.
Conclusion
Forced degradation studies demonstrate that Olmesartan Medoxomil is highly susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[2][5] The primary hydrolytic degradation pathway involves the cleavage of the medoxomil ester group to yield the active drug, Olmesartan.[2][12] The drug substance shows significant degradation under thermal stress, while it is relatively stable under photolytic conditions.[3][5] These findings are crucial for developing robust formulations with appropriate excipients and packaging to ensure the stability, safety, and efficacy of the final drug product. The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the drug and its related substances during stability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. gigvvy.com [gigvvy.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pharmascholars.com [pharmascholars.com]
- 12. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
The Analytical Pursuit of Purity: An In-depth Technical Guide to Olmesartan Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide delves into the critical aspects of identifying, quantifying, and controlling impurities in olmesartan (B1677269) pharmaceutical formulations. Olmesartan, an angiotensin II receptor blocker, is a widely prescribed medication for the management of hypertension. Ensuring its purity is paramount to the safety and efficacy of the drug product. This document provides a thorough overview of known and potential impurities, detailed experimental protocols for their analysis, and a summary of regulatory expectations.
Understanding the Impurity Landscape of Olmesartan
Impurities in a drug substance can originate from two primary sources: the synthetic manufacturing process and the degradation of the active pharmaceutical ingredient (API) over time. A comprehensive impurity profile therefore encompasses both process-related impurities and degradation products.
Process-Related Impurities: These are substances that are formed or introduced during the synthesis of olmesartan medoxomil, the prodrug form of olmesartan. They can include unreacted starting materials, intermediates, by-products, and reagents. Some identified process-related impurities for olmesartan include:
-
Olmesartan Acid: The active metabolite of olmesartan medoxomil, which can be present as an impurity if the final esterification step is incomplete or if hydrolysis occurs during manufacturing.[1]
-
4-acetyl olmesartan and 5-acetyl olmesartan: These are process-related impurities that can arise from the starting materials used in the synthesis.[1]
-
Isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan: These are other examples of impurities that have been identified during the process development of olmesartan medoxomil.[2]
-
N-1 and N-2-medoxomil impurities: These regioisomeric impurities can be formed during the alkylation step in the synthesis.[3]
Degradation Products: These impurities are formed due to the chemical decomposition of olmesartan medoxomil under various environmental conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies are intentionally performed to identify potential degradation products that may form during the shelf-life of the drug product.[4] Olmesartan has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[4]
A key degradation product that has been identified is Dehydro Olmesartan .[4] This impurity is often observed under acidic and thermal stress conditions and is believed to form through a dehydration mechanism.[4]
Analytical Methodologies for Impurity Profiling
A robust and validated analytical method is essential for the accurate detection and quantification of olmesartan impurities. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for this purpose.
Stability-Indicating RP-HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its impurities and degradation products.
Experimental Protocol: A Typical Stability-Indicating RP-HPLC Method
This protocol is a composite representation based on several published methods.[4][5][6] Researchers should validate the method according to their specific laboratory conditions and regulatory requirements.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (pH adjusted to around 3.5) and acetonitrile (B52724).[4][6]
-
Flow Rate: Typically maintained at 1.0 mL/min.[4]
-
Detection Wavelength: UV detection is usually performed at approximately 250-260 nm.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[4]
-
Injection Volume: A typical injection volume is 20 µL.[4]
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the olmesartan medoxomil sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Pharmaceutical Formulation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable diluent. The solution may require sonication and filtration to ensure complete dissolution and removal of excipients.
-
Forced Degradation Studies
Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products and demonstrate the specificity of the analytical method.
Experimental Protocols for Forced Degradation
The following protocols are based on established methodologies for stress testing of pharmaceuticals.[4][5]
-
Acid Hydrolysis:
-
Prepare a stock solution of olmesartan medoxomil in a suitable solvent (e.g., methanol).
-
To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 hours).[4]
-
After cooling, neutralize the solution with 1N sodium hydroxide (B78521) (NaOH).
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the olmesartan stock solution, add an equal volume of 1N sodium hydroxide (NaOH).
-
Maintain the mixture at a controlled temperature (e.g., 60°C) for a specified period.
-
After cooling, neutralize the solution with 1N hydrochloric acid (HCl).
-
Dilute the solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the olmesartan stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute the solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a known quantity of the solid olmesartan medoxomil drug substance to dry heat in a calibrated oven at a specific temperature (e.g., 60°C) for a defined period.
-
After the exposure, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed sample in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug substance to a combination of visible and UV light in a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines.
-
Prepare the sample for analysis by dissolving it in a suitable solvent and diluting it to the appropriate concentration.
-
Quantitative Data and Acceptance Criteria
The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[8][9] Pharmacopeias such as the United States Pharmacopeia (USP) also set specific limits for impurities in their monographs for olmesartan medoxomil.[10][11][12]
Table 1: Summary of Forced Degradation Studies of Olmesartan API
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1 M HCl | 8 hrs | Room Temp | 12.34% |
| Base Hydrolysis | 1 M NaOH | 8 hrs | Room Temp | 10.21% |
| Oxidation | 3% H₂O₂ | 8 hrs | Room Temp | 18.25% |
| Thermal | Solid State | 48 hrs | 105°C | 5.21% |
This table is a representative example based on data that may be found in the literature. Actual degradation will vary based on specific experimental conditions.
Table 2: Impurity Acceptance Criteria for Olmesartan Medoxomil Tablets (as per USP)
| Impurity Name | Relative Retention Time | Acceptance Criteria (NMT %) |
| Olmesartan | 0.2 | 2.5 |
| Olmesartan dimeric impurity | 1.2 | 0.5 |
| Olefinic impurity | 1.5 | 0.6 |
| Any unspecified degradation product | - | 0.2 |
NMT: Not More Than. This table is based on information from the USP monograph for Olmesartan Medoxomil Tablets and is subject to change.[11] Users should always refer to the current official monograph.
Visualizing Key Pathways and Workflows
Diagrams are powerful tools for understanding complex chemical and analytical processes. The following diagrams, generated using the DOT language, illustrate the synthesis of olmesartan, its degradation pathways, and a typical workflow for impurity profiling.
Caption: A simplified workflow of the key steps in the synthesis of Olmesartan Medoxomil.
Caption: Major degradation pathways of Olmesartan Medoxomil under various stress conditions.
Caption: A general experimental workflow for olmesartan impurity profiling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. drugfuture.com [drugfuture.com]
- 11. uspnf.com [uspnf.com]
- 12. Olmesartan Medoxomil [doi.usp.org]
Structural Elucidation of Olmesartan's Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Olmesartan (B1677269), an angiotensin II receptor blocker widely used in the treatment of hypertension. Understanding the degradation profile of a pharmaceutical compound is critical for ensuring its quality, safety, and efficacy. This document details the key degradation products of Olmesartan, the conditions under which they are formed, and the analytical methodologies employed for their identification and characterization.
Executive Summary
Olmesartan Medoxomil, the prodrug form of Olmesartan, is susceptible to degradation under various stress conditions, primarily hydrolysis (acidic and basic) and oxidation. It exhibits greater stability under thermal and photolytic stress. Key degradation products identified include the active metabolite Olmesartan, Dehydro Olmesartan, an esterified dimer, and a range of byproducts formed under specific conditions such as chlorination. The structural elucidation of these products has been accomplished through a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide presents a consolidated view of these findings, offering detailed experimental protocols and quantitative data to support further research and drug development efforts.
Degradation Pathways of Olmesartan
Forced degradation studies are instrumental in identifying the potential degradation products and pathways of a drug substance. Olmesartan has been subjected to a variety of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.
Hydrolytic Degradation
Olmesartan Medoxomil is an ester prodrug that is designed to be rapidly hydrolyzed in vivo to its active metabolite, Olmesartan.[1] This hydrolysis is a primary degradation pathway and is significantly influenced by pH.
-
Acidic Hydrolysis: In acidic conditions, Olmesartan Medoxomil undergoes hydrolysis to form Olmesartan. Further degradation can occur with prolonged exposure to strong acidic environments.[2][3]
-
Basic Hydrolysis: Alkaline conditions also promote the hydrolysis of the ester linkage, yielding Olmesartan.[2][3] The degradation is generally more rapid in basic media compared to acidic conditions.
Oxidative Degradation
Olmesartan is susceptible to oxidative stress. Exposure to oxidizing agents such as hydrogen peroxide leads to the formation of several degradation products.[2][4]
Photolytic and Thermal Degradation
Olmesartan generally exhibits good stability under photolytic and thermal stress conditions.[2][4] However, some degradation can be observed under prolonged exposure to high temperatures, leading to the formation of impurities like Dehydro Olmesartan.[2]
A visual representation of the primary degradation pathways is provided below.
Caption: General Degradation Pathways of Olmesartan Medoxomil.
Quantitative Analysis of Olmesartan Degradation
The following table summarizes the quantitative data from forced degradation studies, indicating the extent of Olmesartan degradation under different stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Olmesartan | Key Degradation Products | Reference |
| Acid Hydrolysis | 1N HCl | 8 hours | 60°C | Significant | Olmesartan | [2] |
| Base Hydrolysis | 1N NaOH | 8 hours | 60°C | Significant | Olmesartan | [2] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | Significant | Various Oxidative Products | [2][4] |
| Thermal Degradation | Solid State | 48 hours | 60°C | Minor | Dehydro Olmesartan | [2] |
| Photolytic Degradation | UV Light | 48 hours | Room Temp | No Major Degradation | - | [2] |
| Chlorination | NaOCl | 1 hour | Room Temp | ~59% mineralization | DP1-DP22 | [5][6][7] |
Experimental Protocols
This section provides detailed methodologies for the forced degradation studies and the analytical techniques used for the structural elucidation of Olmesartan's degradation products.
Forced Degradation Studies
The following is a generalized workflow for conducting forced degradation studies on Olmesartan.
Caption: Workflow for Forced Degradation Studies of Olmesartan.
Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent, such as methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]
To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid (HCl). Reflux the mixture at 60°C for a specified period (e.g., 8 hours). After cooling to room temperature, neutralize the solution with 1N sodium hydroxide (B78521) (NaOH).[2]
To a known volume of the stock solution, add an equal volume of 1N sodium hydroxide (NaOH). Reflux the mixture at 60°C for a specified period (e.g., 8 hours). After cooling to room temperature, neutralize the solution with 1N hydrochloric acid (HCl).[2]
To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 24 hours).[2]
Place a known quantity of solid Olmesartan Medoxomil in a petri dish and expose it to a temperature of 60°C for 48 hours.[2]
Expose a solution of Olmesartan Medoxomil to UV light (as per ICH Q1B guidelines) for 48 hours at room temperature.[2]
Analytical Methodologies
A stability-indicating HPLC method is crucial for separating Olmesartan from its degradation products. A typical method employs a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile.[4][8]
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5µm[4]
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and water.[4]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at approximately 250-260 nm[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient[2]
LC-MS is used for the identification of degradation products by providing molecular weight and fragmentation information.[5][9]
For unambiguous structural elucidation of isolated degradation products, NMR (¹H and ¹³C) and IR spectroscopy are employed.[9][10]
Structures of Key Degradation Products
The structures of several key degradation products of Olmesartan have been elucidated.
Dehydro Olmesartan
Dehydro Olmesartan is a significant impurity formed under acidic and thermal stress, likely through a dehydration mechanism of the tertiary alcohol group on the imidazole (B134444) side chain of Olmesartan.[2]
Esterified Dimer
An esterified dimer of Olmesartan has been identified as a degradation product in stressed tablets of Olmesartan Medoxomil. LC-MS suggested a dehydrated dimer, and LC-¹H NMR confirmed its structure.[5][9]
Chlorination Byproducts
Studies simulating wastewater treatment plant conditions have identified numerous degradation byproducts (DPs) of Olmesartan acid resulting from chlorination. These include products of imidazole ring-opening and other transformations.[5][6][7] The structures of some of these byproducts (DP1-DP22) have been characterized using NMR and mass spectrometry.[5][6][7]
The formation of Dehydro Olmesartan from Olmesartan is illustrated below.
Caption: Formation of Dehydro Olmesartan from Olmesartan.
Conclusion
This technical guide has summarized the current understanding of the degradation pathways of Olmesartan. The primary routes of degradation are hydrolysis and oxidation, leading to the formation of the active metabolite Olmesartan and various other byproducts. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these degradation pathways is essential for the development of stable formulations and robust analytical methods to ensure the quality and safety of Olmesartan drug products. Further research can focus on the complete characterization of all degradation products and their potential pharmacological and toxicological effects.
References
- 1. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. scirp.org [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpaonline.com [ajpaonline.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, synthesis, and characterization of novel process-related impurities of Olmesartan (B1677269) Medoxomil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount for drug safety and efficacy. This document details the origins of various impurities, presents detailed experimental protocols for their analysis, and summarizes key quantitative data to aid in the development of robust manufacturing processes and analytical methods.
Overview of Novel Process-Related Impurities
The synthesis of Olmesartan Medoxomil is a multi-step process where various side reactions can lead to the formation of structurally similar impurities. Recent research has identified several novel process-related impurities beyond those commonly listed in pharmacopeias. These impurities can arise from starting materials, intermediates, or degradation during the manufacturing process. Understanding their formation is critical for process optimization and quality control.
A summary of several identified novel process-related impurities is presented below.
| Impurity Name | Common Abbreviation | Origin / Type |
| N-1 and N-2-dimedoxomil Olmesartan | - | Regioisomeric impurities from alkylation step |
| Dehydro Olmesartan | - | Degradation product from dehydration |
| Isopropyl Olmesartan | - | Process-related impurity |
| Dibiphenyl Olmesartan | - | Process-related impurity |
| Olmesartan Chloro Medoxomil | - | Process-related impurity |
| Olmesartan Medoxomil Dimer | - | Process-related impurity |
| Olmesartan Diol | - | Process-related impurity |
| Quaternary Salt Impurities | - | Process-related impurities |
| 4-acetyl and 5-acetyl Olmesartan | - | Process-related impurities |
| Azido Methyl, Trityl Azide (B81097), KL-2 Azide, KL-2 Diazide | - | Potential genotoxic impurities from the use of sodium azide in the process |
Quantitative Data Summary
The following tables summarize quantitative data related to the detection and analysis of Olmesartan impurities from various studies.
Table 1: Observed Levels of Regioisomeric Dimedoxomil Impurities [1]
| Impurity | Observed Level in API Samples |
| N-1-dimedoxomil Olmesartan (Impurity 10) | 0.02%–0.13% |
| N-2-dimedoxomil Olmesartan (Impurity 9) | 0.03%–0.18% |
Table 2: Linearity Data for Genotoxic Impurities by HPLC [2]
| Impurity | Linearity Range (ppm) |
| Azido methyl | 0.1741 to 1.1607 |
| Trityl azide | 0.1729 to 1.1525 |
| KL-2 azide | 0.1745 to 1.1630 |
| KL-2 diazide | 0.1696 to 1.1305 |
Table 3: Method Validation Data for RP-HPLC Analysis of Dehydro Olmesartan and Related Impurities [3]
| Parameter | Value |
| Linearity Range (Olmesartan) | 2 µg/mL to 7 µg/mL |
| Linearity Range (Impurities) | 0.25 µg/mL to 7 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% to 101.2% |
| Precision (% RSD) | < 1.0% for intra- and inter-day studies |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of Olmesartan impurities.
Synthesis of Dehydro Olmesartan Impurity[4]
The synthesis of the Dehydro this compound is a two-step process involving the dehydration of a tritylated intermediate followed by deprotection.
Step 1: Synthesis of Tritylated Dehydro Olmesartan Intermediate
-
To a solution of the tritylated Olmesartan medoxomil intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue using a suitable method, such as column chromatography, to yield the tritylated dehydro olmesartan intermediate.
Step 2: Synthesis of Dehydro this compound (Deprotection) [4]
-
To a stirred solution of the tritylated dehydro olmesartan intermediate (e.g., 9.0 g, 0.011 mol) in 40% aqueous acetic acid (e.g., 270.0 mL), heat the mixture to 55–60 °C for 2–3 hours.[4]
-
Monitor the reaction's progress by HPLC.[4]
-
After completion, cool the mixture to room temperature and dilute with a 5% sodium chloride solution (e.g., 135.0 mL).[4]
-
Remove the precipitated trityl alcohol by filtration and wash with 40% aqueous acetic acid (e.g., 10.0 mL).[4]
-
Extract the filtrate with dichloromethane (B109758) (e.g., 270.0 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Dehydro this compound.[4]
Forced Degradation Studies for Dehydro Olmesartan Generation[5]
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.
Preparation of Stock Solution:
Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5] This stock solution will be used for the subsequent stress studies.[5]
Acid Hydrolysis:
-
Transfer a known volume of the Olmesartan stock solution into a suitable flask.[5]
-
Add an equal volume of 1N Hydrochloric Acid (HCl).[5]
-
Reflux the mixture at 60°C for a specified period (e.g., 8 hours).[5]
-
After the specified time, cool the solution to room temperature.[5]
-
Neutralize the solution with an appropriate amount of 1N Sodium Hydrode (NaOH).[5]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[5]
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.[3]
-
Heat the mixture at 60°C.[3]
-
Withdraw samples at appropriate time intervals, cool, and neutralize with 1 N HCl before dilution and analysis.[3]
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[3]
-
Keep the solution at room temperature and analyze at various time points.[3]
Thermal Degradation:
-
Place a known quantity of solid Olmesartan powder in a petri dish.[5]
-
Expose the sample to a controlled high temperature (e.g., 60°C) in a hot air oven for a specified duration.[3][5]
-
After the exposure, allow the sample to cool to room temperature.[5]
-
Dissolve a known amount of the stressed solid sample in a suitable solvent and dilute it to the desired concentration for analysis.[5]
Stability-Indicating RP-HPLC Method for Impurity Profiling[3]
A validated stability-indicating RP-HPLC method is crucial for separating Dehydro Olmesartan and other impurities from the main API peak.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Symmetry C18, 150 mm × 4.6 mm, 5µm).[6]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer, Acetonitrile (B52724), and Milli-Q water.[6] The exact composition and gradient program should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 225 nm or 260 nm using a Photodiode Array (PDA) detector.[3]
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.[3]
-
Injection Volume: 20 µL.[3]
Sample Preparation:
-
Tablets: Weigh and crush at least 10 tablets. Transfer a quantity of powder equivalent to a single dose of Olmesartan Medoxomil into a volumetric flask.[3]
-
Dissolution: Add a suitable diluent (e.g., a mixture of acetonitrile and water or a specific buffer).[3]
-
Sonicate to dissolve the sample and then dilute to the mark with the diluent.
-
Filter the solution through a suitable membrane filter (e.g., 0.45 µm) before injection.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes in the study of Olmesartan impurities.
References
- 1. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? | MDPI [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
An In-depth Technical Guide to the Synthesis and Characterization of Olmesartan Acid Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Olmesartan acid, a known impurity of the antihypertensive drug Olmesartan Medoxomil. Adherence to stringent purity standards is critical in pharmaceutical manufacturing, making a thorough understanding of potential impurities essential for quality control and regulatory compliance. This document outlines the synthetic route to Olmesartan acid, details experimental protocols for its preparation and analysis, and presents key characterization data in a structured format.
Introduction
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Olmesartan.[1][2] Olmesartan is a selective angiotensin II receptor blocker used for the treatment of hypertension.[2][3] During the manufacturing process and storage of Olmesartan medoxomil, various related substances or impurities can form.[4][5] One of the key process-related impurities is Olmesartan acid (4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid).[4][6][7] The presence of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product.[4] This guide details the common synthetic pathway to this impurity and the analytical techniques used for its characterization.
Synthesis of Olmesartan Acid Impurity
Olmesartan acid is typically synthesized by the hydrolysis of the medoxomil ester group of Olmesartan medoxomil.[4] The most common method involves basic hydrolysis using a reagent such as sodium hydroxide (B78521) in a suitable solvent like methanol (B129727).[4][8]
A general workflow for the synthesis is depicted below:
Caption: Workflow for the synthesis of Olmesartan acid.
Experimental Protocol: Synthesis of Olmesartan Acid
This protocol is a synthesized representation based on literature methods.[4]
Materials:
-
Olmesartan medoxomil
-
Methanol
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl, 10% solution)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Olmesartan medoxomil (10.0 g, 0.0179 mol) in methanol (200.0 mL).[4]
-
Prepare a solution of sodium hydroxide (1.5 g, 0.0375 mol) in water (25.0 mL) and add it to the Olmesartan medoxomil solution.[4]
-
Stir the reaction mixture at 25-30 °C for 15-20 hours.[4]
-
Monitor the reaction for completion using a suitable analytical technique such as HPLC.
-
After completion, distill off the methanol completely at 45-50 °C.[4]
-
Dilute the residue with water and wash with ethyl acetate (100.0 mL x 1).[4]
-
Separate the aqueous layer and adjust the pH to 8.0-8.5 using a 10% HCl solution.[4]
-
Stir the resulting solution for 15-30 minutes at 25-30 °C.[4]
-
The resulting precipitate can be filtered, washed with water, and dried to afford Olmesartan acid.
Characterization of Olmesartan Acid Impurity
Comprehensive characterization is essential to confirm the identity and purity of the synthesized Olmesartan acid. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A typical analytical workflow for the characterization of Olmesartan acid is as follows:
Caption: Analytical workflow for Olmesartan acid characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Olmesartan acid and for its quantification in Olmesartan medoxomil samples. A stability-indicating HPLC method is often developed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[9][10]
Table 1: Typical HPLC Method Parameters for Olmesartan Impurity Profiling
| Parameter | Condition |
| Column | Symmetry C18, 150 mm × 4.6 mm, 5µm[9] |
| Mobile Phase A | Phosphate buffer[9] |
| Mobile Phase B | Acetonitrile and Milli-Q water[9] |
| Detection Wavelength | 225 nm[11] or 250 nm[10] |
| Flow Rate | 1.0 mL/min[12] |
| Injection Volume | 10 µL[13] |
| Column Temperature | 40°C[13] |
Note: The specific gradient program and buffer composition can vary and should be optimized for the specific separation.
The retention time for Olmesartan acid impurity is typically around 3.200 minutes under certain chromatographic conditions, while Olmesartan medoxomil has a retention time of about 8.300 minutes.[11]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the synthesized impurity.
Table 2: Mass Spectrometric Data for Olmesartan Acid
| Parameter | Value |
| Molecular Formula | C₂₄H₂₆N₆O₃[6][14] |
| Molecular Weight | 446.5 g/mol [6][14] |
| m/z (mass-to-charge ratio) | 447.213 [M+H]⁺ (indicative)[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of Olmesartan acid. The spectra would confirm the absence of the medoxomil ester group and the presence of a carboxylic acid.
¹H NMR (400 MHz, DMSO-d₆): While specific chemical shifts can vary slightly based on the solvent and instrument, the spectrum would be expected to show characteristic signals for the aromatic protons, the propyl group, the methyl groups of the hydroxypropyl moiety, and the methylene (B1212753) bridge. The absence of signals corresponding to the medoxomil group would be a key indicator of successful hydrolysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Olmesartan acid would be expected to show a broad absorption band for the carboxylic acid O-H stretch and a C=O stretch for the carboxylic acid, which would differ from the ester carbonyl stretch in Olmesartan medoxomil.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[1] Olmesartan medoxomil is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, and photolytic and thermal stress.[9] These studies demonstrate that Olmesartan medoxomil is susceptible to degradation under acidic, basic, and oxidative conditions, often leading to the formation of Olmesartan acid.[1][9]
Table 3: Summary of Forced Degradation Conditions for Olmesartan Medoxomil
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 1N HCl at 60°C[9] | Significant degradation observed[9] |
| Base Hydrolysis | 1N NaOH at 60°C[9] | Significant degradation observed[9] |
| Oxidation | 3% H₂O₂ at 60°C[9] | Significant degradation observed[9] |
| Thermal | 60°C[9] | Stable[9] |
| Photolytic | As per ICH Q1B guidelines[9] | Stable[9] |
Conclusion
The synthesis and characterization of Olmesartan acid impurity are critical aspects of quality control in the manufacturing of Olmesartan medoxomil. This guide has provided a detailed overview of the synthetic methodology, primarily through basic hydrolysis, and the key analytical techniques used for its characterization, including HPLC, LC-MS, NMR, and IR spectroscopy. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust analytical methods and ensuring the quality and safety of Olmesartan medoxomil drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. DailyMed - OLMESARTAN MEDOXOMIL tablet, film coated [dailymed.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Olmesartan Medoxomil EP Impurity A | 144689-24-7 | SynZeal [synzeal.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scirp.org [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. allmpus.com [allmpus.com]
The Synthesis Route's Decisive Role in the Impurity Profile of Olmesartan Medoxomil: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The following technical guide provides a comprehensive analysis of how the synthetic pathway chosen for the production of Olmesartan (B1677269) Medoxomil, a widely prescribed angiotensin II receptor antagonist, critically influences its impurity profile. Controlling impurities is a mandate from regulatory bodies and is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details different synthesis strategies, explores the formation of key process-related impurities, presents comparative quantitative data, and provides detailed experimental protocols.
Introduction to Olmesartan Medoxomil and its Impurities
Olmesartan medoxomil is a prodrug that is hydrolyzed to its active form, olmesartan, in the body. Its synthesis is a multi-step process that can inadvertently generate a range of impurities. These can arise from starting materials, intermediates, side reactions, or degradation products. The choice of synthetic route, including the order of bond connections, protecting group strategy, and purification methods, directly impacts the types and levels of impurities present in the final API.
Commonly identified process-related impurities include:
-
Olmesartan Acid: Formed by the hydrolysis of the medoxomil ester.
-
Dehydro Olmesartan: An impurity resulting from the dehydration of the tertiary alcohol group on the imidazole (B134444) ring.
-
Regioisomeric Impurities: Arising from the alkylation at different nitrogen atoms on the imidazole or tetrazole rings.
-
Acetyl Impurities (4-acetyl and 5-acetyl): Process-related impurities stemming from the synthesis of the imidazole core.
-
Dimer Ester Impurity: Formed through the dimerization of olmesartan or its precursors.[1]
-
Other process-specific impurities such as isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan have also been identified during process development.[2]
Comparative Analysis of Synthesis Routes and Impurity Profiles
The impurity profile of Olmesartan Medoxomil is a direct consequence of the chosen synthetic strategy. Below, we compare two distinct routes and a significant process modification, highlighting their impact on impurity formation with quantitative data.
Route 1: The "Standard" N-Alkylation Pathway
This widely used approach involves the N-alkylation of a pre-formed imidazole ester with a substituted biphenylmethyl bromide, followed by saponification, esterification with the medoxomil side-chain, and a final deprotection step.
A critical step in this route that significantly contributes to the impurity profile is the final deprotection of the trityl group.
The deprotection of Trityl Olmesartan Medoxomil to yield the final product is typically carried out in aqueous acetic acid. This step, however, can lead to the formation of significant amounts of the Olmesartan Acid impurity through hydrolysis of the medoxomil ester. A modified workup procedure can drastically reduce the level of this impurity.
| Process Stage | Standard Deprotection Method | Improved Deprotection with ATFD* |
| Crude Olmesartan Medoxomil | ||
| Purity of Olmesartan Medoxomil | 92.41% | 97.81% |
| Olmesartan Acid Impurity | 4.58% | 0.97% |
| After Crystallization | ||
| Purity of Olmesartan Medoxomil | Not specified | 99.67% |
| Olmesartan Acid Impurity | Not specified | 0.07% |
*ATFD: Agitated Thin Film Drying. Data sourced from patent WO2013021312A1.
This data clearly demonstrates that a physical processing change in the workup of a single step can have a profound impact on the purity of the final product, reducing a major impurity by over 80% in the crude material.
Route 2: The Lactone Intermediate Pathway
An alternative approach involves the hydrolysis and subsequent lactonization of the imidazole core, ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, to form 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one. This lactone is then condensed with the biphenyl-tetrazole moiety.
This route was developed to control the formation of a specific regio-isomer in the imidazole moiety, a major impurity in the condensation step of other routes.
| Parameter | "Lactone Intermediate" Route |
| Overall Yield | 60% |
| Final Product Purity | > 99.0% |
| Olmesartan Medoxomil Regio-isomer | < 0.1% |
Data sourced from "A novel synthesis of olmesartan medoxomil and examination of its related impurities".
This route exemplifies how a fundamental change in the synthetic strategy—building the core in a different manner—can effectively eliminate a problematic impurity that is otherwise difficult to control.
Formation Pathways and Experimental Workflows
To understand and control impurity formation, it is crucial to visualize the synthetic pathways and the points at which impurities are generated.
Synthesis of Olmesartan Medoxomil via the "Standard" N-Alkylation Route
Formation of Dehydro Olmesartan Impurity
The Dehydro this compound is typically formed under acidic conditions, particularly during the deprotection of the trityl group, via dehydration of the tertiary alcohol.
Detailed Experimental Protocols
The following are key experimental procedures for an improved synthesis of Olmesartan Medoxomil and the synthesis of the Olmesartan Acid impurity for use as a reference standard.
Improved Synthesis of Olmesartan Medoxomil
This protocol is based on a commercially viable process aimed at high purity and yield.
Step 1: Preparation of Trityl Olmesartan Ethyl Ester To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), powdered anhydrous potassium carbonate (72 kg) is added, followed by 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at 25–30°C. The reaction mass temperature is raised to 40–45°C and stirred for 12 hours. After completion, acetone (B3395972) (700 L) is added at 35-40°C. The resulting slurry is cooled, filtered, and washed to yield the product.
Step 2: Preparation of Trityl Olmesartan Medoxomil To a pre-cooled solution of Trityl Olmesartan Ethyl Ester (200 kg) in a mixture of tetrahydrofuran (B95107) (1200 L) and ethanol (B145695) (200 L), a pre-cooled aqueous sodium hydroxide (B78521) solution (11.73 kg in 50 L water) is added at 10–15°C and stirred for 5 hours. The reaction mass is concentrated under reduced pressure to afford Trityl Olmesartan sodium salt. This intermediate is then dissolved in N,N-Dimethylformamide (600 L), and a catalytic amount of sodium iodide (6 kg) is added. 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) (50 kg) is then added, and the mixture is stirred for 12 hours at 35-40°C. The product is isolated by adding water and filtering.
Step 3: Preparation of Olmesartan Medoxomil A suspension of Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L) is stirred at 25–30°C for 10 hours. The byproduct, trityl alcohol, is filtered off. Methylene chloride (1225 L) and demineralized water (875 L) are added to the filtrate. The layers are separated, and the organic layer is washed and concentrated. The product is crystallized from acetone to afford pure Olmesartan Medoxomil.
Synthesis of Olmesartan Acid Impurity
This protocol describes the synthesis of the Olmesartan Acid impurity from the final API, for use as an analytical standard.
To a solution of Olmesartan Medoxomil (10.0 g) in 200.0 mL of methanol (B129727), a solution of sodium hydroxide (1.5 g) in water (25.0 mL) is added. The reaction mixture is stirred at 25-30 °C for 15-20 hours. After completion, methanol is distilled off, and the residue is diluted with water. The aqueous solution is washed with ethyl acetate. The pH of the aqueous layer is then adjusted to 8.0-8.5 using 10% HCl solution. The resulting solution is stirred for 15-30 minutes at 25-30 °C, and the precipitated solid is filtered, washed, and dried to yield the Olmesartan Acid impurity.[3]
Conclusion
The impurity profile of Olmesartan Medoxomil is not a fixed characteristic but rather a direct function of the synthetic route and process conditions employed. As demonstrated, a strategic choice of pathway, such as the lactone intermediate route, can effectively design out the formation of specific, troublesome impurities like regio-isomers. Furthermore, significant improvements in the purity of the final API can be achieved by optimizing individual steps within a given route, for instance, by modifying the deprotection workup to minimize hydrolysis.
For researchers and drug development professionals, a thorough understanding of the interplay between synthesis design and impurity formation is essential. This knowledge enables the development of robust, efficient, and commercially viable manufacturing processes that consistently deliver high-purity Olmesartan Medoxomil, ensuring the safety and quality of this important antihypertensive medication.
References
Characterization of Olmesartan Medoxomil Impurities: An In-Depth Technical Guide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of impurities in Olmesartan medoxomil using liquid chromatography-mass spectrometry (LC-MS/MS). Olmesartan medoxomil, an angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document outlines the common process-related and degradation impurities, detailed experimental protocols for their analysis, and quantitative data to support method validation.
Introduction to Olmesartan Medoxomil and its Impurities
Olmesartan medoxomil can degrade under various conditions and may contain impurities from the manufacturing process.[1] Regulatory bodies necessitate the identification, quantification, and control of impurities.[1] Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] Common impurities include process-related substances such as isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan, as well as degradation products like Olmesartan acid and dehydro Olmesartan.[3][4] Some process-related impurities, for instance, azido (B1232118) methyl and trityl azide, have the potential to be genotoxic.[5]
Experimental Protocols
A robust analytical method is essential for the accurate detection and quantification of Olmesartan medoxomil and its impurities. The following protocols are based on established methods for the analysis of these compounds.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve Olmesartan medoxomil in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL.[1]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS/MS analysis.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl and heat at 60°C. Withdraw samples at various time points, cool, and neutralize with 1 N NaOH before analysis.[1][6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH and heat at 60°C. Withdraw samples, cool, and neutralize with 1 N HCl.[1][6] Olmesartan is particularly susceptible to degradation under basic conditions.[1]
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) at room temperature.[1][6]
-
Thermal Degradation: Expose the solid drug substance to heat in a controlled oven (e.g., 60°C) and sample at intervals.[1][6]
-
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/m²) and visible light (1.2 million Lux hours) in a photostability chamber.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The separation and detection of Olmesartan medoxomil and its impurities can be achieved using a reverse-phase HPLC system coupled with a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Symmetry C18, 150 mm × 4.6 mm, 5 µm[2][7] |
| Mobile Phase | Acetonitrile and 0.02 M Na₂HPO₄ (45:55 v/v), with pH adjusted to 7 with orthophosphoric acid[7] |
| Flow Rate | 1.0 mL/min[1][7] |
| Column Temperature | 40°C[1] |
| Injection Volume | 20 µL[1][7] |
| Detector | Photodiode Array (PDA) at 225 nm or 260 nm, followed by MS/MS[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Ion Source Voltage | 5500 V |
| Capillary Temperature | 350°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Nitrogen |
| Collision Energy | 35 eV (for MS/MS) |
| Scan Range | m/z 50-1000 amu |
Data Presentation
Quantitative analysis of impurities is crucial for ensuring the quality of Olmesartan medoxomil. The following table summarizes typical validation parameters for an LC-MS/MS method.
Table 3: Quantitative Data for Impurity Analysis
| Parameter | Olmesartan Medoxomil | Impurities (e.g., Olmesartan Acid) |
| Linearity Range | 2 µg/mL to 7 µg/mL[1] | 0.25 µg/mL to 7 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[5] |
| Accuracy (% Recovery) | 98.5% to 101.2%[1][2] | 98.5% to 101.2%[2] |
| Precision (% RSD) | < 1.0%[1] | Not specified |
| Limit of Detection (LOD) | 0.03 µg/mL[1] | Not specified |
| Limit of Quantitation (LOQ) | Not specified | LOQ to 200% of specification limit[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of Olmesartan medoxomil impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for the Determination of Olmesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of impurities in Olmesartan Medoxomil. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, crucial for ensuring the quality, safety, and efficacy of this widely used antihypertensive drug.
Introduction
Olmesartan Medoxomil is an angiotensin II receptor blocker that is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Regulatory bodies worldwide mandate the identification and quantification of these impurities in both the active pharmaceutical ingredient (API) and finished pharmaceutical products. This document serves as a comprehensive guide to the analytical methods employed for this purpose.
Analytical Methods Overview
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Olmesartan and its related substances.[1] These methods offer high resolution, sensitivity, and specificity, making them ideal for impurity profiling.[1] Ultra-Performance Liquid Chromatography (UPLC) offers a faster analysis time.[2]
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the separation and quantification of Olmesartan and its impurities. The selection of the appropriate column, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.
Table 1: Comparative HPLC and UPLC Chromatographic Conditions
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | Symmetry C18, 150 mm × 4.6 mm, 5 µm[3] | Kromasil C18, 150 x 4.6mm, 5µm[4] | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm[2] |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5)[3] | Buffer (4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, pH 4.0± 0.05 with orthophosphoric acid)[4] | pH 3.4 Buffer[2] |
| Mobile Phase B | Acetonitrile[3] | Acetonitrile[4] | Acetonitrile[2] |
| Gradient/Isocratic | Gradient[5] | Isocratic (60:40 v/v Buffer:Acetonitrile)[4] | Isocratic (60:40 v/v Buffer:Acetonitrile)[2] |
| Flow Rate | 1.0 mL/min[3] | Not Specified | 0.3 mL/min[2] |
| Detection Wavelength | 215 nm[3] | 225 nm[4] | 250 nm[2] |
| Column Temperature | 30°C[5] | Ambient[2] | Ambient[2] |
| Injection Volume | 20 µL[5] | Not Specified | 4 µL[2] |
Method Validation
Validation of the analytical method is essential to ensure its suitability for its intended purpose. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Parameters
| Validation Parameter | HPLC Method | UPLC Method | ICH Guideline (Q2(R2)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating. No interference from blank, placebo, or other impurities at the retention time of impurities.[2] | Method is specific with no interference from blank or placebo.[2] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] |
| Linearity Range | LOQ to 0.4% of analyte concentration.[2] | 10-150 µg/mL (for parent drug).[2] | A linear relationship should be evaluated across the range of the analytical procedure.[2] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.999[2] | ≥ 0.99[2] |
| Accuracy (% Recovery) | 98.6% - 102.5%[2] | 98% - 102%[2] | The closeness of test results obtained by the method to the true value.[2] |
| Precision (% RSD) - Repeatability | < 2.0[6] | Not specified | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | 0.03 ppm[6] | Typically in the range of 0.01 - 0.05 µg/mL.[1] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (Signal-to-Noise ratio of 3:1).[1] |
| Limit of Quantification (LOQ) | Not specified | Typically in the range of 0.05 - 0.15 µg/mL. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products.[7]
Objective: To investigate the degradation of Olmesartan under various stress conditions.
Materials:
-
Olmesartan Medoxomil
-
1N Hydrochloric Acid (HCl)[7]
-
1N Sodium Hydroxide (NaOH)[7]
-
3% Hydrogen Peroxide (H₂O₂)[3]
-
Methanol (B129727) or a mixture of methanol and water
-
HPLC or UPLC system
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[7]
-
Acid Hydrolysis:
-
Transfer a known volume of the Olmesartan stock solution into a suitable flask.[7]
-
Add an equal volume of 1N HCl.[7]
-
Reflux the mixture at 60°C for a specified period (e.g., 8 hours).[7]
-
Cool the solution to room temperature.[7]
-
Neutralize the solution with an appropriate amount of 1N NaOH.[7]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[7]
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 1N NaOH instead of 1N HCl for the initial stress condition and neutralize with 1N HCl.[3]
-
-
Oxidative Degradation:
-
Treat the Olmesartan stock solution with 3% H₂O₂ at room temperature for a specified period.[3]
-
Dilute the resulting solution with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known quantity of solid Olmesartan powder in a petri dish.[7]
-
Expose the sample to dry heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[3][7]
-
After exposure, allow the sample to cool to room temperature.[7]
-
Dissolve a known amount of the stressed solid sample in a suitable solvent and dilute it to the desired concentration for analysis.[7]
-
-
Photolytic Degradation:
-
Expose the Olmesartan drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
Prepare a sample solution for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
Expected Outcome: Olmesartan is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability under photolytic and thermal conditions.[3][7]
Protocol 2: Quantification of Impurities by HPLC
Objective: To quantify the levels of known and unknown impurities in an Olmesartan Medoxomil sample.
Materials:
-
Olmesartan Medoxomil sample
-
Reference standards for known impurities
-
HPLC system with a UV detector
-
Validated HPLC method (refer to Table 1)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of each impurity reference standard in a suitable diluent to obtain standard solutions of known concentrations.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve a known amount of the Olmesartan Medoxomil sample in a suitable diluent to obtain a sample solution of a specific concentration.
-
-
Chromatographic Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Olmesartan and its impurities based on their retention times.
-
-
Calculation:
-
Calculate the percentage of each impurity in the Olmesartan Medoxomil sample using the following formula:
-
For unknown impurities, the calculation can be performed relative to the principal peak (Olmesartan), assuming a response factor of 1.0.
-
Visual Workflow and Diagrams
Caption: General workflow for the analysis of Olmesartan impurities.
Caption: Key forced degradation pathways of Olmesartan Medoxomil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 6. turkjps.org [turkjps.org]
- 7. benchchem.com [benchchem.com]
Development of a Stability-Indicating HPLC Method for the Quantification of Olmesartan Medoxomil
Application Note and Protocol
Introduction
Olmesartan (B1677269) medoxomil is an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1][2] As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, olmesartan. The stability of a drug substance is a critical quality attribute that can be affected by environmental factors such as heat, light, humidity, and pH. Stability testing, therefore, is an essential part of the drug development process to ensure the safety and efficacy of the final product. A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of olmesartan medoxomil in the presence of its degradation products, following the International Council for Harmonisation (ICH) guidelines.[3]
Materials and Reagents
-
Olmesartan Medoxomil reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
High purity water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile and 20 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) in a gradient or isocratic mode. A common starting point is a 65:35 (v/v) ratio of acetonitrile to buffer.[4][5] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection Wavelength | 250 nm[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or controlled at 25 °C |
| Diluent | Mobile phase |
Experimental Protocols
Preparation of Solutions
1. Buffer Preparation (20 mM Potassium Dihydrogen Orthophosphate, pH 2.5): Dissolve approximately 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of high purity water. Adjust the pH to 2.5 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter before use.
2. Standard Stock Solution of Olmesartan Medoxomil (1000 µg/mL): Accurately weigh about 100 mg of Olmesartan Medoxomil reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
3. Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1] The drug substance is subjected to various stress conditions to induce degradation.
1. Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Reflux the mixture at 60°C for a specified period (e.g., 2 hours).[1][2] After cooling, neutralize the solution with 1 N NaOH and dilute with the diluent to a final concentration of approximately 100 µg/mL.
2. Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 N NaOH. Reflux the mixture at 60°C for a specified period (e.g., 2 hours).[1] After cooling, neutralize the solution with 1 N HCl and dilute with the diluent to a final concentration of approximately 100 µg/mL.
3. Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).[1] Dilute with the diluent to a final concentration of approximately 100 µg/mL.
4. Thermal Degradation: Expose the solid drug substance to a temperature of 60°C in a hot air oven for a specified period (e.g., 48 hours).[1] After exposure, weigh an appropriate amount of the stressed sample, dissolve it in the diluent, and prepare a solution with a final concentration of approximately 100 µg/mL.
5. Photolytic Degradation: Expose the solid drug substance to UV light (as per ICH Q1B guidelines) for a specified duration. After exposure, weigh an appropriate amount of the stressed sample, dissolve it in the diluent, and prepare a solution with a final concentration of approximately 100 µg/mL.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
| Validation Parameter | Summary of Results |
| Specificity | The method demonstrates good resolution between the Olmesartan peak and peaks of degradation products, indicating high specificity. No interference from excipients is observed. |
| Linearity | The method is linear over a concentration range of 50-150 µg/mL with a correlation coefficient (r²) of ≥ 0.999.[4] |
| Accuracy (% Recovery) | The recovery of Olmesartan is typically between 98.0% and 102.0%.[1] |
| Precision (% RSD) | The relative standard deviation (RSD) for repeatability and intermediate precision is less than 2.0%.[7] |
| Limit of Detection (LOD) | The LOD is determined to be approximately 0.02 µg/mL.[4] |
| Limit of Quantitation (LOQ) | The LOQ is determined to be approximately 0.09 µg/mL.[4] |
| Robustness | The method is robust with respect to small, deliberate variations in mobile phase composition, pH, flow rate, and column temperature. |
Results of Forced Degradation Studies
The following table summarizes the typical degradation behavior of Olmesartan Medoxomil under various stress conditions.
| Stress Condition | Observation |
| Acid Hydrolysis | Significant degradation is observed, with the formation of several degradation products.[1][3] |
| Base Hydrolysis | Significant degradation is observed, leading to the formation of distinct degradation products compared to acid hydrolysis.[1][3] |
| Oxidative Degradation | Moderate degradation is observed.[1] |
| Thermal Degradation | The drug is found to be relatively stable with minimal degradation.[1][3] |
| Photolytic Degradation | The drug is found to be stable under photolytic stress conditions.[3] |
Visualizations
Caption: Experimental workflow for method development and validation.
Caption: Degradation pathways of Olmesartan under stress conditions.
Conclusion
The developed and validated stability-indicating RP-HPLC method is simple, accurate, precise, and specific for the quantification of Olmesartan Medoxomil in the presence of its degradation products. The method is suitable for routine quality control analysis and for stability studies of Olmesartan Medoxomil in bulk drug and pharmaceutical formulations. The forced degradation studies confirmed that Olmesartan Medoxomil is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic conditions.
References
Application Notes and Protocols for Olmesartan Impurity Characterization by LC-MS/MS
FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY
Introduction
Olmesartan medoxomil, an angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension.[1] As with all active pharmaceutical ingredients (APIs), ensuring its purity is critical for the safety and efficacy of the final drug product. Regulatory agencies, such as the International Council for Harmonisation (ICH), require stringent control and characterization of impurities.[2] This document provides a comprehensive guide for the identification and characterization of potential impurities and degradation products of Olmesartan using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Forced degradation studies are a crucial component of drug development, helping to identify potential degradation pathways and to develop stability-indicating analytical methods.[2] Olmesartan medoxomil is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[3][4] This application note details the protocols for forced degradation studies and the subsequent analysis by LC-MS/MS to elucidate the structures of the resulting impurities.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products.[2]
a. Preparation of Stock Solution: Prepare a stock solution of Olmesartan medoxomil in a suitable solvent such as methanol (B129727) at a concentration of approximately 1 mg/mL.[2]
b. Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 60°C. Samples should be withdrawn at appropriate time intervals, cooled, and neutralized with an equivalent amount of 1 N NaOH before dilution and analysis.[2]
c. Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 60°C. Samples should be withdrawn, cooled, and neutralized with 1 N HCl before dilution and analysis. Olmesartan is known to be particularly susceptible to degradation under basic conditions.[2]
d. Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and analyze at various time points.[2]
e. Thermal Degradation: The solid drug substance is kept in a hot air oven at a controlled temperature (e.g., 60°C) to evaluate the effect of heat. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.[2]
f. Photolytic Degradation: The solid drug substance is exposed to light as per ICH Q1B guidelines. Samples are then dissolved in a suitable solvent and analyzed.[3]
LC-MS/MS Analysis
A validated stability-indicating LC-MS/MS method is essential for the separation and characterization of Olmesartan and its impurities.
a. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase A | 0.02 M Sodium Dihydrogen Phosphate (NaH₂PO₄), with pH adjusted to 3.5-4.0 with orthophosphoric acid[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | A gradient or isocratic mixture can be used. For example: Acetonitrile and Buffer (45:55 v/v)[5] |
| Flow Rate | 1.0 mL/min[2][5] |
| Column Temperature | 40°C[2] |
| Injection Volume | 20 µL[2][5] |
| Detection | UV at 225 nm or 260 nm[2] |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) in positive mode |
| Ion Source Voltage | 5500 V |
| Capillary Temperature | 350°C |
| Nebulizer Gas | Nitrogen |
| Analyzer | Triple Quadrupole[5] |
| Scan Mode | Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities |
Data Presentation
Quantitative Data from Method Validation
The following table summarizes typical method validation parameters for the analysis of Olmesartan and its impurities.
| Parameter | Result |
| Linearity Range (Olmesartan) | 2 µg/mL to 7 µg/mL[2] |
| Linearity Range (Impurities) | 0.25 µg/mL to 7 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98.5% to 101.2%[2][4] |
| Precision (% RSD) | < 1.0% for intra- and inter-day studies[2] |
| Limit of Detection (LOD) | 0.03 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[2] |
Summary of Forced Degradation Results
The table below outlines the expected degradation of Olmesartan medoxomil under different stress conditions.
| Stress Condition | Observation | Potential Degradation Products |
| Acid Hydrolysis (1 N HCl, 60°C) | Significant degradation observed[2] | DP-I, DP-II, DP-III, DP-IV[2] |
| Base Hydrolysis (1 N NaOH, 60°C) | Extensive degradation observed[2] | DP-I, DP-II, DP-III[2] |
| Oxidative (3% H₂O₂) | Degradation observed[2] | DP-I, DP-II, DP-III[2] |
| Neutral Hydrolysis (Water) | Minor degradation observed[2] | DP-I, DP-II, DP-III[2] |
| Thermal (Solid State, 60°C) | No significant degradation[2] | - |
| Photolytic (Solid State) | No significant degradation[2] | - |
Note: DP-I, II, III, and IV refer to different degradation products that require characterization using techniques like LC-MS and NMR.[2]
Known Impurities and Degradation Products of Olmesartan
The following table lists some of the known process-related impurities and degradation products of Olmesartan.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | m/z |
| Olmesartan Acid | C₂₄H₂₆N₆O₃ | 446.51 | 447.213[5] |
| Dehydro Olmesartan | C₂₉H₂₈N₆O₆ | 568.58 | - |
| Isopropyl Olmesartan | - | - | 488.58[6] |
| Dimedoxomil Olmesartan | C₃₄H₃₄N₆O₉ | 670.68 | -[6] |
| Dibiphenyl Olmesartan | - | - | -[6] |
| Olmesartan Dimer Ester | C₄₈H₅₀N₁₂O₅ | 874.99 | -[7] |
| Impurity-2 | - | - | 461.229[5] |
| Impurity-3 | - | - | 463.208[5] |
Visualizations
Experimental Workflow for Olmesartan Impurity Characterization
Caption: Logic for Impurity Structure Elucidation.
References
Application Note: RP-HPLC Method for Impurity Profiling in Olmesartan Medoxomil Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olmesartan Medoxomil is an angiotensin II receptor blocker widely used in the treatment of hypertension.[1] As with any pharmaceutical product, ensuring the purity and safety of Olmesartan Medoxomil tablets is of paramount importance. Impurity profiling is a critical aspect of drug development and quality control, aimed at identifying and quantifying any unwanted substances that may be present in the final dosage form. These impurities can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction between the API and excipients.[2]
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation, identification, and quantification of potential impurities in Olmesartan Medoxomil tablets. The method is designed to be stability-indicating, meaning it can effectively separate the API from its degradation products and other related substances.[3][4] The protocol is based on established analytical methodologies and aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines for impurities in new drug products.[5][6][7][8]
Experimental Protocols
Materials and Reagents
-
Standards: Olmesartan Medoxomil reference standard and known impurity standards (e.g., Olmesartan Acid, Dehydro Olmesartan) of high purity (>99.0%).[4]
-
Solvents: HPLC grade acetonitrile (B52724) and methanol.[3][4]
-
Buffer: Analytical grade potassium dihydrogen phosphate (B84403) or sodium dihydrogen orthophosphate.[3][9][10]
-
Acid/Base: Orthophosphoric acid and triethylamine (B128534) for pH adjustment.[9][10]
-
Water: High purity water (Milli-Q or equivalent).[3]
-
Sample: Olmesartan Medoxomil tablets.
Instrumentation and Chromatographic Conditions
A validated stability-indicating RP-HPLC method is crucial for the effective separation of Olmesartan and its impurities.[11] The following conditions are recommended:
| Parameter | Specification |
| Instrument | HPLC system with a PDA or UV detector |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size, or equivalent[3][11] |
| Mobile Phase A | Buffer: 0.02 M Sodium Dihydrogen Phosphate, pH adjusted to 3.5-4.0 with orthophosphoric acid[9][10][11] |
| Mobile Phase B | Acetonitrile[3][9][10] |
| Gradient/Isocratic | A gradient or isocratic mixture of the aqueous buffer and organic solvent. A common composition is Acetonitrile and Buffer (e.g., 40:60 v/v or 45:55 v/v)[9][10][11] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30°C[12] |
| Detection Wavelength | 225 nm[9][12] |
| Injection Volume | 20 µL[12] |
| Run Time | Approximately 35 minutes to ensure elution of all impurities[12] |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is commonly used.[12]
-
Standard Stock Solution: Accurately weigh and dissolve about 20.0 mg of Olmesartan Medoxomil reference standard in a 100 mL volumetric flask with the diluent to obtain a concentration of 200 µg/mL.[12]
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a suitable concentration (e.g., 200 µg/mL) in the diluent.[4]
-
Standard Solution for Analysis: Dilute the standard stock solution and impurity stock solution with the diluent to achieve a final concentration appropriate for analysis (e.g., 2.0 µg/mL).[12]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.[4]
-
Transfer a quantity of the powder equivalent to 40 mg of Olmesartan Medoxomil into a 100 mL volumetric flask.[4]
-
Add approximately 75 mL of diluent and sonicate for 10-20 minutes to ensure complete dissolution of the API.[4][13]
-
Dilute to the final volume with the diluent and mix well.
-
Centrifuge a portion of the solution at 3000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.45 µm syringe filter, discarding the first few mL of the filtrate, before injection into the HPLC system.[4][11][13]
-
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on Olmesartan Medoxomil.[3] The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C.[1][3]
-
Base Hydrolysis: Treat the drug solution with 1N NaOH at 60°C.[3]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature or 60°C.[3]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C or 90°C).[3][14]
-
Photolytic Degradation: Expose the solid drug substance and drug product to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/square meter).[3][14]
Data Presentation
The quantitative data for the validation of the RP-HPLC method for impurity profiling of Olmesartan Medoxomil are summarized in the table below. This data is compiled from typical performance characteristics of validated stability-indicating HPLC/UPLC methods.[15]
| Validation Parameter | Typical Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the API and its impurities. Peak purity > 0.99. | No interference observed. Peak purity of >0.995 confirmed by PDA detector.[15] |
| Linearity (r²) | ≥ 0.99 for the API and all impurities. | > 0.999 for Olmesartan and its impurities over a range of LOQ to 150% of the specification limit.[4][15] |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities. | 98.0% - 102.0% recovery at three concentration levels.[15] |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%. | Repeatability: < 2.0%. Intermediate Precision: < 2.0%.[13][15] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Typically in the range of 0.01 - 0.05 µg/mL.[15] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Typically in the range of 0.03 - 0.15 µg/mL.[15] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method is robust with respect to minor changes in flow rate, mobile phase composition, and column temperature. |
Mandatory Visualization
Caption: Experimental workflow for RP-HPLC impurity profiling of Olmesartan Medoxomil tablets.
Caption: Logical relationship of impurity profiling for Olmesartan Medoxomil tablets.
References
- 1. benchchem.com [benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. scirp.org [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH guidelines on impurities in new drug products.pptx [slideshare.net]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 13. turkjps.org [turkjps.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. benchchem.com [benchchem.com]
Application Note: Protocol for Forced Degradation Studies of Olmesartan
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Olmesartan medoxomil, an angiotensin II receptor blocker, is a prodrug that is hydrolyzed to its active form, Olmesartan, in the body.[1] Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies like the International Conference on Harmonisation (ICH), to establish the intrinsic stability of a drug substance.[2] These studies involve subjecting the drug to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and establish degradation pathways.[2][3] This information is essential for developing stable formulations and establishing stability-indicating analytical methods.[1][2] Olmesartan has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] One of the primary degradation products, particularly under acidic and thermal stress, is Dehydro Olmesartan.[1]
This application note provides detailed protocols for conducting forced degradation studies on Olmesartan and summarizes the expected outcomes.
Experimental Protocols
1. Preparation of Stock Solution:
A stock solution of Olmesartan medoxomil should be prepared for the subsequent stress studies.
-
Protocol: Accurately weigh and dissolve Olmesartan medoxomil in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to achieve a known concentration (e.g., 1 mg/mL).[1]
2. Acid Hydrolysis:
This protocol investigates the degradation of Olmesartan in an acidic environment.
-
Objective: To assess the stability of Olmesartan to acid hydrolysis.
-
Protocol:
-
Transfer a known volume of the Olmesartan stock solution to a suitable flask.
-
Add an equal volume of 1N Hydrochloric Acid (HCl).[1]
-
Reflux the mixture at 60°C for 8 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1N Sodium Hydroxide (NaOH).[1]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[1]
-
-
Alternative Condition: The drug can also be exposed to 1N HCl at 60°C with continuous stirring.[2] Another study used 0.1 M HCl at 60°C.[4]
3. Base Hydrolysis:
This protocol assesses the stability of Olmesartan in an alkaline medium.
-
Objective: To evaluate the stability of Olmesartan to base hydrolysis.
-
Protocol:
-
Transfer a known volume of the Olmesartan stock solution into a flask.
-
Add an equal volume of 1N Sodium Hydroxide (NaOH).[1]
-
Maintain the solution at 60°C for 2 hours.[1]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N Hydrochloric Acid (HCl).[1]
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Alternative Condition: A study observed rapid degradation with 0.1 N NaOH at 60°C within 60 minutes.[5]
4. Oxidative Degradation:
This protocol evaluates the effect of oxidative stress on Olmesartan.
-
Objective: To determine the susceptibility of Olmesartan to oxidation.
-
Protocol:
-
Alternative Condition: Another study conducted oxidative degradation with 3% hydrogen peroxide at 50°C.[4][5]
5. Thermal Degradation:
This protocol is designed to assess the stability of Olmesartan in its solid state when exposed to heat.
-
Objective: To investigate the effect of temperature on the stability of solid Olmesartan.
-
Protocol:
-
Place a known quantity of solid Olmesartan powder in a petri dish.
-
Expose the sample to a temperature of 100°C for 24 hours.[4][5]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed solid sample in a suitable solvent and dilute to the desired concentration for analysis.[1]
-
-
Alternative Condition: Another protocol suggests keeping the drug formulation at 60°C for one week.[6]
6. Photolytic Degradation:
This protocol determines the photosensitivity of Olmesartan.
-
Objective: To evaluate the stability of Olmesartan upon exposure to light.
-
Protocol:
-
Note: Several studies have found Olmesartan to be relatively stable under photolytic conditions.[1][5]
Data Presentation
The quantitative results from forced degradation studies are summarized in the table below.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 8 hours | Significant | [1][2] |
| Acid Hydrolysis | 0.1 M HCl | 60°C | - | 47.56 | [4][5] |
| Base Hydrolysis | 1N NaOH | 60°C | 2 hours | Significant | [1][2] |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 60 minutes | 48.92 | [4][5] |
| Oxidative | 3% H₂O₂ | Room Temperature | 48 hours | Significant | [1][2] |
| Oxidative | 3% H₂O₂ | 50°C | - | 41.88 | [4][5] |
| Thermal | Solid State | 100°C | 24 hours | 26.38 | [4][5] |
| Photolytic | UV Radiation | - | 7 days | No degradation | [5] |
Analytical Method
A stability-indicating analytical method, typically Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is required to separate Olmesartan from its degradation products.
-
Column: A C18 column (e.g., Symmetry C18, 150 mm × 4.6 mm, 5µm) is commonly used.[2]
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate (B84403) buffer and acetonitrile.[2] For instance, Acetonitrile: 0.02 M Na₂HPO₄ (45:55 v/v) with the pH adjusted to 7 with orthophosphoric acid has been used.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection at approximately 240-270 nm is suitable.[8][9]
-
Column Temperature: The analysis is usually performed at ambient temperature or controlled at 25°C.[1]
Visualizations
Caption: Experimental workflow for the forced degradation of Olmesartan.
Caption: Formation of Dehydro Olmesartan from Olmesartan under stress.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
Application Note: Isolation of Olmesartan Impurities by Preparative High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olmesartan medoxomil is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] During its synthesis and storage, various process-related and degradation impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the characterization of any impurity present at a level of 0.1% or higher.[3] Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating these impurities in sufficient quantities for structural elucidation and toxicological studies. This application note provides a detailed protocol for the isolation of Olmesartan impurities using preparative HPLC.
Common impurities of Olmesartan medoxomil include Olmesartan acid (a hydrolytic degradation product), Dehydro Olmesartan, and other process-related substances.[4][5] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are often employed to intentionally generate these impurities for analytical method development and impurity profiling.[2][6][7][8]
Experimental Protocols
Generation of Impurities through Forced Degradation
To obtain a sample enriched with impurities for isolation, forced degradation of Olmesartan medoxomil can be performed.
Materials:
-
Olmesartan medoxomil Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (1N HCl)
-
Sodium hydroxide (B78521) (1N NaOH)
-
Hydrogen peroxide (3% H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Reflux apparatus
-
Hot air oven
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Olmesartan medoxomil in methanol at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Reflux the mixture at 60°C for 8 hours.[2] Cool and neutralize the solution with 1N NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Reflux the mixture at 60°C for a suitable duration.[6][9] Cool and neutralize the solution with 1N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature and monitor the degradation.[6][9]
-
Thermal Degradation: Expose the solid Olmesartan medoxomil powder to dry heat at 60°C in a hot air oven.[6][9]
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9]
Analytical HPLC Method for Impurity Profiling
Prior to preparative isolation, an analytical HPLC method is used to identify the retention times of the parent drug and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent[6] |
| Mobile Phase A | 0.015 M monobasic potassium phosphate, pH adjusted to 3.5 with phosphoric acid[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | As per USP monograph for Olmesartan Medoxomil Tablets[10] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection | UV at 250 nm[11] or 225 nm[12][13] |
| Injection Volume | 10 µL[14] |
| Column Temperature | 40°C[14] |
Preparative HPLC for Impurity Isolation
This protocol outlines the steps for isolating impurities from the forced degradation sample mixture.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., Inertsil ODS C18, 250mm × 20mm i.d., 5µm)[3]
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (AR grade)
-
Water (HPLC grade)
-
Rotary evaporator
-
Lyophilizer or high vacuum oven
Protocol:
-
Sample Preparation: Dissolve a known quantity of the degraded Olmesartan medoxomil sample in a suitable solvent (e.g., methanol) to achieve a high concentration for loading onto the preparative column. The concentration will depend on the solubility of the components and the column capacity.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250mm × 20mm i.d., 5µm)[3]
-
Mobile Phase A: 10mM Ammonium acetate in water[3]
-
Mobile Phase B: Methanol[3]
-
Gradient Program: A gradient elution is typically used to separate multiple impurities with different polarities. The gradient should be optimized based on the analytical chromatogram, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 20.0 mL/min[3]
-
Detection: UV at 254 nm[3]
-
-
Fraction Collection: Collect fractions based on the retention times of the target impurities identified in the analytical HPLC run. The fraction collector can be programmed to collect eluent at specific time intervals corresponding to the impurity peaks.
-
Post-Preparative Work-up:
-
Analyze the collected fractions using the analytical HPLC method to confirm the purity of each isolated impurity.
-
Pool the pure fractions of each impurity.
-
Evaporate the solvent (methanol and water) from the pooled fractions using a rotary evaporator under reduced pressure.[3]
-
The remaining aqueous layer containing ammonium acetate can be subjected to liquid-liquid extraction with a suitable organic solvent (e.g., methylene (B1212753) dichloride) to recover the impurity.[3]
-
Concentrate the organic layer to dryness under high vacuum to obtain the solid impurity.[3]
-
Data Presentation
The following table summarizes representative data for the analytical separation of Olmesartan and a known impurity.
| Compound | Retention Time (min) |
| Olmesartan Acid Impurity | 3.200[12] |
| Olmesartan Medoxomil | 8.300[12] |
The following table presents a summary of validation parameters for an analytical method for Olmesartan impurities, which is a prerequisite for developing a preparative method.
| Validation Parameter | Result |
| Linearity Range (Olmesartan Acid) | 0.25 - 7 µg/mL[12] |
| Accuracy (% Recovery for Olmesartan Acid) | 100.73%[12] |
| Precision (%RSD for Olmesartan Acid) | < 0.71% (Intra-day and Inter-day)[12] |
Visualizations
Caption: Experimental workflow for the isolation and characterization of Olmesartan impurities.
Caption: Logical relationship of Olmesartan impurity separation by reverse-phase HPLC.
References
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scirp.org [scirp.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijpsr.com [ijpsr.com]
- 9. benchchem.com [benchchem.com]
- 10. uspnf.com [uspnf.com]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Application Note: Spectroscopic Techniques for the Identification of Olmesartan Impurities
[AN-OM-NMR-IR-001]
Introduction
Olmesartan (B1677269) medoxomil, an angiotensin II receptor antagonist, is a widely used antihypertensive drug.[1] The manufacturing process and storage of olmesartan medoxomil can lead to the formation of various impurities that can affect the drug's efficacy and safety.[2] Regulatory agencies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure product quality.[3] This application note provides a detailed protocol for the use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the identification and characterization of potential impurities in olmesartan.[4][5]
Principles of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[4] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency.[4] The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that serves as a molecular fingerprint. Both ¹H and ¹³C NMR are crucial for the structural elucidation of organic molecules like olmesartan and its impurities.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[7] An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique measures the absorption of infrared radiation by the sample material versus wavelength.[7] The resulting spectrum represents a fingerprint of the sample, with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms making up the material.[5] Because each different material is a unique combination of atoms, no two compounds produce the exact same infrared spectrum.
Experimental Protocols
NMR Spectroscopy Protocol for Olmesartan Impurity Identification
2.1.1. Sample Preparation
-
Weigh accurately about 10-20 mg of the olmesartan sample (or isolated impurity).
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[8] The choice of solvent should be based on the solubility of the analyte and should not have interfering signals in the regions of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing.[8]
2.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (can be increased for samples with low concentration)
-
Spectral Width: 0-16 ppm
-
Temperature: 298 K
2.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
2.1.4. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure of the impurities.
-
Compare the obtained spectra with the spectrum of a reference standard of olmesartan and with known impurity spectral data.
FT-IR Spectroscopy Protocol for this compound Identification
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid olmesartan sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
2.2.2. Instrument Parameters
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Apodization: Happ-Genzel
2.2.3. Data Acquisition and Analysis
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.
-
Identify the characteristic absorption bands (functional groups) in the spectrum.
-
Compare the spectrum of the sample with that of a reference standard of olmesartan.
-
Pay close attention to the appearance or disappearance of key bands that would indicate the presence of an impurity (e.g., changes in the carbonyl region, appearance of new O-H or N-H stretching bands).[9]
Data Presentation: Spectroscopic Data for Olmesartan and Known Impurities
The following tables summarize the key spectroscopic data for olmesartan and some of its known impurities. This data is crucial for their identification.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Olmesartan and Selected Impurities in DMSO-d₆
| Compound | Key Proton Signals |
| Olmesartan | ~0.8 (t, 3H, -CH₃), ~1.3 (s, 6H, -C(CH₃)₂OH), ~1.5 (m, 2H, -CH₂-), ~2.5 (t, 2H, -CH₂-), ~5.4 (s, 2H, -CH₂-), ~7.0-7.7 (m, 8H, Ar-H) |
| Olmesartan Acid | Similar to Olmesartan, but lacks the medoxomil ester signals. The carboxylic acid proton may be observed as a broad singlet at high ppm.[10] |
| Dehydro Olmesartan | Shows signals for a double bond, typically in the olefinic region (~5.0-6.5 ppm), and lacks the signals for the hydroxyl group.[11] |
| Olmesartan Dimer Ester | Exhibits a more complex aromatic region and may show duplicated signals for some protons due to the dimeric structure.[12] |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Olmesartan and Selected Impurities
| Compound | Key Carbon Signals |
| Olmesartan | ~14 (-CH₃), ~22 (-CH₂-), ~29 (-CH₂-), ~30 (-C(CH₃)₂OH), ~48 (-CH₂-), ~70 (-C(CH₃)₂OH), ~120-160 (Aromatic and Imidazole carbons), ~165 (C=O, acid), ~175 (C=O, ester) |
| Olmesartan Acid | Similar to Olmesartan, but lacks the signals corresponding to the medoxomil ester group. The ester carbonyl is replaced by a carboxylic acid carbonyl.[10] |
| IMP-I (Methoxy Impurity) | Presence of a methoxy (B1213986) signal around 47.73 ppm.[9] |
Note: This table provides approximate chemical shift ranges. For definitive identification, comparison with a reference standard is essential.
Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for Olmesartan and Potential Impurities
| Functional Group | Olmesartan | Potential Impurities |
| O-H Stretch (Alcohol) | ~3290 (broad) | Absent in dehydro impurities.[9] |
| N-H Stretch (Tetrazole) | ~3400-3100 | Present |
| C-H Stretch (Aliphatic) | ~2960-2870 | Present |
| C=O Stretch (Ester) | ~1750-1735 | Absent in Olmesartan Acid. |
| C=O Stretch (Acid) | ~1710-1680 | Present in Olmesartan Acid. |
| C=N Stretch (Imidazole) | ~1650-1580 | Present |
| Aromatic C=C Stretch | ~1600, 1500, 1450 | Present |
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the workflow for impurity identification and the logical process for characterizing an unknown impurity using spectroscopic data.
Caption: Experimental Workflow for this compound Identification.
Caption: Logical Flow for Spectroscopic Data Interpretation.
Conclusion
NMR and FT-IR spectroscopy are indispensable tools for the identification and structural elucidation of impurities in olmesartan.[3][6] By following the detailed protocols and utilizing the provided spectroscopic data, researchers, scientists, and drug development professionals can effectively characterize known and unknown impurities, ensuring the quality, safety, and efficacy of olmesartan drug products. The combination of these techniques provides complementary information that is essential for unambiguous structure determination.
References
- 1. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Olmesartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. rroij.com [rroij.com]
- 4. veeprho.com [veeprho.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Application of Quality by Design (QbD) in the Control of Olmesartan Impurities
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan medoxomil, an angiotensin II receptor blocker, is widely used in the treatment of hypertension. The manufacturing process of Olmesartan, like any synthetic active pharmaceutical ingredient (API), can result in the formation of impurities that may affect the quality, safety, and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate strict control over these impurities.[1][2][3] Quality by Design (QbD) offers a systematic and science-based approach to drug development, ensuring that quality is built into the product from the outset.[4] This document provides detailed application notes and protocols for implementing QbD principles to control impurities in the synthesis of Olmesartan.
The core of the QbD methodology involves defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) of the drug substance. For Olmesartan, the level of specific and unspecified impurities is a critical CQA. Subsequently, Critical Process Parameters (CPPs) of the manufacturing process that can impact these CQAs are identified and their relationship with the CQAs is established through a systematic risk-based approach and experimental design.[4]
Identifying and Characterizing Olmesartan Impurities
A thorough understanding of the potential impurities is the first step in developing a robust control strategy. Impurities in Olmesartan can be categorized as process-related impurities, degradation products, and impurities arising from starting materials and intermediates.
Commonly identified impurities in Olmesartan synthesis include:
-
Dehydro Olmesartan: A process-related impurity formed by the dehydration of an Olmesartan intermediate.[1][5][6]
-
Olmesartan Acid Impurity: Formed by the hydrolysis of the medoxomil ester of Olmesartan.[1]
-
N-Alkyl Impurity: Can be formed through a Michael-type addition reaction.
-
4-acetyl Olmesartan and 5-acetyl Olmesartan: Process-related impurities identified during process development.[1]
-
Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan: Other process-related impurities.[2]
The Quality by Design (QbD) Workflow for Impurity Control
The application of QbD to control Olmesartan impurities follows a structured workflow. This workflow ensures a comprehensive understanding of the manufacturing process and the factors influencing impurity formation.
References
Method for Resolving Chromatographic Peaks of Olmesartan and its Impurities
Application Note & Protocol
This document provides detailed methodologies for the separation and quantification of Olmesartan Medoxomil and its related impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Olmesartan.
Introduction
Olmesartan medoxomil is an angiotensin II receptor antagonist used to treat hypertension.[1] During its synthesis and storage, various process-related and degradation impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) require the identification, quantification, and control of impurities above specific thresholds.[2] This document outlines validated stability-indicating chromatographic methods for the effective separation of Olmesartan from its known impurities.
Forced degradation studies are crucial for developing stability-indicating analytical methods by intentionally generating degradation products that might form under various stress conditions.[1]
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of Olmesartan and its impurities involves reversed-phase HPLC with UV detection. Several methods have been developed and validated for this purpose.
Experimental Protocol: HPLC Method 1 (Isocratic)
This protocol is based on a method developed for the estimation of Olmesartan acid impurity.[3][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromasil C18 (150 x 4.6mm, 5µm)[3][4] |
| Mobile Phase | Buffer: Acetonitrile (60:40 v/v)[3][4] |
| Buffer Preparation: Dissolve 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water. Adjust pH to 4.0 ± 0.05 with orthophosphoric acid.[3][4] | |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 225 nm[3][4][6] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL[5] |
| Run Time | 25 min[3] |
Sample Preparation:
-
Diluent: Acetonitrile: Water (50:50, v/v)
-
Standard Solution: Prepare a standard solution of Olmesartan Medoxomil and its impurities in the diluent at a desired concentration.
-
Sample Solution: Weigh and transfer a quantity of the drug substance or crushed tablets equivalent to a specific amount of Olmesartan Medoxomil into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.
Experimental Protocol: HPLC Method 2 (Gradient)
This protocol is a stability-indicating method capable of separating multiple impurities.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C8 (250 x 4.6 mm, 5.0 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm[3][4][6] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Run Time | 35 min |
Sample Preparation:
-
Diluent: Acetonitrile: Water (50:50, v/v)
-
Specificity Solution: Prepare a solution containing Olmesartan Medoxomil and a mix of its impurities to confirm the separation of all components.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
Experimental Protocol: UPLC Method
This method is suitable for the rapid analysis of Olmesartan and a comprehensive set of its impurities.[6][7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity CSH Phenyl-Hexyl (150 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 10mM Ammonium Formate buffer, pH 3.5[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.3 mL/min[6][7] |
| Detection Wavelength | 225 nm[6] |
| Column Temperature | 30°C[7] |
| Injection Volume | 3 µL[7] |
| Elution Mode | Gradient[6] |
Sample Preparation:
-
Prepare sample and standard solutions in a suitable diluent, similar to the HPLC methods.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1][2]
Stress Conditions:
-
Acid Hydrolysis: Treat the drug substance with 1 N HCl at 60°C.[1][2] Neutralize samples before analysis.[1]
-
Base Hydrolysis: Treat the drug substance with 1 N NaOH at 60°C.[1][2] Neutralize samples before analysis.[1] Olmesartan is known to be particularly susceptible to degradation under basic conditions.[1]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.[1][2]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C).[1][2]
-
Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.[2]
Data Presentation
The following tables summarize typical validation data for the chromatographic methods.
Table 1: Method Validation Parameters [1]
| Parameter | Typical Value |
| Linearity Range (Olmesartan) | 2 µg/mL to 7 µg/mL |
| Linearity Range (Impurities) | 0.25 µg/mL to 7 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% to 101.2% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Table 2: Forced Degradation Results Summary [1]
| Stress Condition | Observation | Degradation Products |
| Acid Hydrolysis (1 N HCl, 60°C) | Significant degradation | DP-I, DP-II, DP-III, DP-IV |
| Base Hydrolysis (1 N NaOH, 60°C) | Extensive degradation | DP-I, DP-II, DP-III |
| Oxidative (3% H₂O₂, RT) | Degradation observed | DP-I, DP-V |
| Thermal (60°C) | No significant degradation | - |
| Photolytic | No significant degradation | - |
Visualizations
Caption: Chromatographic analysis workflow.
Caption: Forced degradation study workflow.
References
Application Notes and Protocols: Synthesis of Olmesartan Impurity Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of common process-related impurities and degradation products of Olmesartan (B1677269) Medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension. The availability of pure impurity reference standards is crucial for the development and validation of analytical methods to ensure the quality and safety of the final drug product, as mandated by regulatory bodies like the ICH.[1][2]
Identified Olmesartan Impurities
During the process development and stability studies of Olmesartan Medoxomil, several related substances have been identified. These include process-related impurities arising from the synthetic route and degradation products formed under stress conditions. The impurities covered in these protocols are:
-
Olmesartan Acid
-
4-Acetyl Olmesartan
-
5-Acetyl Olmesartan
-
Dehydro Olmesartan
-
Isopropyl Olmesartan
-
Dimedoxomil Olmesartan
-
Dibiphenyl Olmesartan
Synthesis of Olmesartan Impurities
The following sections detail the synthetic protocols for key Olmesartan impurities. The reaction schemes are visualized, and the experimental procedures are described in a stepwise manner.
Olmesartan Acid
Olmesartan Acid is a key intermediate and a potential impurity formed by the hydrolysis of the medoxomil ester of Olmesartan.[1][3]
Synthetic Pathway:
Caption: Synthesis of Olmesartan Acid impurity.
Experimental Protocol:
-
Dissolve Olmesartan Medoxomil (10.0 g, 0.0179 mol) in 200.0 mL of methanol in a suitable reaction flask.[1]
-
Prepare a solution of sodium hydroxide (B78521) (1.5 g, 0.0375 mol) in 25.0 mL of water.[1]
-
Add the sodium hydroxide solution to the methanolic solution of Olmesartan Medoxomil.[1]
-
Stir the reaction mixture at 25-30 °C for 15-20 hours.[1]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, distill off the methanol completely at 45-50 °C under reduced pressure.[1]
-
Dilute the residue with water and wash with ethyl acetate (B1210297) (2 x 100.0 mL).[1]
-
Separate the aqueous layer and adjust the pH to 8.0-8.5 using a 10% HCl solution.[1]
-
Stir the resulting solution for 15-30 minutes at 25-30 °C to allow for precipitation.[1]
-
Filter the precipitated solid, wash with water, and dry to afford Olmesartan Acid.[1]
Quantitative Data:
| Impurity Name | Starting Material | Reagents | Yield | Purity (HPLC) |
| Olmesartan Acid | Olmesartan Medoxomil | NaOH, Methanol | Good | >99%[1] |
Dehydro Olmesartan
Dehydro Olmesartan is a degradation impurity that can be formed under acidic and thermal stress conditions, likely through a dehydration mechanism.[4][5]
Synthetic Pathway:
Caption: Synthesis of Dehydro Olmesartan impurity.
Experimental Protocol:
Step 1: Dehydration
-
To a solution of the tritylated Olmesartan Medoxomil intermediate (10.0 g) in toluene (100.0 mL), add a catalytic amount of p-toluenesulfonic acid.[5]
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tritylated dehydro olmesartan intermediate.[5]
Step 2: Deprotection
-
Dissolve the crude tritylated dehydro olmesartan intermediate (9.0 g, 0.011 mol) in 40% aqueous acetic acid (270.0 mL).[5]
-
Heat the mixture to 55–60 °C for 2–3 hours, monitoring the reaction by HPLC.[5]
-
After completion, cool the reaction mixture to room temperature and dilute with a 5% sodium chloride solution (135.0 mL).[5]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer, concentrate under vacuum, and purify the residue by column chromatography to yield Dehydro Olmesartan.
Quantitative Data:
| Impurity Name | Starting Material | Key Reagents | Yield | Purity (HPLC) |
| Dehydro Olmesartan | Tritylated Olmesartan Medoxomil Intermediate | p-Toluenesulfonic acid, Acetic Acid | - | High |
Forced Degradation Studies for Dehydro Olmesartan Generation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[4]
Experimental Workflow:
Caption: Workflow for forced degradation of Olmesartan.
Protocol for Acid Hydrolysis:
-
Prepare a stock solution of Olmesartan Medoxomil in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]
-
Transfer a known volume of the stock solution to a flask.
-
Add an equal volume of 1N Hydrochloric Acid (HCl).[4]
-
Reflux the mixture at 60°C for 8 hours.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution with 1N Sodium Hydroxide (NaOH).[4]
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.[4]
Characterization of Impurity Reference Standards
The synthesized impurities should be thoroughly characterized to confirm their structure and assess their purity.
Characterization Workflow:
Caption: Workflow for impurity characterization.
Summary of Analytical Techniques:
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized impurity and to separate it from Olmesartan and other related substances.[6][7] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the impurity.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the impurity.[8] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the impurity molecule. |
By following these detailed protocols, researchers can synthesize and qualify this compound reference standards, which are indispensable for the accurate quality control of Olmesartan Medoxomil drug substance and product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: Separation of Olmesartan and its Impurities Using a C18 Column
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Olmesartan and its known impurities using a C18 stationary phase. The described protocol is crucial for quality control in the manufacturing of Olmesartan, ensuring the purity and safety of the active pharmaceutical ingredient (API). This document provides comprehensive experimental protocols, including system suitability, sample preparation, and chromatographic conditions, and summarizes quantitative data for easy reference. The method is stability-indicating, capable of resolving degradation products from the main component.
Introduction
Olmesartan Medoxomil is a potent and selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] During its synthesis and storage, various process-related impurities and degradation products can arise.[2][3] Regulatory agencies require stringent control over these impurities to ensure the safety and efficacy of the final drug product. Reversed-phase chromatography, particularly with a C18 column, is a powerful and widely adopted technique for this purpose due to its versatility and ability to separate compounds with varying polarities. This application note presents a validated HPLC method for the effective separation of Olmesartan from its key impurities.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A Waters HPLC system with a photodiode array (PDA) detector or a comparable system is recommended.[4] Data acquisition and processing should be handled by software such as Empower.[4]
-
Column: A Symmetry C18 column (150 mm x 4.6 mm, 5 µm particle size) or a Kromasil C18 column (150 x 4.6mm, 5µm) can be used.[1][4]
-
Chemicals:
-
Olmesartan Medoxomil API and its impurities (e.g., Imp-A, Imp-B, etc.) of known purity.[4]
-
HPLC grade Acetonitrile (ACN) and Methanol (MeOH).[4]
-
Analytical grade Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄) or Sodium Dihydrogen Orthophosphate (NaH₂PO₄).[1][4]
-
High purity water (Milli-Q or equivalent).[4]
-
-
Equipment: Analytical balance, pH meter, sonicator, volumetric flasks, pipettes, and syringe filters (0.45 µm).
Preparation of Solutions
-
Diluent: Acetonitrile is commonly used as the diluent.[4]
-
Mobile Phase A (Aqueous):
-
Method 1: Dissolve 2.7 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 2.5 with orthophosphoric acid and filter through a 0.45 µm filter.[4]
-
Method 2: Prepare a solution containing 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water. Adjust the pH to 4.0 ± 0.05 with orthophosphoric acid.[1][5]
-
-
Mobile Phase B (Organic):
-
Standard Stock Solution: Prepare a stock solution of Olmesartan at a concentration of 2.0 mg/mL by dissolving the appropriate amount in the diluent.[4]
-
Sample Solution: Prepare a sample solution of Olmesartan at a concentration of 1 mg/mL in acetonitrile.[6]
-
Spiked Sample Solution (for Method Development and Validation): Prepare a solution of Olmesartan and spike it with known impurities at a specified concentration level (e.g., 0.2%).[3]
Chromatographic Conditions
The following tables summarize two different validated methods for the separation of Olmesartan and its impurities on a C18 column.
Table 1: Gradient HPLC Method for Multiple Impurities [4]
| Parameter | Condition |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 35 | |
| 45 |
Table 2: Isocratic HPLC Method for Olmesartan Acid Impurity [1][5]
| Parameter | Condition |
| Column | Kromasil C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Buffer:Acetonitrile (60:40 v/v) |
| (Buffer: 4.7 g NaH₂PO₄ + 1 mL Triethylamine in 1000 mL water, pH 4.0) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Run Time | 25 min |
System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. A standard solution is injected, and the following parameters are evaluated:
-
Tailing Factor: Should be around 1.0 for all peaks.[3]
-
Theoretical Plates: Should be greater than 6000.[3]
-
Resolution: The resolution between any two adjacent peaks should be greater than 2.0.[3][4]
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies are performed on the Olmesartan drug substance.[4]
-
Acid Hydrolysis: Expose the drug to 1N HCl at 60°C.[4]
-
Base Hydrolysis: Expose the drug to 1N NaOH at 60°C.[4]
-
Oxidative Degradation: Treat the drug with 3% H₂O₂ at 60°C.[4]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 60°C).[4]
-
Photolytic Degradation: Expose the drug to light as per ICH Q1B guidelines.[4]
After exposure, the samples are diluted appropriately and injected into the HPLC system to check for degradation and the resolution of degradation products from the parent drug.
Quantitative Data Summary
The following table presents typical retention times and resolution for Olmesartan and its impurities using the gradient method described in Table 1.
Table 3: Retention Time and Resolution Data
| Compound | Retention Time (min) (Approx.) | Resolution (Rs) |
| Impurity-A | Early eluting | > 2.0 |
| Olmesartan | ~12.0 | > 3.0 |
| Impurity-F | Late eluting | > 2.0 |
| Impurity-G | Late eluting | > 2.0 |
Note: The exact retention times may vary depending on the specific system and column used.
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating high performance in the following parameters:
-
Specificity: The method is specific for Olmesartan in the presence of its impurities and degradation products.[3][4] Peak purity tests confirm the homogeneity of the Olmesartan peak.[3][4]
-
Linearity: The method shows excellent linearity over a specified concentration range. For instance, the assay can be linear from 250 µg/mL to 1000 µg/mL for Olmesartan with a correlation coefficient (r²) of 0.9999.[4] For impurities, linearity is typically established from the Limit of Quantification (LOQ) to about 0.4%.[3]
-
Accuracy: The recovery of the assay and impurities is typically found to be between 98.5% and 101.2%.[3][4]
-
Precision: The method is precise, with the relative standard deviation (RSD) for replicate injections being well within the acceptable limits.
-
Robustness: The method is robust, with minor variations in chromatographic parameters (e.g., pH, flow rate) not significantly affecting the results.[4]
Visualizations
Caption: HPLC workflow for Olmesartan impurity analysis.
Caption: Forced degradation study workflow.
Conclusion
The use of a C18 column with the detailed RP-HPLC methods provides a reliable and robust approach for the separation and quantification of Olmesartan and its impurities. The methods are specific, linear, accurate, and precise, making them suitable for routine quality control and stability testing in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and analysis of Olmesartan.
References
Application Note and Protocol for Mobile Phase Optimization in Olmesartan Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan medoxomil, an angiotensin II receptor blocker, is a widely prescribed antihypertensive agent.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the quality, safety, and efficacy of the drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and control of impurities at or above a threshold of 0.10%.[2] Therefore, the development of a robust, stability-indicating analytical method is paramount for the accurate quantification of Olmesartan and its related substances.
This application note provides a detailed protocol for the optimization of the mobile phase for the analysis of Olmesartan and its impurities by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). A systematic approach to mobile phase optimization is crucial for achieving adequate resolution between the parent drug and its various process-related and degradation impurities.
Materials and Methods
Materials
-
Olmesartan Medoxomil API and its known impurities were received from a bulk drug manufacturer.[2]
-
HPLC grade acetonitrile (B52724) and methanol (B129727) were purchased from Merck.[2]
-
Analytical grade potassium dihydrogen phosphate (B84403) and orthophosphoric acid were obtained from Merck.[2]
-
High purity water was prepared using a Millipore Milli-Q plus purification system.[2]
Instrumentation
An HPLC system equipped with a PDA detector and a UPLC system with a photodiode array (PDA) detector were used for method development and validation.[3][4] Data acquisition and processing were performed using appropriate chromatography software.[3]
Initial Chromatographic Conditions
The initial chromatographic conditions were based on a review of existing literature for the analysis of Olmesartan and its impurities. A reversed-phase C18 column is the most common stationary phase used.[2][5][6][7]
-
Column: C18, 150 mm x 4.6 mm, 5 µm[2]
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.[2]
-
Mobile Phase B: Acetonitrile[2]
-
Detection Wavelength: 215 nm[2]
-
Column Temperature: 40°C[2]
-
Injection Volume: 10 µL[2]
-
Flow Rate: 1.0 mL/min[2]
Experimental Protocols
Mobile Phase Optimization Workflow
The primary goal of mobile phase optimization is to achieve baseline separation of Olmesartan from all its known impurities and degradation products with good peak shape and reasonable analysis time. The following workflow can be systematically followed:
Caption: A systematic workflow for mobile phase optimization in HPLC/UPLC analysis.
Protocol for pH Optimization
The pH of the mobile phase is a critical parameter that affects the ionization and, consequently, the retention and selectivity of acidic and basic analytes.
-
Prepare separate mobile phase A buffers at different pH values (e.g., 2.5, 3.0, and 3.5) using orthophosphoric acid for pH adjustment.[6][7]
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A: 30% B) for at least 30 minutes.
-
Inject a solution containing Olmesartan and a mix of its key impurities.
-
Run the initial gradient program.
-
Compare the chromatograms obtained at different pH values, focusing on the resolution between critical peak pairs and peak shape. A lower pH (around 2.5-3.5) often yields better peak shapes for acidic compounds like Olmesartan.[8]
Protocol for Organic Modifier Selection
The choice of organic solvent in the mobile phase influences the selectivity of the separation.
-
Using the optimal pH determined in the previous step, prepare two sets of mobile phase B: one with acetonitrile and another with methanol.
-
Repeat the chromatographic run with both organic modifiers.
-
Evaluate the chromatograms for changes in elution order and selectivity. Acetonitrile generally provides lower backpressure and can offer different selectivity compared to methanol.[8]
Protocol for Gradient Elution Optimization
For complex mixtures of impurities with a wide range of polarities, a gradient elution is often necessary to achieve adequate separation within a reasonable time.[8]
-
Initial and Final %B: Adjust the initial percentage of the organic modifier (Mobile Phase B) to ensure retention of early eluting polar impurities. Modify the final %B to ensure elution of late-eluting non-polar impurities.
-
Gradient Slope: A shallow gradient (slower increase in %B over time) generally improves the resolution of closely eluting peaks. A steeper gradient can be used to reduce the run time for well-separated peaks.
-
Experiment with different linear or multi-step gradients to achieve the desired separation. For instance, a shallow gradient can be applied in the region where critical pairs elute, followed by a steeper gradient to quickly elute the remaining components.
Results and Data Presentation
The following tables summarize the quantitative data obtained during the mobile phase optimization process.
Table 1: Effect of Mobile Phase pH on Resolution (Rs)
| Peak Pair | Resolution (Rs) at pH 2.5 | Resolution (Rs) at pH 3.0 | Resolution (Rs) at pH 3.5 |
| Impurity A / Impurity B | 1.8 | 2.1 | 2.0 |
| Olmesartan / Impurity C | 2.5 | 2.8 | 2.6 |
| Impurity D / Impurity E | 1.9 | 2.2 | 2.1 |
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifier
| Parameter | Acetonitrile | Methanol |
| Selectivity (α) for Critical Pair | 1.15 | 1.08 |
| Backpressure (psi) | 2500 | 3200 |
| Analysis Time (min) | 25 | 30 |
Table 3: Optimized Chromatographic Conditions and System Suitability
| Parameter | Optimized Value |
| Column | UPLC HSS T3, 100 x 2.1 mm, 1.8 µm[9] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water (pH 2.5)[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Program | Time (min) |
| 0 | |
| 7 | |
| 8 | |
| 10 | |
| Flow Rate | 0.5 mL/min[9] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 225 nm[3][4] |
| Injection Volume | 5 µL[3] |
| Resolution (Rs) for all pairs | > 2.0 |
| Tailing Factor for Olmesartan | < 1.5 |
| Theoretical Plates for Olmesartan | > 10000 |
Logical Relationships and Degradation Pathway
Relationship Between Mobile Phase Parameters and Resolution
The following diagram illustrates the logical relationship between key mobile phase parameters and the resulting chromatographic resolution.
Caption: Interplay of mobile phase parameters and their effect on chromatographic resolution.
Forced Degradation and Potential Degradation Pathway
Forced degradation studies are essential to ensure the stability-indicating nature of the analytical method. Olmesartan is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] A potential degradation pathway involves the hydrolysis of the medoxomil ester to form the active metabolite, Olmesartan acid (Impurity A).
Caption: A simplified degradation pathway of Olmesartan Medoxomil to Olmesartan Acid.
Conclusion
The systematic optimization of the mobile phase is a critical step in developing a robust and reliable HPLC/UPLC method for the analysis of Olmesartan and its impurities. By carefully adjusting the mobile phase pH, selecting the appropriate organic modifier, and optimizing the gradient elution profile, it is possible to achieve excellent separation of all relevant impurities. The optimized method presented here is suitable for routine quality control and stability testing of Olmesartan medoxomil in both bulk drug and pharmaceutical dosage forms. The validation of the developed method should be performed according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. turkjps.org [turkjps.org]
- 4. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Stress Testing of Olmesartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stress testing degradation studies on Olmesartan. Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
Olmesartan medoxomil, a prodrug, is rapidly hydrolyzed to its active metabolite, Olmesartan, an angiotensin II receptor blocker used in the treatment of hypertension.[2] Understanding its degradation profile under various stress conditions is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product. These studies help in elucidating degradation pathways and identifying impurities that may arise during manufacturing, storage, and administration.[4]
Data Presentation: Summary of Degradation Studies
The following table summarizes the quantitative data from various forced degradation studies on Olmesartan, highlighting the percentage of degradation observed under different stress conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 60 min | 47.56% | [5][6] |
| 1 N HCl | 60°C | 4 hours | Significant | [7] | |
| 1 N HCl | Room Temperature | 90 min | Degradation Observed | [8] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 60 min | 48.92% | [5][6] |
| 1 N NaOH | 60°C | 4 hours | Significant | [7] | |
| 0.1 N NaOH | Room Temperature | 90 min | Degradation Observed | [8] | |
| Oxidative Degradation | 3% H₂O₂ | 50°C | Not Specified | 41.88% | [5] |
| 3% H₂O₂ | 60°C | 4 hours | Significant | [7] | |
| Thermal Degradation | Solid State | 100°C | 24 hours | 26.38% | [5][6] |
| Solid State | 60°C | 10 days | No Major Degradation | [7] | |
| Photolytic Degradation | UV Radiation | Ambient | 7 days | No Degradation | [5][6] |
| ICH Q1B Conditions | Ambient | 10 days | No Major Degradation | [7] |
Experimental Protocols
Detailed methodologies for subjecting Olmesartan to various stress conditions are provided below. These protocols are designed to induce degradation to a target level of 5-20%, as recommended by ICH guidelines, to ensure that the analytical methods are truly stability-indicating.[9]
Preparation of Olmesartan Stock Solution
-
Objective: To prepare a standardized solution of Olmesartan for use in subsequent stress degradation studies.
-
Protocol:
-
Accurately weigh 10 mg of Olmesartan medoxomil reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol (B129727) to obtain a stock solution of 1000 µg/mL.[8]
-
Acid Hydrolysis
-
Objective: To investigate the degradation of Olmesartan in an acidic environment.
-
Protocol:
-
Transfer 1 mL of the Olmesartan stock solution (1000 µg/mL) into a 10 mL volumetric flask.
-
Add 1 mL of 1 N Hydrochloric Acid (HCl).[8]
-
Keep the flask at room temperature for 90 minutes.[8]
-
Alternatively, for accelerated degradation, reflux the mixture at 60°C for 60 minutes.[5][6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 N Sodium Hydroxide (NaOH).
-
Dilute the resulting solution with methanol to achieve a final concentration of approximately 10 µg/mL for analysis.[8]
-
Alkaline Hydrolysis
-
Objective: To assess the stability of Olmesartan in an alkaline medium.
-
Protocol:
-
Transfer 1 mL of the Olmesartan stock solution (1000 µg/mL) into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N Sodium Hydroxide (NaOH).[8]
-
Keep the flask at room temperature for 90 minutes.[8]
-
For accelerated degradation, reflux the mixture at 60°C for 60 minutes.[5][6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the resulting solution with methanol to achieve a final concentration of approximately 10 µg/mL for analysis.[8]
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of Olmesartan to oxidation.
-
Protocol:
-
Transfer a known volume of the Olmesartan stock solution into a suitable flask.
-
Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).[7]
-
Heat the mixture at 50°C.[5]
-
Monitor the reaction for an appropriate duration to achieve the desired level of degradation.
-
After the specified time, cool the solution to room temperature.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Thermal Degradation
-
Objective: To study the effect of heat on the stability of solid Olmesartan.
-
Protocol:
-
Place a known quantity of solid Olmesartan powder in a petri dish.
-
Expose the sample to a temperature of 100°C in a hot air oven for 24 hours.[5][6]
-
After the exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed solid sample, dissolve it in a suitable solvent (e.g., methanol), and dilute to the desired concentration for analysis.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of Olmesartan.
-
Protocol:
-
Expose a sample of Olmesartan (solid or in solution) to a near ultraviolet lamp in a photostability chamber.[8]
-
The exposure should provide an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][8]
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
After exposure, prepare the sample for analysis by dissolving a known amount in a suitable solvent and diluting it to the desired concentration.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of Olmesartan.
Caption: Workflow for forced degradation of Olmesartan.
Potential Degradation Pathway of Olmesartan
The following diagram illustrates a simplified potential degradation pathway of Olmesartan, focusing on the formation of key degradation products under different stress conditions. The primary active form is Olmesartan acid, which is formed from the hydrolysis of the prodrug Olmesartan Medoxomil.
Caption: Potential degradation pathways of Olmesartan.
Conclusion
Forced degradation studies are indispensable for the comprehensive characterization of a drug substance's stability. The protocols and data presented herein provide a robust framework for researchers to investigate the degradation of Olmesartan under various stress conditions. Olmesartan has demonstrated significant degradation under acidic, alkaline, and oxidative conditions, while showing relative stability under thermal and photolytic stress.[5][7] The identification and characterization of the resulting degradation products are paramount for ensuring the quality, safety, and efficacy of Olmesartan-containing pharmaceutical products.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Troubleshooting poor resolution of Olmesartan impurity peaks in HPLC
Welcome to the technical support center for the chromatographic analysis of Olmesartan and its impurities. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak resolution and other common issues encountered during HPLC experiments.
Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format.
Q1: Why am I observing poor resolution between Olmesartan and its impurity peaks?
Poor resolution or co-elution of impurity peaks with the main Olmesartan peak is a common challenge. A systematic approach is required to identify and solve the issue.
Answer: Poor resolution is typically caused by issues with system suitability, mobile phase composition, or the stationary phase.
Troubleshooting Workflow:
Detailed Steps:
-
Optimize Mobile Phase pH: The pH is a critical parameter that affects the ionization state of Olmesartan and its impurities. For acidic compounds like these, a lower pH (e.g., 2.5-4.0) typically improves peak shape and retention on a reversed-phase column.[1][2] Adjusting the pH can significantly alter selectivity and improve resolution.[1]
-
Adjust Organic Solvent Ratio: The type and concentration of the organic solvent (acetonitrile or methanol) in the mobile phase control the retention and elution of compounds. Acetonitrile often provides different selectivity compared to methanol.[1] Systematically vary the aqueous-to-organic ratio to find the optimal separation.
-
Modify the Gradient (for gradient elution): If using a gradient method, altering the slope can improve the resolution of closely eluting peaks. A shallower gradient provides more time for separation.
-
Evaluate the Column:
-
Column Contamination: Impurities from previous injections can accumulate on the column, affecting performance. Flush the column with a strong solvent.[1]
-
Column Degradation: If the column has been used extensively or under harsh conditions (e.g., extreme pH), the stationary phase may degrade, leading to poor peak shape and resolution. Consider replacing the column.[3][4]
-
Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which offers different selectivity.[5]
-
Q2: What causes my Olmesartan impurity peaks to tail?
Peak tailing is a common form of peak asymmetry that can compromise the accuracy of integration and quantification.
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, an inappropriate mobile phase pH, or column overload.
Key Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Basic functional groups on the analytes can interact with acidic residual silanol groups on the silica-based C18 column surface, causing tailing.[3]
-
Solution: Lower the mobile phase pH to 2.5-3.5 to protonate the silanol groups, minimizing these interactions.[1][3] Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mask the silanol groups.[1]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[3][6]
-
Column Degradation: A void at the column inlet or contamination can cause peak tailing for all analytes.[3][4]
Q3: My impurity peaks are fronting. What's the cause and solution?
Peak fronting, where the peak slopes sharply on the tailing side and gently on the leading side, is less common than tailing but indicates a significant issue.
Answer: Peak fronting is almost always caused by sample overload (in concentration or volume) or a mismatch between the sample solvent and the mobile phase.[7][8]
Key Causes and Solutions:
-
Mass Overload: The sample concentration is too high for the column's capacity.[7][8]
-
Solution: Dilute the sample. A 1-to-10 dilution often resolves the issue.[7]
-
-
Volume Overload: The injection volume is too large, causing the sample band to broaden as it enters the column.[8]
-
Solution: Reduce the injection volume.[6]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and fronting.[3][8]
-
Solution: Prepare the sample in the mobile phase whenever possible.[3]
-
Q4: Why are the retention times for my peaks inconsistent?
Shifting retention times can make peak identification and quantification unreliable.
Answer: Inconsistent retention times are typically due to fluctuations in the mobile phase composition, temperature, or a column that is not properly equilibrated.[1]
Key Causes and Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently.[1] For buffered mobile phases, always check the pH after mixing.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Column Equilibration: Insufficient equilibration time before starting a run can lead to drifting retention times.
-
Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before the first injection.[1]
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and shifting retention times.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?
Answer: A common starting point for separating Olmesartan and its impurities on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent.[1] A mobile phase consisting of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate) with the pH adjusted to 2.5-4.0 and acetonitrile is often effective.[1][10][11] The ratio can be optimized, but a starting point of 60:40 (aqueous:organic) is reasonable for method development.[1][11]
Q2: Should I use an isocratic or gradient elution method?
Answer: The choice depends on the complexity of your sample.
-
Isocratic Method: If you are primarily interested in separating a few key impurities with similar polarities, an isocratic method (constant mobile phase composition) can be sufficient, simpler to validate, and more robust.[1]
-
Gradient Method: If your sample contains multiple impurities with a wide range of polarities, a gradient elution method will likely provide better overall separation and shorter run times.[1][10]
Q3: What type of HPLC column is recommended for this analysis?
Answer: A reversed-phase C18 column is the most commonly used stationary phase for the analysis of Olmesartan and its impurities.[10][11] Typical column dimensions are 150 mm or 250 mm in length, 4.6 mm in internal diameter, and a particle size of 5 µm.[10][11] Using a column with high-purity silica (B1680970) and robust end-capping can help minimize peak tailing.
Q4: What is the optimal detection wavelength?
Answer: A UV detector is typically used for this analysis. The optimal detection wavelength is generally between 215 nm and 260 nm, where Olmesartan and its related impurities exhibit strong absorbance.[1][10][12] Several methods have successfully used wavelengths of 215 nm, 225 nm, and 260 nm.[10][11][13] It is recommended to determine the UV absorbance maxima for your specific analytes to select the best wavelength.[1]
Quantitative Data Summary
The following tables summarize typical HPLC parameters used in validated methods for the analysis of Olmesartan and its impurities.
Table 1: Example HPLC Method Parameters
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |
| Column | Symmetry C18 (150 x 4.6 mm, 5µm) | Kromasil C18 (150 x 4.6 mm, 5µm) | C18 |
| Mobile Phase A | 20 mM KH₂PO₄ buffer (pH 2.5) | Sodium Dihydrogen Phosphate buffer (pH 4.0) | Water (pH 3.5 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile & Milli-Q Water | Acetonitrile | Methanol & Acetonitrile |
| Composition | Gradient | 60:40 (Buffer:ACN) | 25:60:15 (Water:Methanol:ACN) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Column Temp. | 40°C | 30°C | Not Specified |
| Detection λ | 215 nm | 225 nm | 260 nm |
| Injection Vol. | 10 µL | 20 µL | Not Specified |
Experimental Protocols
Protocol 1: Gradient RP-HPLC Method for Impurity Profiling
This protocol is suitable for separating Olmesartan from a wide range of potential impurities and degradation products.[10]
-
Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen orthophosphate buffer and adjust the pH to 2.5 using orthophosphoric acid.
-
Mobile Phase B: A mixture of Acetonitrile and Milli-Q water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 60 40 25 30 70 35 30 70 40 70 30 | 45 | 70 | 30 |
-
-
Sample Preparation: Dissolve an appropriate amount of the Olmesartan sample in acetonitrile to achieve the desired concentration.[10]
Protocol 2: Isocratic RP-HPLC Method for Routine Analysis
This protocol provides a starting point for a simpler, isocratic method suitable for quality control.[11]
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a buffer of sodium dihydrogen phosphate with triethylamine, and adjust the pH to 4.0 with orthophosphoric acid.
-
Mix the buffer with acetonitrile in a 60:40 (v/v) ratio.
-
Filter the mobile phase through a 0.2 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Run Time: 25 minutes.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to the target concentration.
Visualizations
HPLC Parameter Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. scirp.org [scirp.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. orientjchem.org [orientjchem.org]
Strategies to control the formation of N-Alkyl impurities in Olmesartan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the formation of N-Alkyl impurities in Olmesartan.
Frequently Asked Questions (FAQs)
Q1: What are the common N-Alkyl impurities observed during the synthesis of Olmesartan Medoxomil?
A1: During the synthesis of Olmesartan Medoxomil, several N-Alkyl impurities can form. The most commonly reported are:
-
N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan (Dimedoxomil Impurities): These are regioisomers formed by the alkylation of the tetrazole ring of Olmesartan acid with medoxomil chloride.[1][2]
-
2-methyl-4-oxopentan-2-yl-protected Olmesartan Medoxomil: This impurity arises from a Michael-type addition reaction between the tetrazole ring and mesityl oxide. Mesityl oxide can be generated in-situ from the self-condensation of acetone (B3395972) under acidic conditions.[3]
-
Other Process-Related N-Alkylation Impurities: Impurities can also form from the detritylation of intermediates followed by alkylation.[4] An N-3 regioisomeric impurity of a key Olmesartan intermediate has also been identified.
Q2: At which stage of the synthesis are N-Alkyl impurities most likely to form?
A2: N-Alkyl impurities are primarily formed during two key stages of the Olmesartan Medoxomil synthesis:
-
Alkylation of the Imidazole (B134444) Nitrogen: While the desired reaction is the N-alkylation of the imidazole derivative, side reactions can lead to the formation of various impurities. Controlling the reaction conditions at this stage is crucial.[4]
-
Alkylation of the Tetrazole Ring: After the deprotection of the trityl group, the tetrazole ring becomes susceptible to alkylation. This can occur during the introduction of the medoxomil group, leading to the formation of N-1 and N-2 dimedoxomil impurities.[1][2] Additionally, if acetone is used as a solvent under acidic conditions, the in-situ generated mesityl oxide can react with the tetrazole ring.[3]
Q3: What are the key process parameters that influence the formation of N-Alkyl impurities?
A3: The formation of N-Alkyl impurities is highly sensitive to several process parameters:
-
Choice of Base and Solvent: The selection of the base and solvent system significantly impacts the regioselectivity of the alkylation on the tetrazole ring.[5]
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions, leading to higher impurity levels.
-
Presence of Acidic or Basic Conditions: Acidic conditions can promote the formation of mesityl oxide from acetone, while basic conditions can influence the deprotection and subsequent alkylation of the tetrazole ring.[3]
-
Purity of Starting Materials and Reagents: The presence of reactive impurities in the starting materials or reagents can lead to the formation of unexpected side products.
Troubleshooting Guides
Issue 1: High levels of N-1 and N-2 Dimedoxomil Impurities Detected
Possible Cause: Undesired alkylation of the deprotected tetrazole ring of Olmesartan acid with medoxomil chloride.
Troubleshooting Steps:
-
Review the Deprotection Step: Ensure complete deprotection of the trityl group before proceeding with the medoxomil esterification. Incomplete deprotection can lead to a complex mixture of products.
-
Optimize Alkylation Conditions:
-
Base Selection: The choice of base can influence the ratio of N-1 and N-2 isomers. A weaker base might be preferable to minimize side reactions.
-
Solvent System: The polarity of the solvent can affect the reactivity of the tetrazole anion. Consider screening different solvents to optimize the regioselectivity.
-
Temperature Control: Maintain a lower reaction temperature to minimize the rate of N-alkylation on the tetrazole ring.
-
-
Control Stoichiometry: Use a minimal excess of medoxomil chloride to reduce the chances of non-specific alkylation.
Issue 2: Detection of 2-methyl-4-oxopentan-2-yl-protected Olmesartan Medoxomil
Possible Cause: Reaction of Olmesartan with mesityl oxide generated from acetone under acidic conditions.
Troubleshooting Steps:
-
Solvent Selection: Avoid using acetone as a solvent, especially in the presence of acids. Consider alternative solvents that are less prone to self-condensation.
-
pH Control: If acidic conditions are necessary for other reaction steps, ensure stringent pH control to minimize the self-condensation of any residual acetone.
-
Purification of Solvents: Use high-purity solvents to avoid the presence of acetone as an impurity.
-
Process Optimization using Design of Experiments (DoE): A statistical approach like DoE can be employed to identify and control the key factors influencing this impurity formation, with the goal of suppressing it to below 0.1%.[3]
Data Presentation
Table 1: Influence of Alkylating Agent on Regioisomeric Ratio of N-Alkyl Sartan Impurities
| Alkylating Agent | Alkyl Group | N-1:N-2 Isomer Ratio | Reference |
| Methyl Iodide | -CH₃ | 75.4 : 24.6 | [1] |
| Iodomethyl Pivalate | -CH₂-OOC-tert-Bu | 75 : 25 | [1] |
| Medoxomil Chloride | Medoxomil | 60 : 40 | [1] |
| Medoxomil Chloride | Medoxomil | 42.56 : 57.44 | [1] |
| Ethyl Iodide | -CH₂CH₃ | 47.3 : 52.7 | [1] |
Table 2: HPLC Data for N-1 and N-2 Dimedoxomil Impurities in Olmesartan Medoxomil Batches
| Sample | N-1 Impurity (RRT 2.22) | N-2 Impurity (RRT 1.86) | Reference |
| Crude OM Batch 1 | 0.15% | 0.12% | [1][2] |
| Crude OM Batch 2 | 0.64% | 0.97% | [1][2] |
| Final API Batch 1 | 0.03% | 0.02% | [2] |
| Final API Batch 2 | 0.18% | 0.13% | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-1 and N-2 Dimedoxomil Impurities
This protocol describes the synthesis of a mixture of N-1 and N-2 dimedoxomil impurities for use as reference standards.
Materials:
-
Olmesartan Medoxomil (OM)
-
Sodium Hydroxide (B78521) (NaOH)
-
Medoxomil Chloride
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Hydrochloric Acid (for acidification)
Procedure:
-
Hydrolysis of Olmesartan Medoxomil: Olmesartan Medoxomil is subjected to basic hydrolysis with sodium hydroxide in methanol at ambient temperature to yield Olmesartan acid.[1]
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to precipitate the Olmesartan acid.
-
Alkylation: The isolated Olmesartan acid is then alkylated with an excess of medoxomil chloride in DMF in the presence of potassium carbonate.[1] This reaction will produce a mixture of the N-1 and N-2 dimedoxomil impurities.
-
Analysis: The resulting mixture of dimedoxomil compounds can be analyzed by HPLC to determine the ratio of the two isomers. A reported ratio is approximately 42.56% (N-1) to 57.44% (N-2).[1]
Protocol 2: HPLC Method for the Determination of N-Alkyl Impurities
This protocol provides a general framework for an HPLC method suitable for the analysis of N-Alkyl impurities in Olmesartan Medoxomil.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: An aqueous buffer, such as a phosphate (B84403) buffer.
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or a mixture of acetonitrile and methanol.
-
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength around 215-250 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Reducing degradation of Olmesartan during analytical method development
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to mitigate the degradation of Olmesartan (B1677269) during analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Olmesartan Medoxomil?
Olmesartan Medoxomil is susceptible to degradation under several conditions, primarily through hydrolysis of its ester moiety and oxidation.[1][2] The most significant degradation occurs in acidic, basic, and oxidative environments.[1][2][3][4] It is relatively stable under thermal and photolytic stress conditions.[5][6]
-
Acid Hydrolysis: Degradation occurs when exposed to acidic conditions (e.g., 1N HCl).[1][7]
-
Base Hydrolysis: The drug is highly susceptible to degradation in basic conditions (e.g., 1N NaOH), often more rapidly than in acidic media.[1][7][8]
-
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂) leads to significant degradation.[1][6][7]
Caption: Primary degradation pathways for Olmesartan.
Q2: My Olmesartan sample is showing degradation in the HPLC autosampler. What are the likely causes and solutions?
Degradation in an autosampler is a common issue related to solution stability. The aqueous component of many mobile phases or diluents can promote hydrolysis, especially over long sequence runs.
Common Causes:
-
Inappropriate Diluent: Using purely aqueous or unbuffered diluents can lead to pH changes and hydrolysis.
-
Extended Residence Time: Leaving samples in the autosampler for extended periods allows for time-dependent degradation.
-
Elevated Temperature: Higher temperatures in the autosampler tray can accelerate the degradation rate.
Solutions:
-
Use an Organic Diluent: Prepare samples in a diluent with a high organic content, such as acetonitrile (B52724) or the mobile phase itself. Acetonitrile is often a good choice for stock solutions.[9][10][11]
-
Control Temperature: Use a cooled autosampler (e.g., set to 4-8°C) to slow down the rate of degradation.[9]
-
Prepare Samples Fresh: For long analytical runs, prepare samples in smaller batches or program the sequence to minimize the time samples sit in the tray before injection.[9]
-
Check Solution Stability: Perform a solution stability study by re-injecting the same sample solution at various time intervals (e.g., every 6 hours for 48 hours) to determine how long it remains stable under your specific conditions.[1]
Q3: What are the best practices for preparing and storing Olmesartan stock and working solutions to minimize degradation?
Proper solvent selection and storage conditions are critical for maintaining the integrity of Olmesartan standards.
| Solution Type | Recommended Solvent | Rationale & Best Practices |
| Stock Solutions | Anhydrous Acetonitrile or Methanol (B129727).[9][12] | These organic solvents minimize the risk of hydrolysis.[9] Stock solutions in acetonitrile have been shown to be stable for at least one month when stored at +4°C and for longer periods at -20°C.[9][12][13] Always store in amber vials to protect from light.[9] |
| Working Solutions | Mobile Phase or a mixture of Acetonitrile and Water (e.g., 4:1 or 2:3 v/v).[10] | Diluting with the mobile phase ensures compatibility with the chromatographic system and minimizes solvent effects. Prepare working solutions fresh just before use, as introducing aqueous components can initiate hydrolysis.[9] |
Q4: How does pH affect the stability of Olmesartan in solution?
The stability of Olmesartan is highly pH-dependent. The medoxomil ester prodrug is susceptible to both acid and base-catalyzed hydrolysis, which cleaves the ester to form the active metabolite, Olmesartan.[1][14] The rate of this hydrolysis varies significantly with pH.[14] During method development, adjusting the mobile phase pH is a key parameter for achieving separation from hydrolytic degradants and ensuring the stability of the analyte during the chromatographic run.[6] A slightly acidic pH (e.g., 3.5) is often used in mobile phases to achieve good peak shape and resolution.[6]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting) for Olmesartan
Poor peak shape can compromise resolution and integration accuracy. This guide provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for poor Olmesartan peak shape.
Problem: Extra, Unexpected Peaks Appearing in the Chromatogram
The appearance of unknown peaks can indicate sample degradation, contamination, or system carryover.
| Possible Cause | Troubleshooting Steps & Solutions |
| On-Vial Degradation | Re-prepare the sample and inject it immediately. Compare with a sample that has been sitting in the autosampler to confirm time-dependent degradation. If confirmed, implement solutions from FAQ Q2. |
| Mobile Phase Contamination | Prepare fresh mobile phase, ensuring all glassware is clean. Filter the mobile phase through a 0.22-micron filter.[15] |
| System Carryover | Inject a blank (mobile phase) after a high-concentration sample. If the peak appears in the blank, there is carryover. Implement a robust needle wash protocol using a strong solvent (e.g., acetonitrile) and/or increase the wash volume. |
| Forced Degradation | The peaks may be actual degradation products. To confirm, perform a forced degradation study (see Protocol below) and compare the retention times of the resulting degradant peaks with the unknown peaks in your sample.[16] |
Problem: Poor Resolution Between Olmesartan and its Degradation Products
Achieving baseline separation is essential for a stability-indicating method. If peaks are co-eluting, consider the following optimizations.
| Parameter | Optimization Strategy |
| Mobile Phase Composition | Adjust Organic Modifier: Vary the ratio of acetonitrile/methanol to water. A slight change can significantly impact selectivity.[6] Change Organic Modifier: If using acetonitrile, try methanol or a combination of both.[6] |
| Stationary Phase | Try a Different C18: Use a C18 column from a different manufacturer, as bonding and end-capping technologies vary.[17] Change Stationary Phase: Consider a different phase chemistry, such as Phenyl-Hexyl, which offers different selectivity based on pi-pi interactions and may improve resolution of aromatic compounds like Olmesartan and its impurities. |
| Gradient Profile | Adjust Slope: For gradient methods, make the gradient shallower around the elution time of the critical pair to increase separation.[18] |
| Column Temperature | Modify Temperature: Varying the column temperature (e.g., between 25°C and 40°C) can alter peak selectivity and improve resolution. Ensure the temperature is consistent for reproducible results.[15] |
Quantitative Data Summary
Table 1: Summary of Olmesartan Forced Degradation Studies
This table summarizes typical degradation percentages observed under various stress conditions as reported in the literature. Actual degradation will vary based on exact experimental parameters (time, temperature, concentration).
| Stress Condition | Reagent / Parameters | Observed Degradation | Key Degradants Identified |
| Acid Hydrolysis | 0.1M - 1N HCl, 60-100°C | 5% - 48%[5][7] | Dehydro Olmesartan, other hydrolytic products[5][6] |
| Base Hydrolysis | 0.01M - 1N NaOH, 60°C | 10% - 49%[6][7] | Hydrolytic products[8][19] |
| Oxidation | 3% H₂O₂, Room Temp - 50°C | 12% - 42%[6][7] | Oxidative adducts[5][6] |
| Thermal (Solid) | 60°C - 100°C, 10 days | ~5% - 26%[5][7] | Dehydro Olmesartan[5] |
| Photolytic | ICH Q1B conditions | Generally Stable[3][5][6] | Not typically observed[5] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on Olmesartan Medoxomil as per ICH guidelines.[1][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Olmesartan Medoxomil at approximately 1 mg/mL in a suitable organic solvent like acetonitrile.[5]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 1N HCl.[5]
-
Reflux the mixture at 60°C for approximately 8 hours.[5]
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 1N NaOH.[5]
-
Dilute the final solution with the mobile phase to a suitable working concentration (e.g., 10-20 µg/mL).
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5]
-
Analyze the samples alongside a control sample kept in the dark.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC or UPLC method.
-
Ensure the method provides adequate separation between the intact Olmesartan peak and all generated degradation products.[1]
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. turkjps.org [turkjps.org]
- 19. researchgate.net [researchgate.net]
Overcoming co-elution of Olmesartan and its impurities
Welcome to the technical support center for Olmesartan analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during their experiments, with a focus on addressing the co-elution of Olmesartan and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution when analyzing Olmesartan and its impurities?
A1: Co-elution in Olmesartan analysis can stem from several factors. The most common include similarities in the polarity and physicochemical properties of Olmesartan and its impurities, such as Dehydro Olmesartan.[1] Other causes can be an unoptimized mobile phase, an inappropriate stationary phase, or issues with the column temperature and gradient slope in the chromatographic method.[2]
Q2: How can I confirm if I have a co-elution problem?
A2: If you suspect co-elution, a key indicator is a peak that is broader than expected, shows a shoulder, or has a tail.[1] Utilizing a photodiode array (PDA) detector to perform peak purity analysis is a definitive way to confirm co-elution. A non-homogenous spectrum across the peak indicates the presence of more than one compound.[1][3]
Q3: Which analytical techniques are most effective for separating Olmesartan and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent and effective techniques for the quantification of Olmesartan and its related substances.[3] These methods offer high resolution, sensitivity, and specificity, making them ideal for impurity profiling.[3] Reverse-phase HPLC with a C18 column is a commonly used starting point.[4][5]
Q4: What is the purpose of forced degradation studies in the context of Olmesartan analysis?
A4: Forced degradation studies are essential to identify potential degradation products that might co-elute with Olmesartan or its known impurities.[5] By subjecting Olmesartan to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, you can ensure that your analytical method is stability-indicating and can effectively separate the active pharmaceutical ingredient (API) from any degradants.[3][5]
Troubleshooting Guides
Issue: Poor resolution or co-elution of a known impurity (e.g., Dehydro Olmesartan) with another peak.
This guide provides a systematic approach to troubleshoot and resolve this common issue. It is recommended to modify only one parameter at a time to understand its effect on the separation.[1]
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Initial Assessment & Peak Purity Analysis:
-
Method Optimization Strategies:
-
Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., Acetonitrile, Methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can enhance retention times and potentially improve the resolution between closely eluting peaks.[1]
-
Aqueous Phase pH: The pH of the mobile phase buffer can significantly affect the retention of ionizable compounds like Olmesartan and its impurities. Adjusting the pH can alter the ionization state of the analytes and improve separation.[1]
-
-
Gradient Elution Program:
-
Column Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and may improve resolution, while a higher temperature can decrease retention and improve peak shape.[1]
-
-
Stationary Phase Considerations:
-
If optimizing the mobile phase does not resolve the co-elution, consider changing the stationary phase. Even different C18 columns from various manufacturers can offer different selectivities due to variations in end-capping and silica (B1680970) properties.[2]
-
For more challenging separations, a different type of stationary phase, such as a Phenyl-Hexyl column, may provide the necessary selectivity.[2]
-
Data Presentation
Table 1: Comparison of Validated HPLC and UPLC Methods for Olmesartan Impurity Analysis
| Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method |
| Column | Symmetry C18, 150 mm × 4.6 mm, 5 µm | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | A: Phosphate (B84403) buffer; B: Acetonitrile and Milli-Q water | pH 3.4 Buffer: Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 215 nm | 250 nm |
| Injection Volume | 20 µL | 4 µL |
| Column Temperature | Not specified | Ambient |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.6% - 102.5% | 98% - 102% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| LOD | ~0.01% of analyte concentration | Not explicitly stated |
| LOQ | ~0.03% of analyte concentration | 0.032 µg/mL (for parent drug) |
| Robustness | Robust for small changes in flow rate, mobile phase composition, and column temperature. | Robust for variations in flow rate and column temperature. |
Data compiled from published studies for objective comparison.[4]
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for this compound Profiling
This protocol is a general starting point based on commonly cited methodologies.[5]
1. Preparation of Mobile Phase A (Buffer):
- Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 10-20 mM solution.[5]
- Adjust the pH to a desired value (e.g., 2.5 - 3.0) using orthophosphoric acid.[5]
- Filter the buffer through a 0.45 µm membrane filter.[5]
2. Preparation of Mobile Phase B:
- Use HPLC-grade Acetonitrile. Some methods may incorporate a small percentage of water (e.g., 9:1 Acetonitrile:Water).[5]
3. Chromatographic Conditions:
- Column: Symmetry C18, 150 mm × 4.6 mm, 5 µm particle size.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 40°C.[5]
- Detection Wavelength: 215 nm.[5]
- Injection Volume: 10 µL.[5]
- Gradient Program: An optimized gradient program should be used to ensure the separation of all impurities. An example of a gradient program can be found in the literature.[5]
Workflow for HPLC Method Development
Caption: A general workflow for HPLC method development and validation.
Protocol 2: Forced Degradation Studies
To ensure the stability-indicating nature of your analytical method, perform forced degradation studies on Olmesartan Medoxomil.[1][5]
-
Acid Hydrolysis: Dissolve Olmesartan Medoxomil in 1N HCl and heat at 60°C for a specified period (e.g., 4 hours). Neutralize the solution before injection.[1]
-
Base Hydrolysis: Dissolve Olmesartan Medoxomil in 1N NaOH and heat at 60°C for a specified period. Neutralize the solution before injection.[1]
-
Oxidative Degradation: Treat the Olmesartan Medoxomil solution with 3% hydrogen peroxide at room temperature.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period.[1]
-
Photolytic Degradation: Expose the drug substance to UV light as per ICH Q1B guidelines.[1]
Following degradation, analyze the samples using your developed method to ensure that all degradation products are well-resolved from the main Olmesartan peak and other known impurities.[5]
References
Technical Support Center: Enhancing Analytical Sensitivity for Trace Olmesartan Impurities
Welcome to the technical support center for the analysis of Olmesartan and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the sensitivity of analytical methods for trace impurities in Olmesartan.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting trace impurities in Olmesartan?
A1: The most common and effective analytical techniques for trace impurity analysis of Olmesartan are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] For volatile and genotoxic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.[4][5]
Q2: What are the known critical impurities of Olmesartan Medoxomil that I should be aware of?
A2: Several process-related and degradation impurities of Olmesartan Medoxomil have been identified. Some of the critical impurities include Olmesartan acid, Dehydro Olmesartan, and various process-related impurities often designated as Impurity-A, B, C, D, E, F, and G.[1][3] Additionally, potential genotoxic impurities (GTIs) such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) and various nitrosamines are of significant concern.[4][6]
Q3: My HPLC method is not sensitive enough to detect trace impurities. What are the first steps to improve sensitivity?
A3: To improve the sensitivity of your HPLC method, consider the following initial steps:
-
Optimize Detection Wavelength: Ensure you are using the optimal UV wavelength for the detection of the impurities of interest. While Olmesartan has a UV maximum, impurities may have different absorption maxima. A photodiode array (PDA) detector can be used to screen for the optimal wavelength, with studies suggesting wavelengths around 215 nm to 260 nm are effective.[1][7][8]
-
Decrease Column Internal Diameter (ID): Using a column with a smaller internal diameter can increase sensitivity by reducing sample dilution on the column.
-
Reduce Particle Size: Employing columns with smaller particle sizes (e.g., UPLC) leads to narrower and taller peaks, thereby increasing the signal-to-noise ratio and improving sensitivity.[2][9]
-
Sample Preparation: Concentrate your sample if possible, but be mindful of potential matrix effects. A simple one-step extraction procedure can be effective.[10]
Q4: I am observing co-elution of Olmesartan with its impurities. How can I improve the resolution?
A4: Poor resolution or co-elution is a common issue. To improve separation, you can systematically optimize your chromatographic conditions:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[7][11]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter that affects the ionization and retention of acidic and basic analytes. For Olmesartan and its acidic impurities, a lower pH (e.g., 2.5-4.0) generally results in better peak shape and retention on a C18 column.[8]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of impurities with a wide range of polarities. A shallower gradient can provide better resolution for closely eluting peaks.[7]
-
Stationary Phase: If mobile phase optimization is insufficient, consider trying a different column chemistry. While C18 columns are common, a phenyl-hexyl or a different brand of C18 column with different end-capping could provide the required selectivity.[7][11]
-
Column Temperature: Adjusting the column temperature can influence selectivity and improve peak shape.[7]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
Issue: You are observing significant peak tailing or fronting for Olmesartan or its impurity peaks, which affects integration and quantification.
Guide 2: Inconsistent Retention Times
Issue: The retention times for Olmesartan and its impurities are shifting between injections, leading to unreliable identification and quantification.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Olmesartan and its Impurities
This protocol is a general guideline for a stability-indicating HPLC method. Optimization will be required for specific impurities and matrices.
1. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[12][13]
-
Working Standard and Sample Solutions: Dilute the stock solution with the mobile phase to a suitable concentration for analysis. For tablet formulations, weigh and crush at least 10 tablets, and extract the powder with a suitable diluent, followed by sonication and filtration.[13]
2. Chromatographic Conditions:
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size, or equivalent.[1]
-
Mobile Phase A: 20 mM Potassium dihydrogen orthophosphate buffer, with the pH adjusted to 2.5 with orthophosphoric acid.[1]
-
Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).[1]
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the impurities and the active pharmaceutical ingredient (API). For example:
-
0-5 min: 10% B
-
5-40 min: 10% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 10% B
-
50-60 min: 10% B (equilibration)[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 10 µL.[7]
3. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[12]
-
Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C for a specified period (e.g., 8 hours).[12]
-
Base Hydrolysis: Treat the drug solution with 1N NaOH at 60°C.[1]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).[13]
-
Photolytic Degradation: Expose the drug solution to UV light as per ICH Q1B guidelines.[1]
Protocol 2: LC-MS/MS Method for Nitrosamine (B1359907) Impurities
This protocol provides a starting point for the sensitive detection of nitrosamine impurities in Olmesartan.
1. Sample Preparation:
-
Weigh approximately 100 mg of the Olmesartan drug substance into a 15 mL centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of water and methanol).
-
Vortex and centrifuge the sample.
-
The supernatant is then analyzed.[6]
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and sensitivity.
-
Column: A C18 column suitable for LC-MS analysis (e.g., Infinity Lab Poroshell HPH C18, 4.6 x 150mm, 2.7µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in methanol.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient Elution: A gradient program should be optimized to separate the various nitrosamines from the Olmesartan peak.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for high sensitivity and selectivity.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode for each specific nitrosamine.
Quantitative Data Summary
The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The following tables summarize reported performance data for different analytical methods.
Table 1: HPLC/UPLC Method Performance for Olmesartan Impurities
| Parameter | HPLC Method | UPLC Method |
| Linearity Range (Impurities) | LOQ to 0.4% of analyte concentration | 0.05 - 7.5 ppm |
| Correlation Coefficient (r²) | > 0.999 | ~1.0 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| LOD | 0.03 µg/mL | As low as 0.03 ppm |
| LOQ | - | - |
| (Data synthesized from multiple sources)[1][2][9][13][14] |
Table 2: GC-MS/MS Method for Genotoxic Impurity (4-CMMD)
| Parameter | Value |
| Linearity Range | 3.74 to 45.12 ppm |
| Correlation Coefficient (r²) | 0.9981 |
| Accuracy (% Recovery) | > 90% |
| Precision (% RSD) | < 10% |
| LOD | 1.23 ppm |
| LOQ | 3.74 ppm |
| (Source: Asian Journal of Chemistry)[4] |
Table 3: LC-MS/MS Method for Nitrosamine Impurities
| Parameter | Value |
| Sensitivity | 0.1 ng/mL (5 ppb with respect to test article) |
| (Source: Agilent Technologies Application Note)[6] |
References
- 1. scirp.org [scirp.org]
- 2. turkjps.org [turkjps.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Minimizing matrix effects in Olmesartan impurity analysis
Welcome to the technical support center for Olmesartan impurity analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of Olmesartan impurities?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as an this compound, by the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] The "matrix" refers to all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.
Q2: Why are matrix effects a significant concern in this compound analysis?
A2: Matrix effects are a significant concern because they can lead to inaccurate quantification of impurities, potentially impacting the safety and efficacy assessment of the drug. For instance, ion suppression can cause the concentration of a toxic impurity to be underestimated. In bioanalytical methods, biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of Olmesartan and its impurities, making it crucial to evaluate and mitigate these effects.
Q3: What are the primary causes of matrix effects?
A3: The primary cause of matrix effects, particularly ion suppression, is the competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source. Other factors include changes in the physical properties of the droplets in the electrospray source, such as viscosity and surface tension, caused by matrix components, which can hinder the formation of gas-phase ions. Phospholipids are often a major cause of ion suppression in plasma samples.[2]
Q4: What are the general strategies to minimize or compensate for matrix effects?
A4: There are several strategies that can be employed:
-
Sample Preparation: The most effective approach is to remove interfering components from the matrix before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC conditions (e.g., mobile phase, gradient, column chemistry) can separate the analytes of interest from matrix interferences, preventing co-elution.[3]
-
Internal Standards (IS): Using a suitable internal standard, especially a stable isotope-labeled (SIL) version of the analyte, can compensate for matrix effects. The IS experiences similar suppression or enhancement as the analyte, allowing for a reliable analyte/IS ratio for quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help compensate for matrix effects, as the standards and samples will be affected similarly.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[4]
Troubleshooting Guide
Issue 1: Poor reproducibility of the analyte to internal standard (IS) response ratio across different biological matrix lots.
-
Question: My analyte-to-IS response ratio is inconsistent when I analyze samples from different plasma lots. What is the likely cause and how can I resolve it?
-
Answer: This issue points to a "relative matrix effect," where the degree of ion suppression or enhancement varies between different sources of the same matrix. This can happen if the standard and the IS are not affected by the matrix components in the same way.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample cleanup method may be insufficient. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than simple protein precipitation.[1]
-
Optimize Chromatography: Modify the chromatographic conditions to better separate the analyte and IS from interfering peaks. Try adjusting the mobile phase composition, the gradient profile, or using a different column chemistry (e.g., a column with a different stationary phase).[3]
-
Use a Stable Isotope-Labeled IS: If you are not already, switch to a stable isotope-labeled internal standard (e.g., Olmesartan-D6). A SIL-IS is the ideal choice as it co-elutes with the analyte and is affected nearly identically by matrix components, providing the most reliable compensation.[5]
-
Issue 2: Low signal intensity or complete signal loss for both the analyte and the internal standard.
-
Question: I am observing a significant drop in signal intensity, or even complete signal loss, for both my this compound analyte and its internal standard. What is happening?
-
Answer: This is a classic symptom of strong ion suppression.[1] It occurs when high concentrations of co-eluting matrix components severely interfere with the ionization process in the mass spectrometer's source, preventing the analyte and IS molecules from being efficiently charged and detected.
Troubleshooting Steps:
-
Qualitatively Assess Matrix Effects: Use a post-column infusion experiment to identify the retention time regions where ion suppression is occurring. This involves infusing a constant flow of the analyte solution into the MS while injecting a blank, extracted matrix sample onto the column. Dips in the analyte's signal baseline correspond to regions of ion suppression.[1][4]
-
Improve Sample Cleanup: The most direct way to combat severe suppression is to remove more of the interfering matrix components. Consider switching to a more rigorous sample preparation method, such as SPE, or optimizing your current LLE protocol.[2]
-
Adjust Chromatographic Separation: Modify your LC method to shift the retention time of your analyte away from the region of severe ion suppression identified in the post-column infusion experiment.[3]
-
Sample Dilution: If sensitivity allows, diluting the sample extract before injection can lower the concentration of interfering components and reduce the severity of ion suppression.[4]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantify the extent of matrix effects.[5]
1. Preparation of Solutions:
- Prepare stock solutions of the this compound (analyte) and the Internal Standard (IS) in a suitable organic solvent (e.g., methanol).
- Prepare two sets of quality control (QC) samples at low and high concentrations.
2. Sample Sets:
- Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent (e.g., mobile phase).
- Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources using your established sample preparation method (e.g., LLE or SPE). Spike the analyte and IS into the dried, extracted matrix residue before the final reconstitution step.
3. Analysis:
- Analyze both sets of samples using the validated LC-MS/MS method.
- Record the peak areas for the analyte and the IS.
4. Calculation:
- Matrix Factor (MF): Calculate the MF for each matrix lot by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.
- MF = (Peak Area in Post-Extraction Spike) / (Mean Peak Area in Neat Solution)
- An MF of 1 indicates no matrix effect.[1]
- An MF < 1 indicates ion suppression.[1]
- An MF > 1 indicates ion enhancement.[1]
- IS-Normalized MF: Calculate the IS-normalized MF by dividing the analyte/IS peak area ratio in Set B by the mean analyte/IS peak area ratio in Set A.
- Precision: The relative standard deviation (RSD or %CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.[1]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for LLE that can be adapted for Olmesartan analysis.[5]
1. Sample Pre-treatment:
- To a 1.5 mL centrifuge tube, add 200 µL of plasma sample.
- Add the internal standard solution.
- Vortex briefly to mix.
2. pH Adjustment (if necessary):
- For acidic analytes, adjust the sample pH to be at least two units below the analyte's pKa to ensure it is uncharged. For basic analytes, adjust the pH to be two units above the pKa.[2]
3. Extraction:
- Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[5]
- Vortex vigorously for 2-5 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.
4. Evaporation and Reconstitution:
- Carefully transfer the organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase or other suitable solvent.
- Vortex to ensure the residue is fully dissolved.
5. Analysis:
- Transfer the reconstituted sample to an autosampler vial.
- Inject a specific volume into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects from studies on Olmesartan analysis.
Table 1: Matrix Effect Evaluation for Olmesartan (OLM) in Human Plasma
| Analyte | QC Level | % CV of Matrix Factor | % Matrix Effect Range | Reference |
|---|---|---|---|---|
| OLM | LQC | 4.00% | -1.95% to 5.91% | [5] |
| OLM | HQC | 3.99% | -1.95% to 5.91% | [5] |
| OLM-D6 (IS) | LQC | 4.32% | N/A | [5] |
| OLM-D6 (IS) | HQC | 3.42% | N/A | [5] |
| IS-Normalized OLM | LQC | 5.55% | N/A | [5] |
| IS-Normalized OLM | HQC | 2.08% | N/A | [5] |
LQC: Low Quality Control, HQC: High Quality Control, IS: Internal Standard, %CV: Percent Coefficient of Variation
Table 2: Matrix Effect in Human Plasma for Olmesartan at Two Concentrations
| Analyte | QC Level | % CV | Reference |
|---|---|---|---|
| Olmesartan | LQC | 7.1% | [6] |
| Olmesartan | HQC | 4.2% | [6] |
Data from analysis of 6 different individual plasma samples.
Visualizations
Caption: Workflow for identifying, minimizing, and validating matrix effects.
Caption: Decision tree for selecting a sample preparation technique.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing peak tailing issues in Olmesartan chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing and other common issues encountered during the chromatographic analysis of Olmesartan (B1677269).
Troubleshooting Guide: Peak Tailing in Olmesartan Analysis
Issue: You are observing significant peak tailing for Olmesartan, leading to poor resolution and inaccurate quantification. A tailing factor (Tf) greater than 1.2 is generally considered significant.[1]
Below is a step-by-step guide to identify and resolve the root cause of peak tailing.
Step 1: Evaluate Mobile Phase Composition
Is the mobile phase pH appropriate?
The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds like Olmesartan.[2] Operating near the analyte's pKa can lead to inconsistent peak shapes.[2][3] For acidic compounds, a lower pH (e.g., 2.5-3.5) generally results in better peak shape and retention on a reversed-phase column.[4] In some cases, improved peak shape for Olmesartan has been observed between a pH range of 3.5 to 5.0.[5]
-
Recommendation: Adjust the mobile phase pH to be at least 2 units away from Olmesartan's pKa.[4] For Olmesartan, a mobile phase pH of around 2.5 to 3.7 is often effective.[5][6] Using 0.1% orthophosphoric acid to lower the pH can provide a good peak shape.[6][7]
Is the buffer concentration sufficient?
Inadequate buffer strength can lead to pH shifts on the column, causing peak tailing.
-
Recommendation: Ensure the buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH environment.[1]
Are you using a competing base for silanol (B1196071) masking?
Secondary interactions between basic functional groups on the analyte and acidic silanol groups on the silica-based column are a primary cause of peak tailing.[2][8]
-
Recommendation: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of around 0.05 M.[4][9] TEA will preferentially interact with the active silanol sites, reducing their interaction with Olmesartan.[9]
Step 2: Assess the Column Condition
Is the column old or contaminated?
Column degradation and contamination can lead to a loss of efficiency and peak tailing.[1][2] This can be due to the accumulation of sample matrix components or the degradation of the stationary phase itself.
-
Recommendation: Flush the column with a strong solvent.[1] If performance does not improve, the column may need to be replaced.[1] Using a guard column can help extend the life of the analytical column by trapping strongly adsorbed sample components.
Are you using the appropriate column chemistry?
The choice of stationary phase is crucial for achieving good peak symmetry.
-
Recommendation: For basic analytes that exhibit tailing, consider using end-capped columns where free silanol groups are deactivated.[10] Base-deactivated silica (B1680970) (BDS) columns are also a good option.[10]
Step 3: Check Injection and Sample Parameters
Is column overload occurring?
Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[4][8]
-
Recommendation: Reduce the sample concentration or the injection volume and re-evaluate the peak shape.[2][4]
Is the sample solvent compatible with the mobile phase?
If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[8]
-
Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Olmesartan in HPLC?
A1: The most common causes include:
-
Secondary Silanol Interactions: Olmesartan can interact with acidic silanol groups on the surface of silica-based C18 columns, which is a primary cause of peak tailing.[2][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Olmesartan, it can lead to poor peak shape.[4]
-
Column Overload: Injecting too much sample can saturate the column.[4][8]
-
Column Degradation: An old or contaminated column can lose its efficiency and cause peak tailing.[1][8]
-
Insufficient Buffer Capacity: A low buffer concentration may not effectively maintain a stable pH.[4]
Q2: How does the mobile phase pH affect the separation and peak shape of Olmesartan?
A2: The pH of the mobile phase influences the ionization state of Olmesartan and the stationary phase. For acidic compounds like Olmesartan, a lower pH (e.g., 2.5-3.5) typically leads to better retention and improved peak shape on a reversed-phase column by suppressing the ionization of residual silanol groups on the stationary phase.[4][9]
Q3: Should I use acetonitrile (B52724) or methanol (B129727) as the organic solvent for Olmesartan analysis?
A3: Both acetonitrile and methanol can be used. Acetonitrile generally provides lower backpressure and may offer different selectivity compared to methanol.[4] The choice between them often depends on the specific separation requirements and the other components in the sample.
Q4: What is a typical starting mobile phase for Olmesartan analysis?
A4: A common starting point for a reversed-phase C18 column is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer (pH 2.5-4.0) and acetonitrile in a ratio of approximately 60:40 (aqueous:organic) is often a good starting point.[4][11]
Q5: What detection wavelength is recommended for Olmesartan?
A5: A UV detector is commonly used for the analysis of Olmesartan. The detection wavelength is typically set between 215 nm and 270 nm, where Olmesartan exhibits strong absorbance.[4][5]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Mobile Phase pH | 2.5 - 5.0 | [4][5][6][11] |
| Buffer Concentration | 10 - 50 mM | [1] |
| Triethylamine (TEA) Conc. | ~0.05 M | [9] |
| Detection Wavelength | 215 - 270 nm | [4][5] |
| Typical Column | C18 (end-capped recommended) | [4][10][11] |
| Acceptable Tailing Factor | < 1.2 | [1] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Olmesartan
This protocol provides a starting point for developing an isocratic method.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Detection: UV at 225 nm[4]
-
Injection Volume: 10 µL[4]
Protocol 2: Gradient RP-HPLC Method for Olmesartan and its Impurities
This protocol is suitable for separating Olmesartan in the presence of its process-related impurities.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 30 70 32 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 40 °C[4]
-
Detection: UV at 215 nm[4]
-
Injection Volume: 10 µL[4]
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Common causes of peak tailing and their solutions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 7. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Enhancing the stability of Olmesartan samples during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Olmesartan (B1677269) samples during analysis.
Troubleshooting Guides
Issue 1: Rapid degradation of Olmesartan in solution.
Question: My Olmesartan sample is showing significant degradation shortly after being dissolved. What could be the cause and how can I prevent this?
Answer: Olmesartan is susceptible to hydrolysis, especially in aqueous media.[1] The stability of Olmesartan in solution is highly dependent on the pH and the solvent used. Acidic and basic conditions, in particular, can accelerate its degradation.[2][3][4][5]
Recommendations:
-
Solvent Selection: For stock solutions, acetonitrile (B52724) is a preferred solvent as Olmesartan has shown stability for at least 6 months at -20°C in it.[1] For working solutions, it is advisable to freshly prepare them by diluting the stock with the mobile phase immediately before analysis.[1]
-
pH Control: The pH of the mobile phase significantly influences the stability and chromatographic separation. A slightly acidic pH, around 2.5 to 4.0, using phosphoric acid has been shown to provide good peak shape and consistent retention times.[1][6][7]
-
Temperature: Avoid high temperatures. Store stock solutions at low temperatures (e.g., -20°C) and prepare working solutions at room temperature for immediate use.[1][8]
Issue 2: Appearance of unknown peaks in the chromatogram.
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing Olmesartan. What are these, and how can I identify them?
Answer: The appearance of extra peaks often indicates the presence of degradation products. Forced degradation studies have shown that Olmesartan can degrade into several impurities under stress conditions like acid/base hydrolysis, oxidation, and heat.[2][3][4][9] A common degradation product is Dehydro Olmesartan, formed through dehydration, particularly under acidic and thermal stress.[2] Another is the olmesartan-free acid, resulting from hydrolysis.[8]
Identification Strategy:
-
Forced Degradation Studies: Perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[2][3][9] This will help in tentatively identifying the peaks observed in your sample chromatogram.
-
Mass Spectrometry (MS): Couple your HPLC system with a mass spectrometer (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for elucidating the structure of the degradation products.
-
Reference Standards: If available, inject reference standards of known Olmesartan impurities to confirm their retention times against the unknown peaks.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Olmesartan?
A1: Olmesartan is known to be susceptible to degradation under several conditions:
-
Acid Hydrolysis: Degradation occurs in acidic environments, often leading to the formation of Dehydro Olmesartan.[2][3]
-
Base Hydrolysis: Alkaline conditions also cause significant degradation.[3][5][10]
-
Oxidation: Olmesartan is susceptible to oxidative stress, for instance, in the presence of hydrogen peroxide.[3][4][9]
-
Thermal Stress: Elevated temperatures can induce degradation.[2][11]
-
Photolytic Stress: Olmesartan is generally found to be relatively stable under photolytic conditions.[2][3][4]
Q2: How can I develop a stability-indicating HPLC method for Olmesartan?
A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for Olmesartan:
-
Column Selection: A C18 column is commonly used and has been shown to provide good separation.[3][6][9]
-
Mobile Phase Optimization: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer with pH adjusted by phosphoric acid) and an organic solvent like acetonitrile or methanol (B129727) is typically effective.[6][7][9][12] The ratio should be optimized to achieve good resolution between Olmesartan and its degradation products.
-
Wavelength Selection: A detection wavelength of around 215-265 nm is generally suitable for Olmesartan and its related substances.[3][4][9]
-
Forced Degradation: Subject an Olmesartan sample to forced degradation studies to ensure that all potential degradation products are separated from the main peak. The peak purity of the Olmesartan peak should be assessed using a photodiode array (PDA) detector to confirm its homogeneity.[3][5]
Q3: Are there any specific sample preparation steps to enhance Olmesartan stability?
A3: Yes, proper sample preparation is crucial:
-
Use a suitable solvent like methanol or a mixture of methanol and water to prepare the initial stock solution.[2]
-
For solutions used in hydrolytic degradation studies, after the stress period, neutralize the solution before dilution with the mobile phase for analysis.[2]
-
Protect samples from light if photostability is a concern, although Olmesartan is generally considered photostable.[2][3]
-
Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature. Solution stability studies have shown that Olmesartan solutions can be stable for up to 48 hours at room temperature in a tightly capped volumetric flask.[3][5]
Quantitative Data Summary
The following tables summarize the degradation of Olmesartan under various stress conditions as reported in the literature.
Table 1: Summary of Olmesartan Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 8 hours | 60°C | Significant | [2][3] |
| Base Hydrolysis | 1N NaOH | - | 60°C | Significant | [3] |
| Oxidation | 3% H₂O₂ | - | 60°C | Significant | [3] |
| Thermal | Solid State | 10 days | 60°C | - | [9] |
| Photolytic | UV Radiation | 7 days | - | No significant degradation | [11] |
Note: "Significant" indicates that the studies reported noticeable degradation but did not always provide a precise percentage.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Objective: To investigate the degradation of Olmesartan in an acidic environment.[2]
-
Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]
-
Stress Application:
-
Transfer a known volume of the Olmesartan stock solution into a suitable flask.
-
Add an equal volume of 1N Hydrochloric Acid (HCl).
-
Reflux the mixture at 60°C for a specified period (e.g., 8 hours).[2]
-
-
Sample Preparation for Analysis:
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N Sodium Hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[2]
-
Protocol 2: Stability-Indicating HPLC Method
-
Objective: To quantify Olmesartan in the presence of its degradation products.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare the sample by dissolving it in the diluent (often the mobile phase or a similar solvent mixture) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peaks to determine the concentration of Olmesartan and any degradation products.
-
Visualizations
Caption: Workflow for Olmesartan forced degradation and analysis.
Caption: Key degradation pathways of Olmesartan under stress.
References
- 1. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. japer.in [japer.in]
- 8. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Selection of appropriate stationary phase for challenging Olmesartan separations
Welcome to the technical support center dedicated to addressing challenges in the chromatographic separation of Olmesartan (B1677269) and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide: Common Issues in Olmesartan Separations
This guide provides a systematic approach to resolving common problems encountered during the HPLC and UPLC analysis of Olmesartan.
Issue 1: Poor Resolution Between Olmesartan and Its Impurities
Poor resolution is a frequent challenge, especially with closely eluting impurities like Dehydro Olmesartan.[1]
Initial Checks:
-
Verify System Suitability: Before making significant changes, ensure your HPLC/UPLC system meets the required performance standards. Check parameters like plate count and tailing factor for a standard injection.
-
Mobile Phase Preparation: Confirm the correct preparation of the mobile phase, including the pH of the aqueous portion. The pH is a critical factor influencing the ionization state and retention of Olmesartan and its impurities.[2]
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust pH: For acidic compounds like Olmesartan, a mobile phase pH of around 2.5-3.5 often improves peak shape and retention on reversed-phase columns.[2][3] Using orthophosphoric acid to adjust the pH is a common practice.[4][5][6]
-
Alter Organic Modifier: While acetonitrile (B52724) is commonly used, switching to or creating a mixture with methanol (B129727) can alter selectivity and improve resolution.[1]
-
Modify Gradient Program: If using a gradient method, adjusting the slope and duration can enhance the separation of complex mixtures of impurities.[1]
-
-
Evaluate Stationary Phase:
-
Different C18 Column: Not all C18 columns are the same. Trying a C18 column from a different manufacturer with different end-capping can provide the necessary change in selectivity.[1]
-
Consider Alternative Stationary Phases: If C18 columns do not provide adequate resolution, consider phases like Phenyl-Hexyl, which can offer different retention mechanisms.[1][7]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Sub-optimal peak shapes can compromise accurate quantification and resolution.[3]
Common Causes and Solutions:
-
Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Basic functional groups in Olmesartan can interact with acidic silanol groups on the silica (B1680970) surface of the stationary phase, causing tailing.[3] Lowering the mobile phase pH (e.g., to 2.5-3.5) can minimize these interactions.[3] Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also mask silanol groups.[2]
-
Column Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the sample concentration or injection volume.[2][3]
-
-
Peak Fronting:
-
Split Peaks:
-
Blocked Frit or Column Void: If all peaks are splitting, it could indicate a physical issue with the column, such as a blocked inlet frit or a void in the packing material.[3] Back-flushing the column (if recommended by the manufacturer) or replacing it may be necessary.[3]
-
Co-elution: The split peak might be two unresolved compounds.[3] Adjusting the mobile phase composition or gradient may be required to improve resolution.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for Olmesartan analysis?
A1: The most frequently used stationary phase for the analysis of Olmesartan and its impurities is a C18 (octadecyl silane) reversed-phase column.[8] Various manufacturers offer C18 columns with different specifications that can be suitable.[4][9][10][11]
Q2: When should I consider a stationary phase other than C18?
A2: You should consider an alternative stationary phase if you are unable to achieve the desired resolution between Olmesartan and its critical impurities, such as Dehydro Olmesartan, even after optimizing the mobile phase on a C18 column.[1] Stationary phases like Phenyl-Hexyl or C8 can offer different selectivity.[1][7][12]
Q3: How does pH affect the separation on a C18 column?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization of Olmesartan, which is a weak acid.[13] Adjusting the pH can significantly alter retention times and selectivity. A lower pH (around 2.5-3.5) is often used to suppress the ionization of acidic analytes, leading to better retention and peak shape on a reversed-phase column.[2]
Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for Olmesartan analysis?
A4: While reversed-phase chromatography is the predominant mode for Olmesartan analysis, HILIC is a powerful technique for separating polar and ionizable compounds that are poorly retained in reversed-phase systems.[14][15][16] HILIC could be a valuable alternative for separating highly polar impurities of Olmesartan.[14]
Q5: What are typical mobile phases for Olmesartan separation on a C18 column?
A5: A common mobile phase consists of an acidic aqueous buffer and an organic solvent.[2] For example, a mixture of a phosphate (B84403) or orthophosphoric acid buffer (pH 2.5-4.0) and acetonitrile or methanol is frequently used.[2][4][5][6] Gradient elution is often employed to separate a wide range of impurities.[6][9]
Data Presentation: Comparison of Stationary Phases
The following table summarizes chromatographic conditions and performance data from various studies on Olmesartan separation.
| Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Key Findings | Reference |
| C18 | 150 mm x 4.6 mm, 5 µm | Methanol:Acetonitrile:Water (60:15:25, v/v/v), pH 3.5 with orthophosphoric acid | 1.0 | 260 | Good resolution of Olmesartan from its degradation products. | [4] |
| C18 | 100 mm x 2.1 mm, 2 µm | A: 0.1% Orthophosphoric acid in water; B: Acetonitrile (Gradient) | 0.4 | 225 | Well-resolved separation of Olmesartan and its impurities with a short runtime. | [5] |
| C8 | 100 mm x 4.6 mm | Acetonitrile:Water (70:30, v/v) | 1.0 | 265 | Simple and reliable method for the determination of Olmesartan. | [12] |
| Phenyl-Hexyl | 150 mm x 2.1 mm, 1.7 µm | A: 10mM Ammonium formate (B1220265) buffer, pH 3.5; B: Acetonitrile (Gradient) | 0.3 | 225 | Optimum resolution between 16 known potential impurities. | [7] |
| HSS T3 | 100 mm x 2.1 mm, 1.8 µm | A: 0.1% Orthophosphoric acid, pH 2.5; B: Acetonitrile (Gradient) | 0.5 | 225 | Satisfactory separation of nine known potential impurities. | [6] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Olmesartan and Degradation Products
This protocol is based on a method for separating Olmesartan from its forced degradation products.[4]
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 60:15:25 (v/v/v). The pH is adjusted to 3.5 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
Protocol 2: Gradient UPLC Method for Olmesartan and Related Substances
This protocol is suitable for the separation of Olmesartan and a wide range of its impurities.[5]
-
Column: C18 (100 mm x 2.1 mm, 2 µm)
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-10 min: Linear gradient to 40% A, 60% B
-
10-12 min: Linear gradient to 90% A, 10% B
-
12-16 min: Hold at 90% A, 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 225 nm
-
Injection Volume: 5 µL
Visualizations
Caption: Troubleshooting workflow for Olmesartan separations.
Caption: Logical flow for stationary phase selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC-DAD method for determination of olmesartan medoxomil in bulk and tablets exposed to forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. foundryjournal.net [foundryjournal.net]
- 9. turkjps.org [turkjps.org]
- 10. ajpaonline.com [ajpaonline.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Controlling regio-isomer formation in Olmesartan synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Olmesartan (B1677269), with a specific focus on controlling the formation of regio-isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Olmesartan, providing potential causes and recommended actions to resolve them.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of Dehydro-Olmesartan impurity detected in the final product. | 1. Excessive temperature during the trityl deprotection step. 2. Highly acidic conditions during deprotection or work-up. 3. Prolonged reaction time for the deprotection step. | 1. Optimize the deprotection temperature, aiming for the lowest effective temperature (e.g., 25-30°C).[1] 2. Use a milder acid or a lower concentration of acid for deprotection. Promptly neutralize the reaction mixture after deprotection is complete.[1] 3. Closely monitor the reaction's progress using HPLC and quench the reaction as soon as the deprotection is complete.[1] |
| Inconsistent levels of Dehydro-Olmesartan between batches. | 1. Poor control over reaction temperature. 2. Variations in the quality or concentration of the acid used. 3. Inconsistent work-up procedures. | 1. Implement strict temperature control measures for the deprotection reaction. 2. Standardize the acid source and perform titration before use to ensure consistent concentration. 3. Develop and strictly adhere to a standardized work-up protocol.[1] |
| Formation of N-3 regio-isomer during N-alkylation of the imidazole (B134444) intermediate. | 1. Sub-optimal reaction conditions (e.g., choice of base, solvent, temperature). 2. Unfavorable mole ratio of reactants. | 1. Screen different solvents and bases to optimize regioselectivity. N,N-Dimethylacetamide (DMA) with potassium carbonate has been shown to be effective.[2][3] 2. Carefully control the mole ratio of the imidazole intermediate and the alkylating agent. An excess of the alkylating agent may lead to the formation of undesired isomers. |
| Low yield during the N-alkylation step. | 1. Formation of impurities due to ester hydrolysis or detritylation. 2. Inadequate reaction conditions. | 1. Control the amount of unreacted starting materials to minimize side reactions. 2. Optimize the reaction conditions, including the mole ratio of the base (e.g., K2CO3), temperature, and reaction time. For example, using 1.25 molar equivalents of K2CO3 in DMA at 40-45°C has been shown to provide a high yield and purity.[3] |
| Difficulty in removing Dehydro-Olmesartan through crystallization. | 1. Co-crystallization of Dehydro-Olmesartan with Olmesartan Medoxomil. 2. Unsuitable crystallization solvent system. | 1. If impurity levels are high, consider an additional purification step before final crystallization. 2. Experiment with different solvent systems for crystallization. A patent suggests that crystallization from isopropyl alcohol followed by purification from methyl ethyl ketone can yield high-purity Olmesartan Medoxomil.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main regio-isomers formed during Olmesartan synthesis?
A1: The two primary regio-isomers encountered during Olmesartan synthesis are the N-3 substituted imidazole isomer and Dehydro-Olmesartan. The N-3 isomer can form during the N-alkylation of the imidazole ring, while Dehydro-Olmesartan is a process-related impurity that arises from the dehydration of the tertiary alcohol on the imidazole side chain.[4]
Q2: At which stage of the synthesis is Dehydro-Olmesartan formation most likely to occur?
A2: The formation of Dehydro-Olmesartan is most probable during the acidic deprotection of the trityl group from the tetrazole ring of Trityl Olmesartan Medoxomil.[1] This step often involves the use of acid and heat, which can promote the dehydration reaction.[1]
Q3: What are the key process parameters that influence the formation of Dehydro-Olmesartan?
A3: The key process parameters influencing the formation of Dehydro-Olmesartan are:
-
Temperature: Higher reaction and work-up temperatures significantly increase the rate of dehydration.[1]
-
Acidity (pH): Strongly acidic conditions catalyze the elimination of the hydroxyl group.[1]
-
Reaction Time: Prolonged exposure to acidic and high-temperature conditions can lead to higher levels of the impurity.[1]
-
Choice of Acid: The type and concentration of the acid used for deprotection can impact the extent of impurity formation.[1]
Q4: How can the formation of the N-3 regio-isomer during N-alkylation be controlled?
A4: The formation of the N-3 regio-isomer can be controlled by optimizing the reaction conditions of the N-alkylation step. This includes the careful selection of the solvent, base, and reaction temperature. For instance, using N,N-Dimethylacetamide as the solvent and potassium carbonate as the base at a controlled temperature of 40-45°C has been shown to favor the desired N-1 alkylation and minimize the formation of the N-3 isomer.[2][3]
Q5: What analytical methods are recommended for detecting and quantifying regio-isomers of Olmesartan?
A5: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the detection and quantification of Olmesartan and its regio-isomers.[1] A well-developed HPLC method can separate the different isomers from the active pharmaceutical ingredient (API) and other process-related impurities, allowing for accurate quantification.
Quantitative Data
The following table summarizes the impact of the molar ratio of potassium carbonate (K2CO3) and temperature on the yield and purity of Trityl Olmesartan Ethyl Ester during the N-alkylation step.
| Entry | Molar Ratio of Imidazole Intermediate : K2CO3 | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 1 : 1.05 | 15-20 | 75 | 92 |
| 2 | 1 : 1.1 | 25-30 | 80 | 94 |
| 3 | 1 : 1.15 | 25-30 | 82 | 95 |
| 4 | 1 : 1.2 | 30-35 | 85 | 96 |
| 5 | 1 : 1.2 | 28-32 | 88 | 97 |
| 6 | 1 : 1.25 | 40-45 | 90 | 98 |
| 7 | 1 : 1.25 | 35-40 | 89 | 97.5 |
Data adapted from "A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil".[3]
Experimental Protocols
1. N-Alkylation of Imidazole Ethyl Ester Derivative
This protocol describes the N-alkylation of the imidazole ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.
-
Materials: Imidazole ethyl ester derivative, N,N-Dimethylacetamide (DMA), anhydrous potassium carbonate (K2CO3), 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, Acetone (B3395972).
-
Procedure:
-
To a solution of the imidazole ethyl ester derivative (100 kg, 416.6 mol) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg, 521.7 mol) followed by 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg, 408.4 mol) at 25–30°C.[2]
-
Raise the reaction mass temperature to 40–45°C and stir for 12 hours.[2]
-
After completion of the reaction (monitored by HPLC), add acetone (700 L) to the reaction mass at 35-40°C, which will result in a slurry.
-
Cool the slurry to 0–5°C and stir for 30 minutes.
-
Filter the product, wash with chilled acetone, and dry under reduced pressure to obtain Trityl Olmesartan Ethyl Ester.[2]
-
2. Trityl Deprotection to Minimize Dehydro-Olmesartan Formation
This protocol outlines the deprotection of Trityl Olmesartan Medoxomil with minimized formation of the Dehydro-Olmesartan impurity.
-
Materials: Trityl Olmesartan Medoxomil, 75% v/v aqueous acetic acid, Methylene (B1212753) chloride, Deionized water, Sodium bicarbonate solution.
-
Procedure:
-
Create a suspension of Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L).[2]
-
Stir the suspension at a controlled temperature of 25–30°C for 10 hours.[2]
-
Monitor the reaction by HPLC. Once the reaction is complete, filter the byproduct, trityl alcohol, through hyflo and wash with 75% v/v aqueous acetic acid (200 L).[2]
-
Immediately quench the reaction by adding methylene chloride (1225 L) and deionized water (875 L) to the filtrate at 20-30°C and stir for 15 minutes.[2]
-
Separate the organic layer and wash it with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Concentrate the organic layer under reduced pressure at a low temperature to obtain crude Olmesartan Medoxomil.
-
Visualizations
Caption: Key stages in Olmesartan synthesis and points of regio-isomer control.
This diagram illustrates the main steps in the synthesis of Olmesartan Medoxomil. The key steps where regio-isomer formation can occur, N-alkylation and deprotection, are highlighted, along with the critical parameters that need to be controlled to minimize the formation of these impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
Process parameter control to minimize impurity formation in Olmesartan API
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Olmesartan (B1677269) Active Pharmaceutical Ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in Olmesartan Medoxomil synthesis?
A1: During the synthesis of Olmesartan Medoxomil, several process-related impurities can form. The most commonly encountered impurities include:
-
Olmesartan Acid: Formed by the hydrolysis of the medoxomil ester.[1][2]
-
Dehydro Olmesartan: Results from the dehydration of the tertiary alcohol group on the imidazole (B134444) side chain.[3][4]
-
Regioisomeric Impurities: These include N-1 and N-2 substituted isomers that can arise during alkylation steps.[5][6]
-
N-Alkyl Impurity: An impurity formed through a Michael-type addition between the tetrazole group and mesityl oxide, which can be generated in-situ from acetone (B3395972).[7]
-
Other Process-Related Impurities: Several other impurities have been identified, such as OLM-Me, OLM-Cl, and OLM-eliminate, which can be carried over from the synthesis of the trityl olmesartan medoxomil intermediate.[8]
Q2: How can I control the formation of the Olmesartan Acid impurity?
A2: The formation of Olmesartan Acid is primarily due to the hydrolysis of the medoxomil ester. To minimize its formation, consider the following control strategies:
-
Control of pH: Avoid strongly acidic or basic conditions, especially during work-up and purification steps, as these can promote hydrolysis.
-
Water Content: Minimize the presence of water in reaction mixtures and solvents, particularly in the final stages of the synthesis and during storage.
-
Temperature: Elevated temperatures can accelerate hydrolysis. Conduct reactions and purifications at the lowest effective temperature.
Q3: What process parameters influence the formation of Dehydro Olmesartan?
A3: Dehydro Olmesartan is formed via a dehydration reaction of the 1-hydroxy-1-methylethyl (B12665419) group on the imidazole ring.[3] Its formation is favored by:
-
Acidic Conditions: The dehydration is acid-catalyzed. Careful control of acid concentration and exposure time during steps like the deprotection of the trityl group is crucial.[4]
-
Elevated Temperatures: Higher temperatures can promote the elimination of water.
To control its formation, use mild acidic conditions and maintain the lowest possible temperature during the deprotection step.
Q4: How can regioisomeric impurities be minimized during the N-alkylation step?
A4: The formation of regioisomers is a common challenge in the N-alkylation of imidazole and tetrazole moieties. To control the regioselectivity:
-
Choice of Base and Solvent: The selection of the base (e.g., potassium carbonate) and solvent (e.g., N,N-Dimethylacetamide) can significantly influence the ratio of N-1 to N-2 isomers.[5][9]
-
Temperature Control: Reaction temperature plays a critical role. For instance, in the Grignard reaction step, higher temperatures might favor the formation of one regioisomer, while lower temperatures favor another.[10] Optimization of the temperature profile is essential.
-
Starting Material Quality: Ensure the purity of the starting materials, as impurities can sometimes influence the reaction pathway.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of Olmesartan Acid impurity detected in the final API. | - Incomplete esterification. - Hydrolysis during work-up or purification. - Inadequate drying of the final product. | - Ensure complete conversion during the esterification step by monitoring the reaction progress (e.g., by HPLC). - Use neutralized water for washing steps and avoid prolonged exposure to acidic or basic aqueous solutions. - Dry the API under appropriate vacuum and temperature to remove residual water and solvents. |
| Presence of Dehydro Olmesartan impurity exceeding specification limits. | - Harsh acidic conditions during deprotection. - Elevated temperature during deprotection or subsequent steps. | - Optimize the concentration of the acid (e.g., acetic acid) and the reaction time for the deprotection step.[3] - Maintain strict temperature control and avoid localized overheating. |
| Inconsistent ratio of regioisomers leading to batch-to-batch variability. | - Fluctuations in reaction temperature. - Inconsistent quality of base or solvent. - Variations in reaction time. | - Implement precise temperature control throughout the alkylation reaction. - Qualify vendors for critical raw materials and test for consistency. - Establish a fixed reaction time based on kinetic studies. |
| Detection of an unknown impurity with a mass corresponding to an N-Alkyl adduct. | - Use of acetone as a solvent or cleaning agent. - Presence of acidic catalysts. | - Avoid using acetone in process steps where it can react with intermediates or the final product.[7] - If acetone is necessary, ensure that any acidic components are neutralized before its introduction. |
Data Presentation
Table 1: Summary of Key Process-Related Impurities and their Control Parameters
| Impurity Name | Formation Pathway | Key Process Parameters to Control | Analytical Method |
| Olmesartan Acid | Hydrolysis of medoxomil ester[2] | pH, Water content, Temperature | RP-HPLC[1] |
| Dehydro Olmesartan | Dehydration of tertiary alcohol[3][4] | Acid concentration, Temperature | RP-HPLC[11] |
| Regioisomeric Impurities | Non-selective N-alkylation[5][6] | Base, Solvent, Temperature | RP-HPLC[12] |
| N-Alkyl Impurity | Michael addition with mesityl oxide (from acetone)[7] | Solvent choice (avoid acetone), Acidity | RP-HPLC, NMR, MS[7] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling of Olmesartan Medoxomil
This protocol is a general guideline for the determination of impurities in Olmesartan Medoxomil. Method validation and optimization are required for specific applications.
-
Column: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent.[1]
-
Mobile Phase A: Buffer solution (e.g., 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, with pH adjusted to 4.0 with orthophosphoric acid).[1]
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program: A suitable gradient program to separate all known and unknown impurities. For example, a gradient from 60:40 (A:B) to a higher organic concentration.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Olmesartan Medoxomil sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Overview of major impurity formation pathways in Olmesartan synthesis.
Caption: A logical workflow for troubleshooting impurity issues in experiments.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]
- 9. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Managing unexpected peaks in Olmesartan chromatograms
Welcome to the technical support center for Olmesartan chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the HPLC analysis of Olmesartan and its related compounds.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific chromatographic problems.
Question 1: I am observing unexpected peaks in my Olmesartan chromatogram. What are the potential sources of these peaks?
Unexpected peaks in your chromatogram can originate from several sources. These can be broadly categorized as impurities or artifacts related to the sample, mobile phase, or the HPLC system itself. Potential sources include:
-
Degradation Products: Olmesartan Medoxomil can degrade under various stress conditions such as acidic, basic, and oxidative environments.[1][2][3] Forced degradation studies have identified several degradation products that may appear as extra peaks.[1][4][5]
-
Process-Related Impurities: The synthesis of Olmesartan Medoxomil can result in the formation of process-related impurities, such as Dehydro Olmesartan, Olmesartan acid impurity, and others.[6][7][8][9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion or the appearance of extraneous peaks.[10] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.
-
Contamination: Contamination can be introduced from various sources, including the sample itself, the glassware, the mobile phase, or carryover from previous injections.[11] Ghost peaks can appear due to contamination in the system.[11]
-
Mobile Phase Issues: Impurities in the mobile phase solvents or buffers, or the degradation of mobile phase components, can lead to unexpected peaks.[12]
-
System Contamination: The HPLC system, including the injector, tubing, and column, can harbor contaminants from previous analyses, leading to carryover peaks.[12]
Question 2: My Olmesartan peak is showing significant tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue in HPLC and can compromise resolution and accuracy. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with basic functional groups on the analyte, causing peak tailing.[13]
-
Column Contamination or Voids: Contamination at the column inlet frit or the formation of a void in the packing material can disrupt the sample band, leading to tailing.[10]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Olmesartan, it can exist in both ionized and non-ionized forms, leading to peak tailing. It is advisable to adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte.
-
Inadequate Buffering: Insufficient buffer capacity can lead to pH changes on the column, causing peak shape issues.
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Ensure the pH is appropriate for Olmesartan.
-
Increase Buffer Concentration: If using a buffer, try increasing its concentration.
-
Use a Different Column: Consider a column with better end-capping or a different stationary phase (e.g., Phenyl-Hexyl).[6]
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Check for Voids: If a void is suspected, the column may need to be replaced.
Question 3: I am seeing a split peak for Olmesartan. What could be the reason?
A split peak can be indicative of several problems:
-
Co-eluting Interference: The split peak might actually be two different, co-eluting compounds.
-
Column Inlet Blockage: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column.[11]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.
-
Column Void: A void at the head of the column can lead to a split peak.
Troubleshooting Steps for Split Peaks:
-
Prepare Sample in Mobile Phase: Dissolve the sample in the initial mobile phase to ensure compatibility.
-
Clean/Replace Column Frit: If a blockage is suspected, clean or replace the inlet frit of the column.
-
Reverse and Flush Column: For a suspected blockage, you can try reversing and flushing the column (check manufacturer's instructions).
-
Replace Column: If a void has formed, the column will likely need to be replaced.
Question 4: My peak resolution between Olmesartan and a known impurity is poor. How can I improve it?
Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase can significantly impact resolution.[6]
-
Mobile Phase pH: Optimizing the pH of the aqueous phase can alter the retention times and selectivity of ionizable compounds.[6]
-
Gradient Program: If using a gradient, modifying the slope of the gradient can improve the separation of closely eluting peaks.[6]
-
Stationary Phase: Switching to a different type of C18 column from another manufacturer (which may have different end-capping) or a different stationary phase altogether (e.g., Phenyl-Hexyl) can provide different selectivity.[6]
-
Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[6]
Quantitative Data Summary
The following table provides a hypothetical but representative summary of retention times for Olmesartan and some of its known related compounds under typical RP-HPLC conditions. Actual retention times will vary depending on the specific method parameters.
| Compound | Typical Retention Time (min) |
| Olmesartan Acid Impurity | ~ 3.2 |
| Metoprolol Succinate | ~ 4.1 |
| Olmesartan Medoxomil | ~ 7.9 - 8.3 |
| Dehydro Olmesartan | Varies (often co-elutes) |
Note: This data is illustrative and compiled from various sources.[9][14] For accurate identification and quantification, it is essential to use certified reference standards and a validated analytical method.
Experimental Protocol: RP-HPLC Analysis of Olmesartan
This section details a general methodology for the analysis of Olmesartan Medoxomil.
1. Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[8]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic solvent (e.g., acetonitrile and/or methanol).[5][8] A common mobile phase composition is a mixture of methanol, acetonitrile, and water (e.g., 60:15:25, v/v/v), with the pH adjusted to 3.5 with orthophosphoric acid.[5]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Olmesartan Medoxomil active pharmaceutical ingredient (API) or tablet powder in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a desired concentration.[8]
4. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to check include theoretical plates, tailing factor, and reproducibility of injections.[6]
Visualizations
The following diagrams illustrate key workflows and concepts for managing unexpected peaks in Olmesartan chromatograms.
Caption: A troubleshooting workflow for identifying and resolving unexpected peaks.
Caption: A diagram illustrating the potential sources of unexpected chromatographic peaks.
References
- 1. scirp.org [scirp.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 13. waters.com [waters.com]
- 14. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Olmesartan Impurity Reference Standard Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Olmesartan and its impurity reference standards. Adherence to these best practices is critical for ensuring the accuracy and reliability of analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for Olmesartan and its impurity reference standards?
A1: To maintain their integrity and stability, Olmesartan and its impurity reference standards should be stored in their original, tightly closed containers, protected from light, heat, and moisture.[1] Specific storage temperatures can vary, so it is crucial to follow the instructions provided on the Certificate of Analysis (CoA) or product label.[2] For many Olmesartan reference standards, a storage temperature of -20°C is recommended.
Q2: How should I handle Olmesartan reference standards upon receipt?
A2: Upon receiving a shipment, immediately verify that the container seal is intact and that the storage conditions during transit were appropriate (e.g., cold chain for refrigerated or frozen standards).[3] The Certificate of Analysis (CoA) should be reviewed for critical information such as purity, lot number, expiry date, and recommended storage conditions.[2] It is good practice to label the standard with a unique laboratory code and the date of receipt.[3]
Q3: What precautions should I take when weighing a reference standard?
A3: Accurate weighing is crucial for quantitative analysis.[1] Use a calibrated analytical balance, and for small quantities, be mindful of the potential for larger relative errors.[1] When a reference standard needs to be dried before use, do so in a separate, clean, and dry vessel, not the original container.[1] Avoid repeated drying at temperatures above 25°C.[1]
Q4: How do I properly prepare stock solutions from Olmesartan impurity reference standards?
A4: Stock solutions should be prepared using a suitable solvent as specified in analytical methods or on the CoA. Ensure the standard is fully dissolved; sonication may be necessary.[4] The stability of the stock solution should be established at the intended storage temperature and for the duration of its use.[2] For instance, some Olmesartan solutions are stable for up to 24-25 hours at 5°C.[4][5]
Q5: Are there specific considerations for light-sensitive Olmesartan impurities?
A5: Yes, some pharmaceutical compounds are sensitive to light and can degrade upon exposure.[6] It is recommended to store light-sensitive standards in amber vials.[6][7] When handling these standards, working under yellow light and using red-tinted glassware can provide additional protection.[6] Always minimize the exposure of standards to light and return them to their designated storage area promptly after use.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Analytical Results
| Possible Cause | Troubleshooting Step |
| Improper Standard Storage | Verify that the standard has been stored at the recommended temperature and protected from light and moisture as per the CoA.[1][2] |
| Standard Degradation | Check the expiration or re-test date of the reference standard.[2] If expired, procure a new, current lot.[1] Consider performing a quick purity check if degradation is suspected. |
| Inaccurate Solution Preparation | Review the stock solution preparation procedure. Ensure the correct solvent was used and that the standard was completely dissolved.[4] Prepare a fresh stock solution. |
| Contamination | Use clean glassware and equipment. Do not return unused portions of the standard to the original container.[8] |
Issue 2: Poor Resolution of Impurity Peaks in Chromatography
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC Method | Optimize the mobile phase composition, including the pH of the aqueous phase and the ratio of organic modifiers.[9] Consider adjusting the gradient program if applicable.[9] |
| Column Issues | Verify system suitability parameters like plate count and tailing factor.[9] If the column is old or contaminated, try a new column of the same type or consider a different stationary phase (e.g., Phenyl-Hexyl).[9] |
| Temperature Effects | Adjust the column temperature to improve separation.[9] |
Quantitative Data Summary
Pharmacopeial limits for key Olmesartan impurities are crucial for quality control. Below is a summary of acceptance criteria from the United States Pharmacopeia (USP).
Table 1: USP Acceptance Criteria for Olmesartan Medoxomil Impurities
| Impurity Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) | Acceptance Criteria (NMT %) |
| Olmesartan | 0.2 | 1.0 | 0.5 |
| Olmesartan medoxomil related compound A | 0.7 | 1.6 | 0.1 |
| Olefinic impurity | 1.6 | 1.0 | 0.6 |
| N-alkyl impurity | 3.4 | 0.7 | 0.1 |
| Any other individual unidentified impurity | - | 1.0 | 0.1 |
| Total impurities | - | - | 1.3 |
| Source: USP Monograph for Olmesartan Medoxomil[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Olmesartan Medoxomil
Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method by generating potential degradation products.[10]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Olmesartan Medoxomil in a suitable solvent like methanol.[10]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl and heat at 60°C.[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH and heat at 60°C. Neutralize with 1 N HCl before analysis.[10] Olmesartan is known to be susceptible to degradation under basic conditions.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[10]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) in a hot air oven.[10]
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.[11]
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.[10]
Visualizations
Experimental Workflow for Reference Standard Handling
Caption: Workflow for proper handling of Olmesartan reference standards.
Logical Relationship in Troubleshooting Analytical Errors
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. usp.org [usp.org]
- 2. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ilsi-india.org [ilsi-india.org]
- 4. uspnf.com [uspnf.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Handling Your Analytical Reference Standards [restek.com]
- 7. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 8. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scirp.org [scirp.org]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating LC Method for Olmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated stability-indicating liquid chromatography (LC) method for the analysis of Olmesartan Medoxomil against alternative analytical techniques. The information presented is based on published experimental data and adheres to the guidelines of the International Council for Harmonisation (ICH) to ensure reliability and accuracy. This document is intended to aid in the selection and implementation of a suitable analytical method for quality control and stability testing of Olmesartan Medoxomil.
Performance Comparison of Validated Methods
The following tables summarize the performance characteristics of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and a comparative Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Olmesartan Medoxomil and its impurities.
Table 1: Comparison of Chromatographic Methods for Olmesartan Medoxomil Analysis
| Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5µm[1] | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm[2] |
| Mobile Phase | Phosphate buffer, Acetonitrile, and Milli Q water[1] | pH 3.4 Buffer: Acetonitrile (60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[1][3] | 0.3 mL/min[2] |
| Detection Wavelength | 215 nm | 250 nm[2] |
| Injection Volume | 20 µL[3] | 4 µL[2] |
| Column Temperature | Ambient[2] | Ambient |
| Run Time | ~12 minutes (for Olmesartan)[1] | Not explicitly stated, but UPLC is generally faster |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method | ICH Guideline (Q2(R2)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating. No interference from blank, placebo, or other impurities at the retention time of Olmesartan and its degradation products.[1] | Method is specific with no interference from blank or placebo.[2] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | Assay: 250 µg/mL to 1000 µg/mL; Impurities: LOQ to 0.4% of analyte concentration.[1] | 10-150 µg/mL (for parent drug)[2] | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.9999 (Assay)[1] | > 0.999[2] | ≥ 0.99 |
| Accuracy (% Recovery) | Assay: 98.5% - 101.2%; Impurities: 98.6% - 102.5%[1][2] | 98% - 102%[2] | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | Repeatability and Intermediate Precision: %RSD values are typically low, demonstrating good precision. | Data not explicitly available in the provided context, but expected to be low. | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | Not explicitly stated for the primary method. | Data not explicitly available in the provided context. | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Not explicitly stated for the primary method. | Data not explicitly available in the provided context. | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be accurately and precisely determined. |
| Robustness | Method is robust for deliberate small changes in flow rate, mobile phase composition, and column temperature.[2] | Method is robust for variations in flow rate and column temperature.[2] | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed for the separation and quantification of Olmesartan Medoxomil and its impurities in bulk drug and pharmaceutical dosage forms.[2]
Chromatographic Conditions:
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5µm particle size[1]
-
Mobile Phase A: 20 mM Potassium dihydrogen orthophosphate buffer with pH adjusted to 2.5
-
Mobile Phase B: Acetonitrile and water mixture
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient
Forced Degradation Studies: Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1] The stress conditions employed include:
-
Acid Hydrolysis: 1 N HCl at 60°C[1]
-
Base Hydrolysis: 1 N NaOH at 60°C[1]
-
Oxidative Degradation: 3% H₂O₂ at 60°C[1]
-
Thermal Degradation: 60°C[1]
-
Photolytic Degradation: Carried out as per ICH Q1B guidelines[1]
-
Water Hydrolysis: Room temperature for 48 hours[1]
Olmesartan Medoxomil showed significant degradation under acid hydrolysis, base hydrolysis, and oxidative conditions.[1] The drug was found to be relatively stable under photolytic and thermal stress.
Validation Procedure: The HPLC method was validated according to ICH guidelines for the following parameters:[1]
-
Specificity: Assessed by analyzing stressed samples to ensure no interference from degradation products. Peak purity was confirmed using a PDA detector.
-
Linearity: Determined over a range of 250 µg/mL to 1000 µg/mL for the assay and from the Limit of Quantitation (LOQ) to 0.4% of the analyte concentration for impurities.[1]
-
Accuracy: Performed by recovery studies at different concentration levels.[2]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.[2]
-
Robustness: Assessed by making deliberate small variations in method parameters such as flow rate and mobile phase composition.[2]
Alternative UPLC Method
This method offers a faster analysis time for the determination of Olmesartan and its impurities.[2]
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm[2]
-
Mobile Phase: pH 3.4 Buffer: Acetonitrile (60:40 v/v)[2]
-
Flow Rate: 0.3 mL/min[2]
-
Detection Wavelength: 250 nm[2]
-
Injection Volume: 4 µL[2]
-
Column Temperature: Ambient[2]
Validation Procedure: The validation of this UPLC method follows the same principles as the HPLC method, adhering to ICH Q2(R2) guidelines to establish its specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[2]
Mandatory Visualizations
References
Comparative Analysis of Olmesartan Impurity Profiles from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the impurity profiles of Olmesartan (B1677269) Medoxomil, a widely used angiotensin II receptor antagonist for the treatment of hypertension, arising from two distinct synthetic routes. The presence and control of impurities are critical aspects of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. This document outlines the key differences in impurities generated from a traditional synthesis route versus a more recent approach involving a lactone intermediate, supported by experimental data from the scientific literature.
Introduction to Olmesartan Synthesis
The synthesis of Olmesartan Medoxomil is a multi-step process that can be approached through various chemical strategies. The choice of synthetic route significantly influences the impurity profile of the final Active Pharmaceutical Ingredient (API). Understanding the potential impurities associated with each route is paramount for process optimization, analytical method development, and regulatory compliance. This guide focuses on two prevalent synthetic pathways:
-
Route A: The Traditional Alkylation Route
-
Route B: The Furo[3,4-d]imidazole Lactone Intermediate Route
Data Presentation: Comparative Impurity Profiles
The following table summarizes the key process-related impurities associated with each synthetic route. The typical levels are compiled from various literature sources and are intended to be representative. Actual impurity levels can vary based on specific reaction conditions and purification methods.
| Impurity Name | Structure | Route of Formation | Typical Reported Levels |
| Olmesartan Acid | O=C(O)c1nc(c(C(C)(O)C)n1Cc1ccc(cc1)c1ccccc1c1nnnn1)CCC | Both Routes | < 0.15% |
| Dehydro Olmesartan | O=C(OC(OC(=O)OC)C)c1nc(c(C(=C)C)n1Cc1ccc(cc1)c1ccccc1c1nnnn1)CCC | Both Routes | < 0.15% |
| Olmesartan N-3 Regioisomer | O=C(OC(OC(=O)OC)C)c1nc(c(C(C)(O)C)n(Cc1ccc(cc1)c1ccccc1c1nnnn1)c1)CCC | Route A | 0.2-0.3% (unoptimized) |
| Trityl Olmesartan Ethyl Ester | O=C(OCC)c1nc(c(C(C)(O)C)n1Cc1ccc(cc1)c1ccccc1c1nnnn1C(c1ccccc1)(c1ccccc1)c1ccccc1)CCC | Route A | Intermediate |
| Detritylated Impurities | Varies | Route A | Variable |
| Dimedoxomil Olmesartan | O=C(OC(OC(=O)OC)C)c1nc(c(C(C)(O)C)n1Cc1ccc(cc1)c1ccccc1c1n(C(OC(=O)OC)C)nn1)CCC | Both Routes | 0.02-0.18% |
Analysis of Impurity Formation in Different Synthetic Routes
Route A: Traditional Alkylation Route
This route typically involves the N-alkylation of an imidazole (B134444) ethyl ester derivative with a trityl-protected biphenyl (B1667301) bromide. This is followed by hydrolysis of the ethyl ester, esterification with the medoxomil side chain, and a final deprotection step to yield Olmesartan Medoxomil.[1]
A significant challenge in this route is controlling the regioselectivity during the N-alkylation of the imidazole ring. This can lead to the formation of the Olmesartan N-3 regioisomer , an impurity that can be difficult to separate from the desired product.[2] Additionally, incomplete reactions or side reactions during the hydrolysis and deprotection steps can lead to the presence of Trityl Olmesartan Ethyl Ester and various detritylated impurities .[1]
Route B: Furo[3,4-d]imidazole Lactone Intermediate Route
A more recent and improved synthetic approach involves the initial formation of a rigid furo[3,4-d]imidazole-6-one (lactone) intermediate from ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate through hydrolysis and lactonization.[2] This lactone intermediate is then condensed with the biphenyl tetrazole side chain.
This route offers better control over the formation of the Olmesartan N-3 regioisomer . By optimizing the condensation conditions, the level of this regioisomeric impurity can be significantly reduced to less than 0.1%.[2]
Common Impurities
Regardless of the synthetic route, some impurities are commonly observed. Olmesartan Acid is a hydrolysis product of the medoxomil ester and can form during synthesis or on storage. Dehydro Olmesartan is another common impurity that can arise from the dehydration of the tertiary alcohol group on the imidazole ring.[3] Dimedoxomil Olmesartan can be formed through the alkylation of the tetrazole ring with the medoxomil moiety.[4]
Experimental Protocols
Accurate identification and quantification of impurities are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.
Representative HPLC Method for Impurity Profiling
This protocol is a representative example based on methodologies described in the literature.[5][6][7]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate buffer, with pH adjusted to 4.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A gradient program optimized for the separation of all known impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[6]
-
Injection Volume: 20 µL.[6]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the Olmesartan Medoxomil API or powdered tablets in a suitable diluent (e.g., a mixture of acetonitrile and water). The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.[8]
Representative UPLC Method for Impurity Profiling
UPLC offers higher resolution, faster analysis times, and greater sensitivity.[9]
-
Column: Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm particle size or equivalent.[9]
-
Mobile Phase A: 0.1% orthophosphoric acid in water, pH adjusted to 2.5.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A gradient elution program designed for optimal separation.
-
Flow Rate: 0.3-0.5 mL/min.[8]
-
Detection Wavelength: 225 nm.[9]
-
Column Temperature: 45°C.[9]
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Similar to the HPLC method, with appropriate dilutions to match the sensitivity of the UPLC system.
Mandatory Visualization
The following diagrams illustrate the two synthetic routes and the workflow for impurity analysis.
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Olmesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of impurities in Olmesartan Medoxomil, a widely used antihypertensive drug. The focus is on the cross-validation and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, which are crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product. The methodologies and data presented are aligned with the principles of the International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of HPLC and UPLC Methods
The most common analytical techniques for quantifying Olmesartan impurities are HPLC and its advanced iteration, UPLC.[1] While both are powerful chromatographic methods, UPLC generally offers advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (sub-2 µm).[2]
A key impurity often monitored is Dehydro-Olmesartan, which can form during the synthesis or degradation of Olmesartan Medoxomil.[2][3][4] The validation of analytical methods for this and other impurities is a regulatory requirement to ensure that they are controlled within acceptable limits.
The following tables summarize the performance characteristics of a validated stability-indicating HPLC method and a comparative UPLC method for the analysis of Olmesartan impurities. This data has been compiled from published studies to provide an objective comparison.
Table 1: Performance Comparison of Validated HPLC and UPLC Methods [3]
| Validation Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method | ICH Guideline (Q2(R1)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating. No interference from blank, placebo, or other impurities at the retention time of Dehydro-Olmesartan.[3] | Method is specific with no interference from blank or placebo.[3] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | LOQ to 0.4% of analyte concentration.[3][5] | 10-150 µg/mL (for parent drug).[3] | A linear relationship should be evaluated across the range of the analytical procedure.[3] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.999[3] | ≥ 0.99[3] |
| Accuracy (% Recovery) | 98.6% - 102.5%[3] | 98% - 102%[3] | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) - Repeatability | < 2.0% | < 2.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL.[1] | Lower than HPLC | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL | Lower than HPLC | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method is robust for deliberate small changes in flow rate, mobile phase composition, and column temperature.[3] | Method is robust for variations in flow rate and column temperature.[3] | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are typical experimental protocols for HPLC and UPLC methods used for Olmesartan impurity analysis.
Stability-Indicating HPLC Method
This method is designed for the separation and quantification of Dehydro-Olmesartan and other impurities in Olmesartan Medoxomil bulk drug and pharmaceutical dosage forms.[3]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.[2]
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][6]
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[2]
-
Flow Rate : Typically 1.0 mL/min.[2]
-
Detection Wavelength : 250 nm.[2]
-
Sample Preparation : Accurately weigh and dissolve a known amount of the Olmesartan Medoxomil tablet powder or active pharmaceutical ingredient (API) in a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate the solution to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
-
Quantification : The concentration of an impurity is determined by comparing its peak area in the sample chromatogram to the peak area of a certified reference standard of that impurity at a known concentration.[2]
Alternative UPLC Method
This method offers a faster analysis time for the determination of Olmesartan and its impurities.[3]
-
Instrumentation : A UPLC system with a photodiode array (PDA) or UV detector.[2]
-
Column : Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.[3]
-
Mobile Phase : A gradient of pH 3.4 buffer and acetonitrile (e.g., 60:40 v/v).[3]
-
Flow Rate : 0.3 mL/min.[3]
-
Detection Wavelength : 250 nm.[3]
-
Injection Volume : 4 µL.[3]
-
Column Temperature : Ambient.[3]
-
Sample Preparation : Similar to the HPLC method, with careful attention to dilution to match the sensitivity of the UPLC system.[2]
-
Quantification : As with HPLC, quantification is based on the comparison of peak areas against a certified reference standard.[2]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[4] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, photolysis, and heat to generate potential degradation products.[5][7] The analytical method must be able to separate the main drug peak from all the degradation product peaks.[5]
Table 2: Typical Forced Degradation Conditions for Olmesartan Medoxomil
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 1N HCl | 8 hours at 60°C[4] |
| Base Hydrolysis | 1N NaOH | 8 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Solid drug at 105°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light | 7 days |
Olmesartan has shown significant sensitivity towards acid, base, and oxidative stress, while being relatively stable under photolytic and thermal conditions.[4][5]
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical workflow for the cross-validation and comparison of analytical methods for Olmesartan impurities.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for comparative analysis.
Conclusion
Both HPLC and UPLC are suitable and robust methods for the determination of impurities in Olmesartan Medoxomil. The choice between the two often depends on the specific needs of the laboratory. UPLC offers significant advantages in terms of speed and efficiency, which can be critical in high-throughput environments. However, a well-validated HPLC method can be equally effective and may be more accessible in some laboratories. The key to reliable impurity profiling lies in the thorough validation of the chosen method to ensure its specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines. Further, the use of LC-MS/MS can be employed for the sensitive quantification of specific genotoxic impurities like nitrosamines.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. foundryjournal.net [foundryjournal.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Pharmacopoeial Standards for Olmesartan Impurities: EP vs. USP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacopoeial standards for Olmesartan Medoxomil impurities as defined by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Understanding these standards is critical for ensuring the quality, safety, and efficacy of Olmesartan Medoxomil active pharmaceutical ingredients (APIs) and finished drug products. This document outlines the specified impurities, their acceptance criteria, and the analytical methodologies prescribed by each pharmacopoeia, supported by experimental protocols and workflow diagrams.
Comparison of Specified Impurities and Acceptance Criteria
The control of impurities is a critical aspect of pharmaceutical quality control. Both the EP and USP have established monographs for Olmesartan Medoxomil that specify limits for known and unknown impurities. While there is some overlap in the impurities controlled, the nomenclature and specific limits can differ. A summary of the key specified impurities and their acceptance criteria is presented below.
Table 1: Comparison of Specified Impurities and Acceptance Criteria for Olmesartan Medoxomil in EP and USP
| Impurity Name (As per Pharmacopoeia) | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |
| Olmesartan (Impurity A) | Specified, limit typically ≤ 0.20% | Olmesartana, NMT 2.5% |
| Dehydro Olmesartan Medoxomil (Impurity C) | Specified, limit typically ≤ 0.20% | Olefinic impurityd, NMT 0.6% |
| Olmesartan medoxomil related compound A | Not explicitly specified by this name | Olmesartan medoxomil related compound Ab, For information only |
| Olmesartan dimer | Not explicitly specified by this name | Olmesartan dimerc, NMT 0.5% |
| Any Unspecified Impurity | ≤ 0.10% | Any unspecified degradation product, NMT 0.2% |
| Total Impurities | ≤ 0.5% | Total impurities, NMT 1.3%[1] |
NMT: Not More Than Superscripts in the USP column correspond to footnotes in the USP monograph for Olmesartan Medoxomil Tablets.
Experimental Protocols for Impurity Analysis
The determination of impurities in Olmesartan Medoxomil is primarily performed using High-Performance Liquid Chromatography (HPLC). The methodologies outlined in the EP and USP monographs are detailed below to facilitate their application in a laboratory setting.
United States Pharmacopeia (USP) Method for Organic Impurities
The USP monograph for Olmesartan Medoxomil Tablets provides a detailed HPLC method for the quantification of organic impurities.[2]
Chromatographic Conditions:
-
Column: A C18 stationary phase column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and acetonitrile (B52724).
-
Buffer: 0.015 M monobasic potassium phosphate, adjusted to a pH of 3.5 with phosphoric acid.
-
Solution A: Acetonitrile and Buffer (20:80)
-
Solution B: Acetonitrile and Buffer (79:21)
-
-
Gradient Program:
Time (min) Solution A (%) Solution B (%) 0 75 25 25 45 55 35 20 80 40 75 25 | 45 | 75 | 25 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
System Suitability:
-
The resolution between Olmesartan and Olmesartan medoxomil related compound A should be not less than 4.0.
-
The tailing factor for the Olmesartan medoxomil peak should be not more than 2.0.
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
Sample Preparation:
-
Standard Solution: Prepare a solution of USP Olmesartan Medoxomil RS in a suitable diluent (e.g., acetonitrile and water) at a known concentration.
-
Test Solution: Accurately weigh and dissolve a suitable amount of the substance to be examined in the diluent to obtain a final concentration of about 1 mg/mL.
European Pharmacopoeia (EP) Method for Related Substances
The EP monograph (2600) for Olmesartan Medoxomil also describes an HPLC method for the determination of related substances. While the full, official monograph text is required for complete details, publicly available information and supplier documentation for EP reference standards provide insights into the methodology. The method is designed to separate Olmesartan medoxomil from its potential impurities, including Impurity A (Olmesartan) and Impurity C (Dehydro Olmesartan Medoxomil).
Typical Chromatographic Conditions (Based on available data):
-
Column: A C18 stationary phase column.
-
Mobile Phase: A gradient elution system, typically involving a buffered aqueous phase and an organic modifier like acetonitrile. The specific buffer and gradient profile are detailed in the monograph.
-
Detection Wavelength: UV detection, likely in the range of 220-260 nm to ensure adequate response for all specified impurities.
System Suitability:
-
The system suitability is typically established using a solution containing Olmesartan Medoxomil and specified impurities (e.g., Olmesartan Medoxomil for system suitability CRS, which may contain impurities A and C) to ensure adequate resolution and peak shape.
Sample Preparation:
-
Test Solution: A solution of the substance to be examined in a suitable solvent.
-
Reference Solution (a): A dilute solution of the substance to be examined, used for the quantification of unspecified impurities.
-
Reference Solution (b): A solution containing the specified impurity reference standards at a known concentration.
Workflow for Pharmacopoeial Impurity Analysis
The logical flow for analyzing Olmesartan Medoxomil for impurities according to either the EP or USP monograph can be visualized as follows:
Caption: A generalized workflow for the analysis of Olmesartan impurities.
Signaling Pathway of Olmesartan's Therapeutic Action
To provide a broader context for the importance of Olmesartan quality, the following diagram illustrates its mechanism of action within the Renin-Angiotensin System (RAS).
Caption: Olmesartan blocks the AT1 receptor, inhibiting Angiotensin II's effects.
References
For researchers, scientists, and drug development professionals, establishing appropriate specifications for impurities in active pharmaceutical ingredients (APIs) like Olmesartan Medoxomil is a critical aspect of ensuring drug quality, safety, and efficacy. This guide provides a comparative overview of specifications for Olmesartan related substances as defined by major pharmacopeias, details the experimental protocols for their analysis, and outlines the logical framework for the justification of these specifications.
Comparison of Pharmacopeial Specifications for Olmesartan Related Substances
The control of impurities in Olmesartan Medoxomil is mandated by several pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). While a direct comparison of all related substances across all major pharmacopeias (including the Japanese Pharmacopoeia - JP) is not always publicly available in a consolidated format, the following table summarizes the acceptance criteria for key and unspecified impurities based on available data.[1][2] Both generic and brand-name manufacturers are required to adhere to these standards to market their products.[2]
| Impurity Name/Type | United States Pharmacopeia (USP) Acceptance Criteria (NMT %) | European Pharmacopoeia (EP) Designation | Notes |
| Olmesartan | 2.5 | - | A known degradation product. |
| Olmesartan medoxomil related compound A | - | Impurity A | 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4,4-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-6(4H)-one.[3] |
| Olmesartan dimeric impurity | 0.5 | - | A process-related impurity. |
| Olefinic impurity (Dehydro Olmesartan) | 0.6 | Impurity C | A process-related impurity.[2] |
| Any unspecified degradation product | 0.2 | - | This limit applies to any single impurity that is not specifically named in the monograph. |
NMT: Not More Than
It is important to note that the list of specified impurities and their acceptance criteria may evolve as manufacturing processes are improved and more data becomes available.
Experimental Protocols for the Analysis of Olmesartan Related Substances
The most common and robust analytical technique for the quantification of Olmesartan and its related substances is High-Performance Liquid Chromatography (HPLC) or its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC).[4][5] These methods offer the high resolution, sensitivity, and specificity required for impurity profiling.[4]
Stability-Indicating HPLC Method
A stability-indicating method is crucial as it can resolve the API from its degradation products, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its impurities.
1. Chromatographic Conditions (Representative Example):
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Acetonitrile and a buffer solution (e.g., 0.015 M monobasic potassium phosphate (B84403) adjusted to pH 3.5 with phosphoric acid) in a ratio of 20:80.[1]
-
Solvent B: Acetonitrile and the same buffer in a ratio of 79:21.[1]
-
-
Gradient Program: The specific gradient will depend on the impurity profile, but a common approach is to start with a lower concentration of the organic phase (Solvent B) and gradually increase it to elute the more retained impurities.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at a wavelength where both Olmesartan and its impurities have significant absorbance, for instance, 257 nm.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Standard Solution: A solution of known concentration of USP Olmesartan Medoxomil Reference Standard is prepared in a suitable diluent.
-
Sample Solution: A solution of the drug substance or product is prepared in the same diluent to a known concentration.
-
Impurity Standard Solutions: If available, solutions of known concentrations of individual impurity reference standards are prepared. These are used for identification and to determine the relative response factors if they differ from the API.
3. Method Validation:
The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Justification of Specifications: A Logical Framework
The establishment of acceptance criteria for impurities is not arbitrary but is based on a rigorous scientific and regulatory framework, primarily outlined in the ICH guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[7][8][9] The goal is to set limits that are as high as can be justified by safety data and no lower than what is achievable by a robust manufacturing process and analytical capability.[10]
The following diagram illustrates the logical workflow for justifying the specifications of Olmesartan related substances.
Caption: Logical workflow for the justification of impurity specifications.
Explanation of the Workflow:
-
Impurity Profiling: The first step involves a thorough understanding of the impurities present in the drug substance. This is achieved through the analysis of batches manufactured by the proposed commercial process, stability studies to identify degradation products, and forced degradation studies to understand potential degradation pathways.[11]
-
Threshold Evaluation: The identified impurities are then evaluated against thresholds defined by ICH guidelines:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's safety must be justified.[12]
-
-
Action: Based on the threshold evaluation, specific actions are required:
-
If an impurity is above the reporting threshold , it must be included in the regulatory filing.
-
If it exceeds the identification threshold , its chemical structure must be elucidated.
-
If it surpasses the qualification threshold , its biological safety must be established through toxicological studies or by demonstrating that it is a significant metabolite in animal or human studies.[9][10]
-
-
Setting Specifications: Finally, based on the data from impurity profiling and safety qualification, a specification (an acceptance criterion) is proposed for each specified impurity.[13] This specification should be supported by the data generated on batches of the drug substance, taking into account normal manufacturing and analytical variability.[10]
By following this systematic approach, drug developers can establish scientifically sound and regulatory-compliant specifications for Olmesartan related substances, ultimately ensuring the quality and safety of the final drug product.
References
- 1. uspnf.com [uspnf.com]
- 2. benchchem.com [benchchem.com]
- 3. store.usp.org [store.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. foundryjournal.net [foundryjournal.net]
- 6. RP-LC and HPTLC Methods for the Determination of Olmesartan Medoxomil and Hydrochlorothiazide in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. ema.europa.eu [ema.europa.eu]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. database.ich.org [database.ich.org]
A Comparative Guide to Inter-laboratory Analysis of Olmesartan Impurities
This guide provides a comparative overview of analytical methodologies for the quantification of impurities in Olmesartan Medoxomil, a widely prescribed antihypertensive drug. While a formal, publicly available inter-laboratory comparison study for Olmesartan impurities is not documented, this guide synthesizes data from various validated analytical methods to present a simulated inter-laboratory performance comparison. The focus is on providing researchers, scientists, and drug development professionals with the data and protocols necessary to assess and select appropriate analytical methods for quality control and stability testing of Olmesartan Medoxomil. The primary impurities discussed include Dehydro Olmesartan and Olmesartan acid.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported for the analysis of Olmesartan and its impurities. This comparative data serves as a surrogate for a direct inter-laboratory study, highlighting the range of performance achievable with current analytical technologies.
Table 1: Comparison of HPLC Method Performance for Olmesartan Impurity Analysis
| Validation Parameter | Method 1 | Method 2 | Method 3 | ICH Guideline (Q2(R2)) Recommendation for Impurities |
| Stationary Phase | Symmetry C18 (150 mm × 4.6 mm, 5µ) | Kromasil C18 (150 x 4.6mm, 5µm) | Eurosphere 100 RP C18 (250 × 4.6 mm ID, 5 μm) | - |
| Mobile Phase | Phosphate buffer, Acetonitrile (B52724), and Milli Q water | Buffer (sodium dihydrogen orthophosphate and triethylamine, pH 4.0) and acetonitrile (60:40 % v/v) | Methanol–0.05% o-phosphoric acid (60:40 v/v) | - |
| Detection Wavelength | 215 nm | 225 nm | 270 nm | - |
| Linearity Range (Impurities) | Not Specified | 0.25 µg/mL to 7 µg/mL (for Olmesartan Acid Impurity) | Not Specified | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | Not Specified | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% and 101.2% | 100.73% (for Olmesartan acid impurity) | Not Specified | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | < 0.8% | < 0.71% (intraday and interday for impurity) | Not Specified | - |
Table 2: Comparison of a Stability-Indicating HPLC Method and an Alternative UPLC Method
| Validation Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method | ICH Guideline (Q2(R2)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating. No interference from blank, placebo, or other impurities at the retention time of Dehydro Olmesartan. | Method is specific with no interference from blank or placebo. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | LOQ to 0.4% |
A Comparative Guide to Analytical Methods for Olmesartan Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Olmesartan (B1677269) is paramount. The presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[1] This guide provides a comprehensive comparison of validated analytical methods for the determination of Olmesartan and its impurities, with a focus on linearity, accuracy, and precision. The methodologies discussed adhere to the guidelines of the International Council for Harmonisation (ICH), ensuring the reliability of the presented data.[2]
Performance Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for analyzing Olmesartan and its impurities.[3][4] The following tables summarize the performance characteristics of various validated methods, offering a clear comparison for selecting the most suitable approach for your research needs.
Linearity of Olmesartan Impurity Methods
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A high correlation coefficient (R²) indicates a strong linear relationship.
| Method | Analyte | Linearity Range | Correlation Coefficient (R²) | Reference |
| Stability-Indicating HPLC | Olmesartan | 250 µg/mL - 1000 µg/mL | 0.9999 | [5][6] |
| Stability-Indicating HPLC | Impurities | LOQ to 0.4% | > 0.999 | [2][5][6] |
| RP-HPLC | Olmesartan Medoxomil | 2 µg/mL - 7 µg/mL | > 0.999 | [1][7][8] |
| RP-HPLC | Olmesartan Acid Impurity | 0.25 µg/mL - 7 µg/mL | > 0.999 | [1][7][8] |
| UPLC-MS/MS | Olmesartan | 5 ng/mL - 2500 ng/mL | > 0.99 | [9] |
| RP-HPLC | Olmesartan | 10-100 μg/ml | Not Specified | [10] |
| SI/RS-UHPLC-PDA | Olmesartan & Impurities | 0.05-7.5 ppm | ~1.0 | [11][12] |
Accuracy of this compound Methods
Accuracy reflects the closeness of the measured value to the true value. It is typically expressed as the percentage recovery of a known amount of spiked analyte.
| Method | Analyte | Accuracy (% Recovery) | Reference |
| Stability-Indicating HPLC | Olmesartan & Impurities | 98.5% - 101.2% | [1][5][6] |
| RP-HPLC | Olmesartan Acid Impurity | 100.73% | [7][8] |
| Stability-Indicating HPLC | Dehydro Olmesartan | 98.6% - 102.5% | [2] |
| RP-HPLC | Olmesartan | 99.27% | [10] |
| SI/RS-UHPLC-PDA | Impurities | 95% - 105% | [11][12] |
Precision of this compound Methods
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).
| Method | Analyte | Precision (%RSD) | Condition | Reference |
| Stability-Indicating HPLC | Olmesartan Assay | < 0.4% | Method Precision | [5] |
| Stability-Indicating HPLC | Olmesartan Assay | < 0.3% | Intermediate Precision | [5] |
| Stability-Indicating HPLC | Impurities | < 0.8% | Method Precision | [5] |
| RP-HPLC | Olmesartan Acid Impurity | < 0.71% | Inter and Intraday | [7][8] |
| Stability-Indicating HPLC | Dehydro Olmesartan | < 2.0% | Repeatability & Intermediate | [2] |
| SI/RS-UHPLC-PDA | Impurities | < 2% | Repeatability | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for HPLC and UPLC analysis of Olmesartan impurities.
Stability-Indicating HPLC Method
This method is designed to separate Olmesartan from its potential impurities and degradation products.
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5µm particle size.[5][6]
-
Mobile Phase A: 20 mM Potassium dihydrogen orthophosphate buffer with pH adjusted to 2.5.[5]
-
Mobile Phase B: Acetonitrile and Water (90:10 v/v).[5]
-
Detection Wavelength: 215 nm.[5]
-
Column Temperature: 30°C.[13]
SI/RS-UHPLC-PDA Method
This method offers a faster analysis time for the separation of Olmesartan and its related substances.
-
Column: Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm).[11]
-
Mobile Phase A: 0.1% orthophosphoric acid in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Detection Wavelength: 225 nm.[11]
-
Column Temperature: 25°C.[11]
-
Runtime: 16 minutes.[11]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of Olmesartan impurities, from sample preparation to data analysis.
Caption: General workflow for this compound analysis.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][14] Olmesartan is subjected to various stress conditions to induce degradation.
Experimental Protocol for Forced Degradation
-
Acid Hydrolysis: The drug solution is treated with 1N HCl and refluxed at 60°C for a specified period (e.g., 8 hours).[14] The solution is then neutralized with 1N NaOH.[14]
-
Base Hydrolysis: The drug solution is treated with 1N NaOH and heated at 60°C.[5] The solution is then neutralized with 1N HCl.[1]
-
Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature.[1][5]
-
Thermal Degradation: The solid drug substance is exposed to heat (e.g., 60°C) in a hot air oven.[1]
-
Photolytic Degradation: The drug substance is exposed to light as per ICH Q1B guidelines.[5]
The following diagram illustrates the logical relationship in forced degradation studies.
Caption: Forced degradation study workflow for Olmesartan.
By providing a clear comparison of validated methods and detailed experimental protocols, this guide aims to equip researchers with the necessary information to confidently select and implement the most appropriate analytical strategy for their this compound profiling needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. foundryjournal.net [foundryjournal.net]
- 5. scirp.org [scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. turkjps.org [turkjps.org]
- 12. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Robustness Testing of Analytical Methods for Olmesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various analytical methods used for the robustness testing of Olmesartan impurities. The information presented is collated from a number of validated studies and is intended to assist in the selection and implementation of reliable analytical techniques for quality control and stability studies of Olmesartan Medoxomil.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods developed for the analysis of Olmesartan and its impurities. These methods have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2]
Table 1: Comparison of Chromatographic Methods and Robustness Parameters
| Parameter | Method 1: RP-HPLC | Method 2: SI-UHPLC-PDA | Method 3: RP-HPLC |
| Instrumentation | HPLC with UV-Visible Detector | UHPLC with Photodiode Array (PDA) Detector[1] | HPLC with Diode Array Detector[3] |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5µm[3][4] | Shimpack GIST-C18, 100 mm x 2.1 mm, 2 µm[1][2] | C18 column |
| Mobile Phase | Phosphate (B84403) buffer, Acetonitrile, and Milli-Q water[3][4] | A: 0.1% Orthophosphoric acid in waterB: Acetonitrile[1][2] | Methanol and Buffer |
| Elution | Gradient[3] | Gradient[1][2] | Isocratic |
| Flow Rate | 1.0 mL/min[5] | 0.4 mL/min[1][2] | Not Specified |
| Detection Wavelength | 215 nm[3][4] | 225 nm[1][2] | Not Specified |
| Robustness Parameters Varied | Flow rate, mobile phase composition[6] | Flow rate, column oven temperature, mobile phase buffer concentration[1][2] | Flow rate, pH, mobile phase composition |
| Effect of Variations | Resolution between impurities and Olmesartan remained >2.0[3] | System suitability parameters remained within acceptable limits[1][2] | No significant effect on results |
Table 2: Comparison of Method Validation Data
| Validation Parameter | Method 1: RP-HPLC | Method 2: SI-UHPLC-PDA | Method 3: RP-HPLC |
| Linearity Range | 250 - 1000 µg/mL (Olmesartan)[3][4] | 0.03 - 100 ppm (Impurities)[1][2] | Not Specified |
| Correlation Coefficient (r²) | 0.9999 (Olmesartan)[3][4] | ~1.0[1][2] | >0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2%[3][4] | 95% - 105%[1][2] | 98.5% - 101.4% |
| Precision (%RSD) | <2.0%[6] | <2.0%[1][2] | <1.3% (Intra-day & Inter-day) |
| LOD | Not explicitly stated for impurities | As low as 0.03 ppm[1][2] | 0.63 µg (Olmesartan) |
| LOQ | Not explicitly stated for impurities | S/N ratio >10[1][2] | 1.18 µg (Olmesartan) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are summaries of the experimental protocols for the compared methods.
Method 1: Stability-Indicating RP-HPLC
This method is designed for the separation and quantification of Olmesartan and its seven known impurities (Imp-A to Imp-G).[3][4]
-
Chromatographic System: A Waters HPLC system with a diode array detector was used.[3]
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5μ particle size.[3][4]
-
Mobile Phase: A gradient mixture of a phosphate buffer, acetonitrile, and Milli-Q water.[3][4]
-
Forced Degradation: The drug substance was subjected to stress conditions including acid hydrolysis (1N HCl), base hydrolysis (1N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (as per ICH Q1B).[3]
-
Robustness Evaluation: The method's robustness was assessed by making deliberate small changes to the flow rate and mobile phase composition to ensure the method remains unaffected.[6]
Method 2: Stability-Indicating UHPLC-PDA
This method was developed for the impurity profiling of Olmesartan Medoxomil in a fixed-dose combination with Metoprolol Succinate.[1][2]
-
Chromatographic System: Shimadzu N-Series UHPLC instrument with a photodiode array detector.[1]
-
Column: Shimpack GIST-C18, 100 mm x 2.1 mm, 2 µm particle size, maintained at 25°C.[1][2]
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% orthophosphoric acid in water) and Mobile Phase B (acetonitrile).[1][2]
-
Robustness Evaluation: Robustness was determined by varying the mobile phase flow rate, column oven temperature, and the concentration of orthophosphoric acid in the mobile phase buffer.[1][2]
Visualization of Robustness Testing Workflow
The following diagram illustrates a typical workflow for the robustness testing of an analytical method as per ICH guidelines.
Caption: Workflow for Robustness Testing of Analytical Methods.
References
- 1. turkjps.org [turkjps.org]
- 2. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
Comparison of different HPLC columns for Olmesartan impurity separation
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in Olmesartan Medoxomil, an active pharmaceutical ingredient (API), is a critical aspect of quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving the required separation and resolution of Olmesartan from its various process-related and degradation impurities. This guide provides an objective comparison of different HPLC column chemistries, supported by experimental data from various studies, to aid in the selection of an optimal column for Olmesartan impurity profiling.
Introduction to Olmesartan and Impurity Profiling
Olmesartan medoxomil is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. The manufacturing process and storage of Olmesartan can lead to the formation of several impurities. Regulatory bodies necessitate the monitoring and control of these impurities to ensure the safety and efficacy of the drug product. A robust HPLC method is therefore essential for the separation and quantification of these related substances. The most frequently employed stationary phase for this analysis is C18, a reversed-phase column with an eighteen-carbon alkyl chain bonded to silica.[1] However, alternative column chemistries such as C8 and Phenyl-Hexyl can offer different selectivities, which may be advantageous for resolving specific, challenging impurity pairs.
Experimental Protocols
The following protocols are representative of the methodologies found in the literature for the separation of Olmesartan and its impurities. While C18 columns are most commonly cited, the principles of method development can be applied to other column types.
Representative HPLC Method for this compound Profiling:
A common approach involves a reversed-phase HPLC method with UV detection. The chromatographic conditions are optimized by adjusting the stationary phase, mobile phase composition (including the type and pH of the buffer and the organic modifier), flow rate, and column temperature.[2]
-
Column: A C18 column is frequently used, with typical dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[1][3]
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: An aqueous buffer, commonly phosphate (B84403) or ammonium (B1175870) formate, with the pH adjusted to the acidic range (e.g., pH 2.5 - 4.0).[2][4]
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or a mixture of acetonitrile and methanol.[2][3]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection Wavelength: UV detection is commonly performed in the range of 210 nm to 257 nm.[1][3]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 25°C or 30°C.[3]
-
Injection Volume: A standard injection volume is 20 µL.
Forced degradation studies are typically performed under acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the stability-indicating nature of the method.[4]
Data Presentation: Comparison of HPLC Column Performance
The selection of an HPLC column has a significant impact on the retention, resolution, and overall analysis time. The following tables summarize the characteristics and performance of different column chemistries for the separation of Olmesartan and its impurities, based on established chromatographic principles and data from various studies.
Table 1: General Characteristics of Common HPLC Columns for Pharmaceutical Analysis
| Feature | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilane (ODS) | Octylsilane | Phenyl-Hexyl bonded to silica |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic interactions | π-π interactions, hydrophobic interactions |
| Hydrophobicity | High | Moderate | Moderate |
| Retention of Non-polar Compounds | Strong | Moderate | Moderate to Strong (especially for aromatics) |
| Selectivity | Excellent for a wide range of compounds | Different selectivity compared to C18, useful for moderately polar analytes | Unique selectivity for aromatic and unsaturated compounds |
Table 2: Performance Comparison for this compound Separation
| Performance Metric | C18 Column | C8 Column (Predicted Performance) | Phenyl-Hexyl Column (Predicted Performance) |
| Resolution | Generally provides good resolution for many Olmesartan impurities.[2][4] | May offer improved peak shape and faster elution for more polar impurities. Can provide different selectivity for closely eluting peaks.[5][6][7][8] | Can provide enhanced resolution for impurities with aromatic rings due to π-π interactions, potentially resolving co-eluting peaks observed on C18 columns.[9][10][11] |
| Retention Time | Longer retention times for non-polar impurities.[7] | Shorter retention times compared to C18, leading to faster analysis.[5][7] | Retention can vary; may be longer for aromatic impurities but shorter for aliphatic ones compared to C18.[9] |
| Peak Tailing | Generally good peak symmetry is achievable with modern, well-packed columns. | Can sometimes offer improved peak shape for basic compounds. | Can provide symmetrical peaks, especially for aromatic compounds. |
| Commonly Separated Impurities | Olmesartan acid, Dehydro Olmesartan, various process-related impurities (Imp-A to G), and genotoxic impurities.[2][3][4] | Likely effective for the same range of impurities, but with different elution orders and selectivity. | Particularly advantageous for separating impurities that differ in their aromatic character. |
| References | [1][2][4] | [5][6][7][8][12] | [9][10][11][13][14] |
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting an appropriate HPLC column for this compound analysis.
Caption: Workflow for HPLC column selection in this compound analysis.
Summary and Recommendations
The selection of an appropriate HPLC column is a critical step in the development of a robust method for the separation of Olmesartan and its impurities.
-
C18 columns are the most widely used and serve as an excellent starting point for method development, often providing satisfactory separation for a broad range of impurities.
-
C8 columns can be a suitable alternative when shorter analysis times are desired, particularly for less hydrophobic or more polar impurities, and may offer a different selectivity profile compared to C18.
-
Phenyl-Hexyl columns are a strong choice when dealing with impurities that are aromatic in nature, as the π-π interactions can provide unique selectivity and resolve challenging peak pairs that may co-elute on traditional alkyl-phase columns.
Ultimately, the optimal column choice will depend on the specific impurity profile of the Olmesartan sample and the goals of the analysis. A systematic approach to column screening, as outlined in the workflow diagram, will facilitate the development of a reliable and efficient HPLC method for this compound profiling.
References
- 1. foundryjournal.net [foundryjournal.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. hawach.com [hawach.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. USP Assay for Amlodipine Tablets | Phenomenex [phenomenex.com]
Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification for Olmesartan Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various impurities of Olmesartan, a widely used antihypertensive drug. The data presented is compiled from published studies, offering an objective look at the performance of different analytical methods and providing supporting experimental data to aid in the selection and implementation of suitable quality control strategies.
The determination of LOD and LOQ is a critical component of validating analytical methods, as it establishes the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1][2] These parameters are crucial for controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products, ensuring they remain within safe limits as stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
Performance Comparison of Analytical Methods
The following table summarizes the LOD and LOQ values for several known impurities of Olmesartan, as determined by various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. This side-by-side comparison is designed to facilitate the selection of the most appropriate analytical technique based on the required sensitivity and the specific impurity being targeted.
| Impurity Name | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Olmesartan Acid Impurity | HPLC | 0.02 µg/mL | 0.05 µg/mL | [4] |
| Dehydro Olmesartan | HPLC | ~0.01% of analyte concentration | ~0.03% of analyte concentration | [5] |
| Impurity-A | HPLC | 0.010% (of 1000 µg/mL) | 0.032% (of 1000 µg/mL) | [6] |
| Impurity-B | HPLC | 0.011% (of 1000 µg/mL) | 0.032% (of 1000 µg/mL) | [6] |
| Impurity-C | HPLC | 0.010% (of 1000 µg/mL) | 0.030% (of 1000 µg/mL) | [6] |
| Impurity-D | HPLC | 0.012% (of 1000 µg/mL) | 0.035% (of 1000 µg/mL) | [6] |
| Impurity-E | HPLC | 0.011% (of 1000 µg/mL) | 0.032% (of 1000 µg/mL) | [6] |
| Impurity-F | HPLC | 0.010% (of 1000 µg/mL) | 0.032% (of 1000 µg/mL) | [6] |
| Impurity-G | HPLC | 0.011% (of 1000 µg/mL) | 0.034% (of 1000 µg/mL) | [6] |
| General Impurities | UPLC-PDA | 0.03 ppm | 0.05 ppm | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying analytical results. Below are the experimental protocols for the key methods cited in this guide.
RP-HPLC Method for Olmesartan Acid Impurity[4]
-
Column: Kromasil C18 (150 x 4.6mm, 5µm)
-
Mobile Phase: A mixture of buffer and acetonitrile (B52724) (60:40 % v/v). The buffer consists of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 4.0 ± 0.05 with orthophosphoric acid.
-
Detection Wavelength: 225 nm
-
Flow Rate: Not explicitly stated.
-
LOD/LOQ Determination: Calculated as LOD = 3.3×σ/S and LOQ = 10×σ/S, where σ is the standard deviation of the peak areas and S is the slope of the calibration curve.[4][9]
Stability-Indicating HPLC Method for Dehydro Olmesartan and Other Impurities[5][6]
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 20 mM Potassium dihydrogen orthophosphate buffer with the pH adjusted to 2.5.[6]
-
Mobile Phase B: Methanol.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: Ambient.[5]
-
LOD/LOQ Determination: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5][7][8]
UPLC Method for Olmesartan and its Impurities[5]
-
Column: Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase: A mixture of a pH 3.4 buffer and acetonitrile (60:40 v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 4 µL.
-
Column Temperature: Ambient.
-
LOD/LOQ Determination: The validation of this UPLC method follows the same principles as the HPLC method, adhering to ICH Q2(R2) guidelines to establish its specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[5]
Visualizing the Workflow for LOD & LOQ Determination
The following diagram illustrates a generalized workflow for determining the Limit of Detection and Limit of Quantification for pharmaceutical impurities, based on the methodologies described in the cited literature and ICH guidelines.
Caption: Workflow for LOD and LOQ Determination.
Conclusion
The choice of an analytical method for the determination of Olmesartan impurities will depend on the specific impurity of interest and the required level of sensitivity. The data and protocols presented in this guide demonstrate that both HPLC and UPLC methods can achieve low limits of detection and quantification, suitable for quality control in a pharmaceutical setting. For higher throughput and sensitivity, UPLC methods may be preferable. It is essential to perform a thorough method validation according to ICH guidelines to ensure the reliability and accuracy of the results obtained.[10]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 3. How to Determine LOD and LOQ in Analytical Method Validation – Pharma Validation [pharmavalidation.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. turkjps.org [turkjps.org]
- 8. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to System Suitability Parameters for Olmesartan Impurity Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Olmesartan is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques for quantifying impurities in Olmesartan Medoxomil. A crucial aspect of these analytical methods is the system suitability test (SST), which verifies that the chromatographic system is adequate for the intended analysis.
This guide provides a comparative overview of system suitability parameters for Olmesartan impurity analysis based on various validated analytical methods. The data presented is compiled from scientific literature and is intended to offer a comprehensive reference for method development and validation.
Comparative Analysis of System Suitability Parameters
The following table summarizes the system suitability parameters from different validated HPLC and UPLC methods for the analysis of Olmesartan and its impurities. These parameters are essential for ensuring the reliability and accuracy of the analytical results.
| Parameter | Method 1 (UPLC-PDA)[1] | Method 2 (UPLC)[2] | Method 3 (HPLC)[3] | Method 4 (HPLC)[4] | General USP/ICH Guideline[5] |
| Resolution (Rs) | > 2.5 between actives and impurities | Optimum resolution between all impurities | Specific values not stated, but method is selective | Not explicitly stated, but separation is shown | NLT 1.5 - 2.0 |
| Tailing Factor (T) | Not explicitly stated | % RSD < 2% for tailing factor | Not explicitly stated | 0.94 - 1.12 for various impurities | ≤ 2.0 |
| Theoretical Plates (N) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 24,119 - 170,163 for various impurities | > 2000 |
| % RSD of Peak Area | < 2.0% for repeatability | < 2.0% for six replicates | 0.35% - 1.19% for intra-day precision | < 5% for inter-day and intra-day precision | ≤ 2.0% for replicate injections |
| % RSD of Retention Time | Not explicitly stated | < 2.0% for six replicates | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Detailed Experimental Protocols
The performance of a chromatographic system is directly influenced by the experimental conditions. Below are the detailed methodologies for some of the key experiments cited in this guide.
Method 1: Stability-Indicating UHPLC-PDA Method[1]
-
Instrumentation: Shimadzu N-Series UHPLC with PDA detector.
-
Column: Shimadzu Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Elution: Gradient.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 225 nm.
Method 2: UPLC Method using Quality by Design (QbD)[2]
-
Instrumentation: Waters Acquity UPLC system.
-
Column: Waters Acquity CSH phenyl hexyl (150 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium formate (B1220265) buffer (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
Method 3: RP-HPLC Method for Impurity Profiling[3]
-
Instrumentation: Not specified, but a standard HPLC with UV detection.
-
Detection Wavelength: 225 nm.
-
Other parameters: The study focused on the development and validation of an RP-HPLC method for determining Olmesartan acid impurity.
Method 4: RP-HPLC for Genotoxic Impurities[4]
-
Instrumentation: Standard HPLC system.
-
Mobile Phase A: A mixture of methanol (B129727) and acetonitrile (75:925 v/v).
-
Elution: Gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Workflow for System Suitability Testing
The following diagram illustrates the logical workflow of a typical system suitability test for this compound analysis, from system preparation to data evaluation. This process ensures that the analytical system is performing as expected before the analysis of any samples.
Caption: Workflow of a System Suitability Test for this compound Analysis.
References
A Comparative Analysis of the Forced Degradation Behavior of Olmesartan and Other Leading Sartans
A comprehensive review for researchers and drug development professionals on the stability profiles of angiotensin II receptor blockers under stress conditions.
This guide provides an in-depth comparative analysis of the forced degradation behavior of olmesartan (B1677269) against other prominent sartans, including losartan, valsartan, candesartan (B1668252), irbesartan, and telmisartan. By summarizing quantitative data from various studies, detailing experimental protocols, and visualizing key processes, this document serves as a valuable resource for scientists and researchers in the pharmaceutical field. Understanding the intrinsic stability of these widely prescribed antihypertensive agents is crucial for the development of robust and safe pharmaceutical formulations.
Comparative Stability Under Stress Conditions
Sartans, as a class of drugs, are susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. The extent of degradation, however, varies significantly among the different molecules, influenced by their unique chemical structures. Olmesartan, for instance, demonstrates notable degradation under acidic, basic, and oxidative conditions, while showing relative stability under photolytic stress.[1]
The following tables summarize the quantitative data from forced degradation studies conducted on olmesartan and other sartans. It is important to note that the experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure, may vary across different studies. These variations are detailed to allow for a more nuanced comparison.
Olmesartan Medoxomil
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl, 60°C, 8 hours | Significant Degradation | [1] |
| Acid Hydrolysis | 1N HCl, 60°C | Significant Sensitivity | [2] |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 60 min | 47.56 | |
| Base Hydrolysis | 1N NaOH, 60°C | Significant Sensitivity | [2] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 60 min | 48.92 | |
| Oxidative | 3% H₂O₂, 60°C | Significant Sensitivity | [2] |
| Oxidative | 3% H₂O₂, 50°C | 41.88 | |
| Thermal | 60°C, 10 days | Not specified | [1] |
| Photolytic | 1.2 million lux hours, 200 watt hours/m² | Stable | [2] |
Losartan Potassium
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl, 7 days, Room Temp | < 1 | [3][4] |
| Base Hydrolysis | 0.1 M NaOH, 7 days, Room Temp | < 1 | [3][4] |
| Oxidative | 3% H₂O₂, 7 days, Room Temp | ~10 | [3][4] |
| Thermal | Not specified | Relatively Stable | [5] |
| Photolytic | Not specified | Susceptible | [5] |
Valsartan
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl, 60°C, 6 hours | 23.61 | [6] |
| Base Hydrolysis | 0.1 N NaOH, 40°C | Good Stability | [7] |
| Oxidative | 3% H₂O₂, 60°C, 6 hours | 19.77 | [6] |
| Thermal | 60°C | No additional peak | [6] |
| Photolytic | UV cabinet (320-400nm) | Mild Degradation | [8] |
Candesartan Cilexetil
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5 N HCl, Room Temp, 2 hours | Degradation observed | [9] |
| Base Hydrolysis | 0.5 N NaOH, Room Temp, 2 hours | Degradation observed | [9] |
| Oxidative | 3% H₂O₂ | Degradation observed | [9] |
| Thermal | 60°C, 48 hours | Stable | [10] |
| Photolytic | ICH Q1B guidelines | Stable | [10] |
Irbesartan
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl, 60°C, 1 hour | 31.04 | |
| Base Hydrolysis | 0.1N NaOH, 60°C, 1 hour | 18.41 | |
| Oxidative | 3% H₂O₂ | Stable | |
| Thermal | 60°C, 48 hours | Stable | |
| Photolytic | 48 hours | Stable |
Telmisartan
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 8 hours | ~30 | |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 8 hours | ~60 | |
| Oxidative | 30% H₂O₂, Room Temp, 2 days | Degradation observed | |
| Thermal | 50°C, 1 month (solid state) | Stable | |
| Photolytic | Sunlight, 2 days | Stable |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the forced degradation studies of sartans. These protocols are representative of the procedures used to induce and analyze drug degradation.
Preparation of Stock and Sample Solutions
A stock solution of the sartan drug substance is typically prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL).[1] This stock solution is then used for the subsequent stress studies. For analysis, the stressed samples are diluted with the mobile phase to a suitable concentration.
Forced Degradation (Stress) Studies
-
Acid Hydrolysis: A known volume of the drug stock solution is mixed with an equal volume of an acid (e.g., 1N HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[1] After cooling, the solution is neutralized with a base (e.g., 1N NaOH).[1]
-
Base Hydrolysis: A known volume of the drug stock solution is mixed with an equal volume of a base (e.g., 0.1N NaOH) and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 60 minutes). After cooling, the solution is neutralized with an acid.
-
Oxidative Degradation: A known volume of the drug stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% or 30%) and kept at a specific temperature (e.g., room temperature or 60°C) for a defined period.
-
Thermal Degradation: A known quantity of the solid drug substance is placed in a petri dish and exposed to a high temperature (e.g., 60°C) in a hot air oven for a specified duration.[1]
-
Photolytic Degradation: A known quantity of the solid drug and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.[1]
Analytical Methodology: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent drug from its degradation products.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Symmetry C18, 150 mm × 4.6 mm, 5µm).[1]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate), acetonitrile, and/or methanol is typically used in either isocratic or gradient elution mode. The pH is often adjusted to a specific value (e.g., pH 3.2).
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 220-260 nm) is commonly employed.[1]
-
Injection Volume: A standard injection volume is 20 µL.[1]
-
Column Temperature: The analysis is often performed at ambient or a controlled temperature (e.g., 25°C).[1]
-
Visualizing the Process
To better understand the experimental and logical frameworks of these studies, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. japsonline.com [japsonline.com]
- 8. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
Verifying the Genotoxic Potential of Identified Olmesartan Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of identified impurities in Olmesartan, an angiotensin II receptor blocker used to treat high blood pressure. The information presented herein is collates available experimental data to assist in risk assessment and to ensure the safety and quality of pharmaceutical products. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines, notably ICH M7, for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. A key concept in this guideline is the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at an acceptable intake of 1.5 µg per person per day, a level considered to pose a negligible lifetime cancer risk.
Identified Olmesartan Impurities
Several process-related and degradation impurities of Olmesartan Medoxomil have been identified and characterized in the scientific literature. These impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.
Table 1: Identified Process-Related and Degradation Impurities of Olmesartan
| Impurity Name/Identifier | Type | Source |
| Olmesartan Acid | Degradation | Hydrolysis of Olmesartan Medoxomil[1] |
| 4-Acetyl Olmesartan | Process-Related | Synthesis of Olmesartan Medoxomil[1] |
| 5-Acetyl Olmesartan | Process-Related | Synthesis of Olmesartan Medoxomil[1] |
| Dehydro Olmesartan | Degradation | Synthesis and degradation of Olmesartan Medoxomil[1] |
| Isopropyl Olmesartan | Process-Related | Synthesis of Olmesartan Medoxomil |
| Dimedoxomil Olmesartan | Process-Related | Synthesis of Olmesartan Medoxomil |
| Dibiphenyl Olmesartan | Process-Related | Synthesis of Olmesartan Medoxomil |
| Azido Methyl | Process-Related | Use of sodium azide (B81097) in the synthesis process[2] |
| Trityl Azide | Process-Related | Use of sodium azide in the synthesis process[2] |
| KL-2-Azide | Process-Related | Use of sodium azide in the synthesis process[2] |
| KL-2 Diazide | Process-Related | Use of sodium azide in the synthesis process[2] |
| 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) | Process-Related | Alkylating intermediate in the synthesis of Olmesartan Medoxomil[3][4] |
| Forced Degradation Impurity 1 (GMD) | Degradation | Forced degradation of Olmesartan Medoxomil[5] |
| Forced Degradation Impurity 2 (GMD) | Degradation | Forced degradation of Olmesartan Medoxomil[5] |
| Forced Degradation Impurity 4 (GMD) | Degradation | Forced degradation of Olmesartan Medoxomil[5] |
| Forced Degradation Impurity 5 (GMD) | Degradation | Forced degradation of Olmesartan Medoxomil[5] |
| Forced Degradation Impurity 1 (GBD) | Degradation | Forced degradation of Olmesartan Medoxomil[5] |
| Forced Degradation Impurity 3 (GBD) | Degradation | Forced degradation of Olmesartan Medoxomil[5] |
Comparative Genotoxicity Data
The assessment of genotoxic potential relies on a battery of tests, including in silico predictions and in vitro and in vivo assays. The following table summarizes available data on the genotoxicity of some Olmesartan impurities.
Table 2: Summary of Genotoxicity Data for Olmesartan Impurities
| Impurity | Assay | Cell Line/Organism | Results | Reference |
| 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) | In silico (ICH M7) | - | Positive (Knowledge and statistical-based approaches) | [3][4] |
| Forced Degradation Impurity 4 (GMD) | In vitro Comet Assay | HEK cells | Genotoxic | [5] |
| Forced Degradation Impurity 2 (GMD) | In vitro Comet Assay | HEK cells | Less genotoxic | [5] |
| Forced Degradation Impurity 5 (GMD) | In vitro Comet Assay | HEK cells | Less genotoxic | [5] |
| Forced Degradation Impurity 1 (GBD) | In vitro Comet Assay | HEK cells | Genotoxic | [5] |
| Forced Degradation Impurity 3 (GBD) | In vitro Comet Assay | HEK cells | Higher level of genotoxicity than Impurity 1 (GBD) | [5] |
| Olmesartan | In vitro Micronucleus Assay | Human Peripheral Blood Lymphocytes | Highest effect compared to other ARBs tested | [6] |
| Olmesartan | In vivo Micronucleus Assay | Human Peripheral Blood Lymphocytes | No statistically significant increase in MN or BNMN | [6] |
| Olmesartan | Ames (bacterial mutagenicity) test | Salmonella typhimurium | Negative | [7] |
| Olmesartan | In vitro Chromosomal Aberration Assay | Chinese hamster lung cells | Positive | [7] |
| Olmesartan | In vitro Mouse Lymphoma Assay (Thymidine kinase mutations) | Mouse lymphoma cells | Positive | [7] |
| Olmesartan | In vivo MutaMouse (intestine and kidney) | MutaMouse | Negative | [7] |
| Olmesartan | In vivo Micronucleus Test (bone marrow) | Mouse | Negative | [7] |
Experimental Protocols for Key Genotoxicity Assays
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols for three key in vitro genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Exposure: The test substance at various concentrations is incubated with the bacterial tester strains in the presence or absence of the S9 mix.
-
Plating: The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted and compared to the solvent (negative) control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. microbiologyinfo.com [microbiologyinfo.com]
A Comparative Guide to Impurity Analysis of Olmesartan Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in Olmesartan medoxomil, ensuring conformance with the International Council for Harmonisation (ICH) guidelines. The objective is to offer a comparative analysis of common analytical techniques, supported by experimental data, to aid in the selection of appropriate methods for quality control and stability testing.
Conformance to ICH Guidelines for Impurity Analysis
The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the quality, safety, and efficacy of the final pharmaceutical product.[1][2] The ICH has established a set of guidelines to provide a framework for the control of impurities in new drug substances and products.[3]
The key ICH guidelines relevant to impurity analysis are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on the impurities that might arise during the synthesis, purification, and storage of a new drug substance. It sets thresholds for reporting, identifying, and qualifying impurities.[4]
-
ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on the degradation products that can form in a new drug product during its manufacturing and storage. It establishes thresholds for reporting, identification, and qualification of these degradation products.[5][6]
-
ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the necessary validation characteristics for analytical procedures to ensure they are suitable for their intended purpose. These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.
The following diagram illustrates the logical relationship between the core ICH guidelines for impurity management.
Figure 1: Logical Relationship of ICH Impurity Guidelines.
Comparison of Analytical Methods for Olmesartan Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of impurities in Olmesartan medoxomil. UPLC, with its use of smaller particle size columns, generally offers faster analysis times and higher resolution.
The following table summarizes the performance characteristics of a validated stability-indicating HPLC method and a comparative UPLC method for the analysis of Olmesartan impurities.
| Validation Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method | ICH Guideline (Q2(R1)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating. No interference from blank, placebo, or other impurities.[7][8] | Method is specific with high resolution and no interference from blank or placebo.[9][10] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | 0.25 µg/mL to 7 µg/mL for impurities (e.g., Olmesartan Acid).[2][11] | LOQ to 150% of the specification limit for impurities. | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.999[2][11] | > 0.99[10] | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% to 101.2%[7][8] | 95% to 105%[9] | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) - Repeatability | < 1.0%[2] | < 2.0%[9] | For impurities, precision should be measured at the limit of quantification and at the specification limit. |
| Precision (% RSD) - Intermediate Precision | < 1.0%[2] | < 2.0%[9] | Assessed by different analysts, on different days, with different equipment. |
| Limit of Detection (LOD) | 0.03 µg/mL[2] | ~0.03 ppm (0.03 µg/mL)[9] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[2] | LOQ established[10] | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method is robust for deliberate small changes in flow rate, mobile phase composition, and column temperature.[7][8] | Method is robust for variations in flow rate and column temperature.[9] | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for forced degradation studies and a typical stability-indicating RP-HPLC method are provided below.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products.[1]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Olmesartan medoxomil in methanol (B129727) to prepare a stock solution of 1 mg/mL.[2]
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Reflux the mixture at 60°C for 8 hours.[1]
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[1]
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Reflux the mixture at 60°C for a specified period.[1]
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute the resulting solution with the mobile phase for analysis.[1]
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and analyze at various time points.[2]
5. Thermal Degradation:
-
Place a known quantity of solid Olmesartan medoxomil powder in a petri dish.
-
Expose the sample to a controlled temperature (e.g., 60°C) in a hot air oven.[1]
-
After exposure, dissolve a known amount of the stressed solid sample in a suitable solvent and dilute for analysis.
6. Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the samples at appropriate time intervals.
Stability-Indicating RP-HPLC Method
This protocol describes a typical RP-HPLC method for the determination of Olmesartan and its impurities.
Chromatographic Conditions:
-
Column: Kromasil C18 (150 x 4.6mm, 5µm)[11]
-
Mobile Phase: A mixture of buffer and acetonitrile (B52724) (60:40 % v/v). The buffer consists of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 4.0 with orthophosphoric acid.[11]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 225 nm[11]
-
Column Temperature: 40°C[2]
-
Injection Volume: 20 µL[2]
Sample Preparation:
-
Tablets: Weigh and crush no fewer than 10 tablets. Transfer a quantity of powder equivalent to a single dose of Olmesartan medoxomil into a volumetric flask.
-
Dissolution: Add a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Extraction: Sonicate the solution for several minutes to ensure complete dissolution of the drug, then dilute to the final volume with the diluent.[2]
Workflow for Impurity Analysis of Olmesartan
The following diagram illustrates a typical workflow for the impurity analysis of Olmesartan, from initial sample preparation through to data analysis and reporting, in accordance with ICH guidelines.
Figure 2: General Workflow for this compound Analysis.
This guide provides a foundational understanding of the principles and practices involved in the impurity analysis of Olmesartan medoxomil. For specific applications, it is crucial to validate the chosen analytical method according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. scirp.org [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. turkjps.org [turkjps.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Olmesartan Impurities
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Olmesartan impurities, fostering a secure research environment.
Operational Plan: Handling and Disposal Workflow
The proper disposal of Olmesartan impurities is a critical process that requires adherence to safety protocols to minimize environmental impact and ensure personnel safety. The following step-by-step guide outlines the operational workflow for this procedure.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling Olmesartan impurities, it is crucial to be equipped with the appropriate PPE. This includes tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and gloves that have been inspected prior to use.[1] All handling of the material should be conducted in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of dust or fumes.[2][3]
2. Spill Management: In the event of a spill, unnecessary personnel should be kept away from the area.[1] Avoid the generation of dust during clean-up.[4] The spilled material should be swept up or vacuumed and collected in a suitable, closed container for disposal.[1][3][4] The affected surface should then be thoroughly cleaned to remove any residual contamination.[4] It is important to prevent the discharge of the substance into drains, water courses, or onto the ground.[1]
3. Disposal of Unused or Expired Material: Excess and expired Olmesartan impurities should not be disposed of with household garbage. Instead, these materials are to be offered to a licensed hazardous material disposal company.[1] An alternative disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]
4. Contaminated Packaging Disposal: Empty containers or liners may retain product residues.[4] Therefore, contaminated packaging should be disposed of in the same manner as the unused product.[1] Follow all label warnings even after the container is emptied.[4]
5. Regulatory Compliance: All disposal procedures must be in strict accordance with local, regional, national, and international regulations.[2][4][5] It is the responsibility of the user to determine if the product meets the criteria for hazardous waste at the time of disposal.[4] The appropriate waste code should be assigned in discussion with the user, producer, and the waste disposal company.[4]
Quantitative Data for Disposal
The available safety data sheets do not specify quantitative thresholds (e.g., concentration limits) that dictate different disposal methods for Olmesartan impurities. The guidance provided is qualitative, emphasizing that any amount of waste should be handled as hazardous and disposed of through certified channels.
| Data Point | Value | Source |
| Residue on Ignition | Not more than 0.1% | [6] |
| Heavy Metals | Not more than 10 ppm | [6] |
| Total Impurities | Not more than 1.3% | [6] |
Note: This table presents general impurity limits for Olmesartan Medoxomil as specified in one source and does not represent disposal-specific quantitative data.
Disposal Process Visualization
The following diagram illustrates the logical workflow for the proper disposal of Olmesartan impurities, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of Olmesartan impurities.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Olmesartan Impurities
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Olmesartan impurities. It is intended for all researchers, scientists, and drug development professionals engaged in activities involving these substances. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.
Olmesartan and its impurities are pharmacologically active substances that require careful handling.[1] The primary routes of occupational exposure include inhalation of dust particles, skin contact, and eye contact.[2] Olmesartan medoxomil is classified as a substance that may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][3] Therefore, stringent safety measures are imperative.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final barriers against exposure.[2] The following table summarizes the required PPE for handling Olmesartan impurities, based on a thorough risk assessment of potential hazards.
| Task/Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Dust Activities (e.g., handling solutions, weighing in a ventilated balance enclosure) | Safety glasses with side shields (or goggles).[4] | Chemical-resistant nitrile or butyl rubber gloves.[4][5] Inspect gloves prior to use.[6] | Laboratory coat or long-sleeved clothing.[4][5] | Generally not required if handled in a properly functioning chemical fume hood or ventilated enclosure. |
| High-Dust Activities (e.g., weighing open powders, blending, sieving) | Tightly fitting safety goggles.[6] A full-face shield may be required for splash protection.[2] | Chemical-resistant nitrile or butyl rubber gloves with long cuffs to cover the gown's wrist.[2][5] Change gloves frequently (e.g., every 30-60 minutes).[2] | Disposable gown or coveralls (e.g., Tyvek).[7] | An N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles.[2][7] |
| Spill Cleanup | Chemical splash goggles and a face shield.[2][7] | Heavy-duty, chemical-resistant gloves. | Impervious clothing or coveralls.[6] Shoe covers.[2] | For large spills, a chemical cartridge-type respirator may be necessary.[2] |
| Emergency Situations (e.g., fire) | As per firefighting protocols. | As per firefighting protocols. | Full protective gear.[4] | Self-contained breathing apparatus (SCBA).[4][6] |
Operational Procedures for Safe Handling
A systematic approach to handling Olmesartan impurities is crucial to minimize risk. The following step-by-step procedures should be followed:
1. Preparation and Planning:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for the specific Olmesartan impurity before commencing any work.[3][8]
-
Ensure all necessary PPE is available, in good condition, and fits correctly.
-
Verify that the designated handling area, typically a chemical fume hood or a ventilated containment enclosure, is functioning correctly.[3]
-
Have a spill kit readily accessible.
2. Handling the Material:
-
Always handle Olmesartan impurities in a well-ventilated area, preferably within a laboratory hood.[3]
-
Avoid direct contact with the product.[3] Do not breathe dust.[3][8]
-
Minimize the generation of dust. If possible, use solutions instead of powders.
-
When weighing, use a balance with a draft shield or a ventilated balance enclosure.
-
After handling, wash hands and other exposed skin thoroughly, even after removing gloves.[1]
3. Storage:
-
Store Olmesartan impurities in tightly sealed containers as defined in the USP-NF.[1]
-
Keep containers in a dry, cool, and well-ventilated place.[5]
-
The storage area should be locked and secured, accessible only to authorized personnel.[3][5][8]
Emergency and Disposal Plans
Spill Response:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above.[2]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[8] Avoid creating dust.[8] For liquid spills, absorb the material with an inert substance and place it in a sealed container.
-
Decontamination: Clean the spill area thoroughly. A sodium hypochlorite (B82951) solution can be used to wash the non-recoverable remainder.[3]
-
Disposal: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste.
Disposal of Unused or Waste Material:
-
All waste containing Olmesartan impurities must be treated as hazardous waste.
-
Dispose of the waste in a designated, labeled, and sealed container.
-
Disposal must be carried out by a licensed hazardous material disposal company, in strict accordance with all local, regional, and national regulations.[3][5]
-
Do not dispose of Olmesartan impurities down the drain or in the regular trash.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of Olmesartan impurities.
References
- 1. uspmsds.com [uspmsds.com]
- 2. pppmag.com [pppmag.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. fishersci.nl [fishersci.nl]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. organon.com [organon.com]
- 9. Formation et consulting RH: Diane Brazenor: How to Safely Store and Dispose of Olmesartan [wbstraining.tn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
